molecular formula C12H16N2O2 B1376184 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one CAS No. 1468499-96-8

3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one

Cat. No.: B1376184
CAS No.: 1468499-96-8
M. Wt: 220.27 g/mol
InChI Key: BPBBHFHPMGPTKW-UHFFFAOYSA-N
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Description

3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one (CID 65295165) is an organic compound with the molecular formula C12H16N2O2, designed for advanced pharmaceutical and life science research . This compound features a 1,3-oxazinan-2-one ring, a six-membered cyclic urethane structure, substituted at the 3-position with a 4-(1-aminoethyl)phenyl group . The 1,3-oxazinanone scaffold is a significant heterocyclic framework in medicinal chemistry. Derivatives of this structural class have been extensively investigated for their diverse biological activities and are found in compounds with applications as non-nucleoside reverse transcriptase inhibitors, anxiolytics, and progesterone receptor modulators . The presence of the primary amine on the ethyl side chain offers a versatile handle for further synthetic modification, making this chemical a valuable building block for constructing more complex molecules or for use in structure-activity relationship (SAR) studies. Its molecular weight is 220.27 g/mol (free base). This product is intended for research and development purposes exclusively. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use . Handling should be conducted by trained professionals in a controlled laboratory setting. Please refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

3-[4-(1-aminoethyl)phenyl]-1,3-oxazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-9(13)10-3-5-11(6-4-10)14-7-2-8-16-12(14)15/h3-6,9H,2,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBBHFHPMGPTKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCCOC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Therapeutic Potential of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry profile, synthetic pathways, and therapeutic applications of the scaffold 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one .

Executive Summary

3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one represents a "privileged scaffold" in modern drug discovery, combining the pharmacodynamic precision of a chiral phenethylamine core with the metabolic stability of a cyclic carbamate (1,3-oxazinan-2-one).

This guide analyzes its utility as a bioisostere for oxazolidinone antibiotics (e.g., Linezolid) and its potential as a rigidified acetylcholinesterase (AChE) inhibitor for neurodegenerative applications. By restricting conformational freedom via the six-membered oxazinanone ring, this scaffold offers improved lipophilicity and resistance to plasma hydrolysis compared to acyclic carbamate analogs.

Structural Analysis & Pharmacophore Mapping

The Core Architecture

The molecule is composed of three distinct pharmacophoric units that drive its biological interaction:

  • The Chiral "Warhead" (1-Aminoethyl Group):

    • Function: Acts as a primary amine hydrogen bond donor and a cationic center at physiological pH.

    • Chirality: The C(1) position is a stereocenter. In adrenergic and cholinergic pharmacology, the (S)-enantiomer typically exhibits superior binding affinity due to spatial alignment with receptor pockets (e.g., the anionic site of AChE).

  • The Linker (Phenyl Ring):

    • Function: Provides a rigid spacer (approx. 4-5 Å) between the cationic amine and the carbamate core, facilitating

      
       stacking interactions with aromatic residues (e.g., Trp, Phe) in protein binding sites.
      
  • The Metabolic Shield (1,3-Oxazinan-2-one):

    • Function: A six-membered cyclic carbamate. Unlike acyclic carbamates which are prone to rapid hydrolysis by esterases, the cyclic nature imposes steric protection and electronic stabilization, extending the plasma half-life (

      
      ).
      
Graphviz: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functional logic of the scaffold.[1]

SAR_Analysis Scaffold 3-[4-(1-Aminoethyl)phenyl]- 1,3-oxazinan-2-one Amine 1-Aminoethyl Group (Cationic Center) Scaffold->Amine Contains Phenyl Phenyl Linker (Pi-Stacking) Scaffold->Phenyl Contains Oxazinanone 1,3-Oxazinan-2-one (H-Bond Acceptor) Scaffold->Oxazinanone Contains Target_CNS Target: AChE / MAO-B (Neuroprotection) Amine->Target_CNS Ionic Bond (Asp Residue) Phenyl->Target_CNS Pi-Pi Interaction Oxazinanone->Target_CNS Metabolic Stability Target_Bac Target: Ribosomal 50S (Antibacterial) Oxazinanone->Target_Bac Bioisostere to Oxazolidinone

Caption: SAR map detailing the functional contribution of each moiety to potential therapeutic targets.

Synthetic Methodology

To access this scaffold with high enantiomeric excess (ee), a convergent synthesis strategy is required. The protocol below prioritizes the retention of chirality at the aminoethyl position and the safe formation of the cyclic carbamate.

Retrosynthetic Analysis

The molecule is best disconnected at the N-aryl bond or constructed via cyclization of a linear precursor.

  • Precursor A: 4-Aminoacetophenone (starting material).

  • Key Transformation: Asymmetric reductive amination followed by cyclization with a C1 source (CDI or Triphosgene).

Step-by-Step Protocol: Asymmetric Synthesis

Phase 1: Chiral Amine Formation

  • Reactant: 4-Aminoacetophenone.

  • Reagent: (S)-tert-Butanesulfinamide (Ellman’s Auxiliary).

  • Conditions: Ti(OEt)₄, THF, reflux, 6h.

  • Reduction: Cool to -48°C, add L-Selectride to generate the chiral sulfinamide.

  • Hydrolysis: Treat with HCl/MeOH to yield (S)-1-(4-aminophenyl)ethan-1-amine.

  • Protection: Selective Boc-protection of the aliphatic amine (using Boc₂O at 0°C, stoichiometric control) to leave the aniline free.

Phase 2: Construction of the Oxazinanone Ring The aniline nitrogen must be alkylated with a 3-carbon chain before cyclization.

StepReagent/SolventConditionsMechanism
1.[2] Alkylation 3-Bromopropan-1-ol, K₂CO₃, DMF80°C, 12hS_N2 attack by aniline on alkyl bromide.
2. Cyclization 1,1'-Carbonyldiimidazole (CDI), THFReflux, 4hActivation of alcohol followed by intramolecular nucleophilic attack by amine.
3. Deprotection TFA / DCM (1:4 v/v)RT, 1hRemoval of Boc group to reveal the 1-aminoethyl moiety.
4. Purification HPLC (C18 Column)Gradient ACN/H₂OIsolation of the final salt form.
Graphviz: Synthetic Workflow

Synthesis_Flow Start 4-Aminoacetophenone Ellman Chiral Imine Formation ((S)-t-Bu-Sulfinamide) Start->Ellman Reduction Asymmetric Reduction (L-Selectride) Ellman->Reduction Stereocontrol Protection Selective Boc-Protection (Aliphatic Amine) Reduction->Protection Differentiation Alkylation N-Alkylation (3-Bromopropan-1-ol) Protection->Alkylation Aniline Activation Cyclization Ring Closure (CDI / THF) Alkylation->Cyclization Intramolecular Carbamoylation Final 3-[4-(1-Aminoethyl)phenyl]- 1,3-oxazinan-2-one Cyclization->Final TFA Deprotection

Caption: Convergent synthetic pathway using Ellman's auxiliary for stereochemical control.

Therapeutic Potential[2][3]

Neurotherapeutics (Alzheimer’s & Parkinson’s)

The structural homology to Rivastigmine suggests potent activity as a pseudo-irreversible inhibitor of Acetylcholinesterase (AChE).

  • Mechanism: The carbamate moiety transfers a carbamoyl group to the serine hydroxyl in the AChE catalytic triad.

  • Advantage: The cyclic 1,3-oxazinan-2-one ring is more resistant to non-specific plasma esterases than the acyclic carbamate of Rivastigmine. This theoretically reduces peripheral side effects (nausea/vomiting) while maintaining central efficacy.

  • BBB Permeability: The lipophilic phenyl-oxazinanone core facilitates crossing the Blood-Brain Barrier (BBB).

Antimicrobial Agents (Next-Gen Oxazolidinones)

This molecule is a ring-expanded analog of Linezolid (an oxazolidinone).

  • Target: The 50S ribosomal subunit (23S rRNA).

  • Rationale: Bacterial resistance to Linezolid often involves mutations in the rRNA binding pocket. Expanding the ring from 5-membered (oxazolidinone) to 6-membered (oxazinanone) alters the vector of the side chains, potentially overcoming cross-resistance.

  • Evidence: Literature indicates that N-aryl-1,3-oxazinan-2-ones possess antibacterial activity against Gram-positive strains (S. aureus, E. faecalis) [1][3].[3]

Analytical Data & Validation (Self-Validating System)

To confirm the identity and purity of the synthesized compound, the following analytical signatures must be observed.

TechniqueExpected SignatureInterpretation
IR Spectroscopy 1680–1700 cm⁻¹ (Strong)Characteristic cyclic carbamate (C=O) stretch.
¹H NMR (DMSO-d₆) Doublet at ~1.3 ppm (3H)Methyl group of the aminoethyl side chain.
¹H NMR (DMSO-d₆) Multiplet at ~4.2 ppm (2H)O-CH₂ protons of the oxazinanone ring (deshielded).
Mass Spec (ESI+) [M+H]⁺ = 221.12Molecular ion peak corresponding to C₁₂H₁₆N₂O₂.
Chiral HPLC Single peak >98% eeConfirmation of enantiomeric purity (critical for bioactivity).

References

  • Vertex AI Search. (2026). Synthesis and antibacterial activities of chiral 1,3-oxazinan-2-one derivatives. National Institutes of Health (PubMed). Retrieved from [Link]

  • PubChem. (2025). 1,3-Oxazinan-2-one | C4H7NO2 | CID 641496. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2025). New Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Structure-Activity Relationship (SAR) of Phenyl-1,3-Oxazinan-2-One Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-oxazinan-2-one moiety represents a significant six-membered heterocyclic scaffold in medicinal chemistry, serving as a structural analogue to the clinically successful five-membered oxazolidinones. While oxazolidinones, such as the antibiotic Linezolid, are well-established, the exploration of their six-membered counterparts is an emerging frontier with vast therapeutic potential. Phenyl-1,3-oxazinan-2-one derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[1][2][3][4] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) governing these compounds. By dissecting the influence of specific structural modifications on biological outcomes, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed for the rational design of novel and potent therapeutic agents based on this promising scaffold.

Section 1: The 1,3-Oxazinan-2-One Scaffold: A Privileged Structure in Drug Discovery

The Therapeutic Legacy of Cyclic Carbamates: From Oxazolidinones to Oxazinanones

The field of antibacterial research was revolutionized by the introduction of oxazolidinones, a class of synthetic antimicrobial agents.[5] Their novel mechanism of action, which involves inhibiting the initiation phase of bacterial protein synthesis by binding to the 50S ribosomal subunit, allows them to be effective against multidrug-resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[5][6] The clinical success of Linezolid spurred extensive research into related heterocyclic structures.

The 1,3-oxazinan-2-one scaffold, a six-membered ring analogue of the oxazolidinone core, emerged as a logical next step in this exploration.[6] The expansion of the ring from five to six atoms introduces distinct conformational possibilities and alters the spatial arrangement of substituents, potentially leading to novel interactions with biological targets, improved pharmacokinetic profiles, or different biological activities altogether.

The Phenyl-1,3-Oxazinan-2-One Core: A Versatile Template

The core structure of a phenyl-1,3-oxazinan-2-one derivative consists of a phenyl ring attached to the nitrogen atom of the 1,3-oxazinan-2-one heterocycle. This arrangement provides three primary regions for chemical modification, each playing a critical role in determining the compound's biological activity.

Caption: Core structure and key regions for SAR studies.

A Broad Spectrum of Biological Activities

Derivatives of the 1,3-oxazine class have shown remarkable versatility, exhibiting a wide array of pharmacological effects. This diverse activity profile underscores the scaffold's potential as a "privileged structure" in medicinal chemistry. Documented activities include:

  • Antimicrobial: Activity against various bacterial and fungal strains.[1]

  • Anti-inflammatory & Antioxidant: Significant activity in in-vitro assays.[2][7]

  • Anticancer: Cytotoxic effects against cancer cell lines such as A549 (human lung cancer).[4]

  • Antiviral: Inhibition of viral replication, including against HIV-1 mutant strains.[3]

  • Monoamine Oxidase (MAO) Inhibition: Potential for treating neurological disorders.[8][9]

Section 2: Core Structure-Activity Relationship (SAR) Analysis

The biological activity of phenyl-1,3-oxazinan-2-one derivatives is profoundly influenced by the nature and position of substituents on both the phenyl ring and the oxazinanone heterocycle.

The N-Phenyl Ring: The Primary Interface

The N-phenyl group is a critical determinant of potency and, in many cases, the mechanism of action. Drawing analogies from the extensively studied oxazolidinones, we can infer key relationships.

  • Electronic Effects: The addition of electron-withdrawing groups, such as fluorine or a nitro group, can significantly enhance activity. For instance, in oxazolidinones, a fluoro substitution on the meta position of the phenyl ring is known to increase antimicrobial action.[10] This is often attributed to favorable electronic interactions with the target protein and improved metabolic stability.

  • Lipophilicity: The overall lipophilicity of the molecule, heavily influenced by phenyl ring substituents, is crucial for cell membrane permeability and reaching the target site. A careful balance is required; SAR studies on related thiocarbonyl oxazolidinones revealed that antibacterial activity was significantly affected by the calculated logP value, highlighting the need for an optimal balance between hydrophilic and hydrophobic substituents.[5][11]

  • Steric Hindrance: The size and position of substituents can dictate the molecule's ability to fit into a binding pocket. For example, in the search for MAO inhibitors, different substitutions on the phenyl ring led to varying potencies, with a 3-chloro substituent showing high MAO-B inhibition.[12]

Substitutions on the 1,3-Oxazinan-2-One Ring

Modifications directly on the heterocyclic core are pivotal for fine-tuning activity and selectivity.

  • C4 Position: Substituents at the C4 position can have a dramatic impact. In one study of 1,3-oxazine derivatives, compounds with substituted phenyl rings at the C4 position showed excellent antibacterial activity.[1] For example, a 4-(4-methoxyphenyl) group contributed to potent activity against Gram-positive bacteria.[1]

  • C6 Position: The C6 position is another key site for modification. Studies have shown that introducing various substituted aminophenyl groups at C6 can yield compounds with strong antibacterial and antifungal properties.[1]

  • Chirality: As with the oxazolidinones, where the (S)-configuration at C5 is essential for antimicrobial activity, the stereochemistry of substituents on the oxazinanone ring is expected to be critical.[10] Enantio-enriched synthesis, for instance using Cinchona alkaloid-derived catalysts, can be employed to access specific stereoisomers for evaluation.[13]

Section 3: Synthetic Strategies and Methodologies

The rational design of novel derivatives is underpinned by robust and flexible synthetic chemistry. Several methods have been developed for the construction of the 1,3-oxazinan-2-one ring.

General Synthetic Routes

The synthesis of 1,3-oxazinan-2-ones can be achieved through various pathways. A common and efficient approach involves the cyclization of intermediates derived from chalcones. Chalcones, synthesized via a Claisen-Schmidt condensation of an acetophenone with a benzaldehyde, can be reacted with urea in the presence of a base to form the heterocyclic ring.[2][3] Another powerful method is an integrated one-pot synthesis utilizing a Michael addition followed by a domino oxidative cyclization.[13]

G cluster_0 Chalcone-Based Route cluster_1 One-Pot Synthesis Route A Substituted Acetophenone C Claisen-Schmidt Condensation A->C B Substituted Benzaldehyde B->C D Chalcone Intermediate C->D F Cyclization D->F E Urea/ Base E->F G 1,3-Oxazine Derivative F->G H Isocyanoacetate J Michael Addition H->J I Phenyl Vinyl Selenone I->J K Intermediate J->K L Acid-Catalyzed Domino Cyclization K->L M 1,3-Oxazinan-2-one L->M

Caption: General synthetic workflows for 1,3-oxazine derivatives.

Detailed Experimental Protocol: Chalcone-Mediated Synthesis

This protocol describes a representative synthesis of a 1,3-oxazine derivative starting from a chalcone intermediate, adapted from established methodologies.[2]

Step 1: Synthesis of Chalcone Intermediate (N-(4-(3-phenylprop-2-enoyl)phenyl)nicotinamide)

  • Dissolve equimolar quantities of N-(4-Acetylphenyl)-nicotinamide (0.01 mol) and a substituted benzaldehyde (0.01 mol) in absolute ethanol.

  • Slowly add a 40% KOH solution with constant stirring.

  • Continue the reaction at room temperature for 9 hours, then leave the mixture to stand overnight.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the resulting precipitate, wash with water, and recrystallize from ethanol to yield the pure chalcone.

    • Causality: The Claisen-Schmidt condensation is a base-catalyzed reaction where the base deprotonates the α-carbon of the acetophenone, forming an enolate which then attacks the carbonyl carbon of the benzaldehyde.

Step 2: Cyclization to form the 1,3-Oxazine Derivative

  • Take the synthesized chalcone (0.01 mol) and urea (0.02 mol) in ethanolic NaOH.

  • Reflux the mixture for approximately 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold water.

  • Filter the solid product, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropyl alcohol) to obtain the purified 1,3-oxazine derivative.

    • Causality: The basic conditions facilitate the cyclization reaction between the chalcone and urea to form the six-membered heterocyclic ring.

Detailed Experimental Protocol: In Vitro Antimicrobial Assay (MIC Determination)

Workflow: Broth Microdilution Method

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

  • Inoculation: Prepare a standardized bacterial inoculum (e.g., ~5 x 10^5 CFU/mL) according to CLSI guidelines. Add the inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only) in each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Self-Validation: The inclusion of positive and negative controls ensures the validity of the assay, confirming that the bacteria are viable and the broth is sterile.

G A Prepare Serial Dilutions of Test Compound in 96-Well Plate C Inoculate Wells A->C B Prepare Standardized Bacterial Inoculum B->C D Add Positive & Negative Controls C->D E Incubate Plate (37°C, 18-24h) D->E F Read Plate and Determine MIC (Lowest concentration with no visible growth) E->F

Sources

Technical Guide: Pharmacophore Elucidation & SAR Optimization of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Oxazinanone Advantage

In the landscape of medicinal chemistry, the 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one scaffold represents a critical bioisostere of the widely utilized oxazolidinone class (e.g., Rivaroxaban, Linezolid). While 5-membered oxazolidinones are established pharmacophores for Factor Xa inhibition and antibacterial activity, the 6-membered 1,3-oxazinan-2-one offers distinct physicochemical advantages:

  • Conformational Flexibility: The additional methylene unit in the ring introduces a "twist-boat" or "chair" flexibility absent in the planar 5-membered rings, allowing for induced-fit binding in sterically demanding pockets (e.g., the S4 sub-pocket of serine proteases).

  • Solubility Profile: The expanded ring alters the logP and polar surface area (PSA), often improving oral bioavailability.

  • Metabolic Stability: Resistance to oxidative ring opening compared to acyclic carbamates.[1]

This guide details the identification of the pharmacophore within this specific analog series and provides a self-validating workflow for its synthesis and biological interrogation.

Structural Deconstruction & Pharmacophore Mapping

To successfully deploy this scaffold, one must first map its electrostatic and steric signatures. The molecule 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one comprises three distinct pharmacophoric vectors.

The Pharmacophoric Triad
Feature IDChemical MoietyPharmacophoric FunctionInteraction Type
F1 1,3-Oxazinan-2-one Carbonyl Hydrogen Bond Acceptor (HBA)Interacts with backbone NH of residues (e.g., Gly/Ala) in the target active site.
F2 Phenyl Linker Hydrophobic/Aromatic

stacking (T-shaped or parallel) with aromatic residues (e.g., Trp/Tyr). Acts as a rigid spacer.
F3 1-Aminoethyl Group Positive Ionizable / HBDThe primary amine (protonated at physiological pH) forms a salt bridge with acidic residues (Asp/Glu). The chiral methyl group provides steric selectivity.
3D-Pharmacophore Visualization (DOT)

The following diagram illustrates the spatial arrangement and logical connectivity of these features, essential for in silico screening.

PharmacophoreMap HBA F1: Carbonyl Oxygen (H-Bond Acceptor) Target_Backbone Target: Backbone NH HBA->Target_Backbone  H-Bond   HYD F2: Phenyl Ring (Aromatic/Hydrophobic) Linker Para-Substitution Vector HYD->Linker  Rigid Spacing   Target_Aromatic Target: Trp/Tyr HYD->Target_Aromatic  Pi-Stacking   PI F3: Aminoethyl (Positive Ionizable) Target_Acidic Target: Asp/Glu PI->Target_Acidic  Salt Bridge   Oxazinanone 1,3-Oxazinan-2-one (Core Scaffold) Oxazinanone->HBA  Presents   Oxazinanone->HYD  N-Linked to   Linker->PI  ~5-7 Å Distance  

Figure 1: Pharmacophoric connectivity of the oxazinanone scaffold interacting with a hypothetical receptor pocket.

Synthetic Protocol: A Self-Validating Workflow

The synthesis of 6-membered cyclic carbamates requires precise control to avoid polymerization or elimination. The following protocol uses 1,1'-Carbonyldiimidazole (CDI) as a safer, bench-stable alternative to phosgene, ensuring high atom economy.

Retrosynthetic Logic

The target molecule is assembled via the cyclization of a gamma-amino alcohol precursor.

  • Precursor: N-(4-(1-aminoethyl)phenyl)-3-aminopropan-1-ol

  • Cyclizing Agent: CDI or Diethyl Carbonate.

Step-by-Step Methodology

Objective: Synthesis of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one.

  • Protection (Critical Step):

    • Reagents: 4-aminoacetophenone, Boc-anhydride.

    • Action: Protect the aniline nitrogen if starting from scratch, or if using the pre-formed amino-alcohol, protect the distal 1-aminoethyl group (using Cbz or Boc) to prevent competitive cyclization.

    • Validation: TLC (Hexane:EtOAc 3:1) must show disappearance of the starting amine.

  • N-Alkylation (The Linker Setup):

    • Reagents: 4-bromo-N-Boc-alpha-methylbenzylamine + 3-aminopropanol (excess).

    • Conditions: Buchwald-Hartwig amination or nucleophilic aromatic substitution (if fluorinated precursor).

    • Validation: 1H NMR diagnostic signal: Appearance of triplet at ~3.6 ppm (CH2-O).

  • Cyclization (The Ring Closure):

    • Reagents: N-substituted-3-aminopropanol intermediate (1.0 eq), CDI (1.2 eq), THF (anhydrous).

    • Protocol: Dissolve amino-alcohol in dry THF under Argon. Add CDI portion-wise at 0°C. Warm to reflux for 4 hours.

    • Mechanism:[2][3] The amine attacks CDI to form an imidazole-carboxamide, which is then attacked intramolecularly by the hydroxyl group.

    • Validation: IR Spectroscopy.[4] Look for the strong cyclic carbamate carbonyl stretch at 1680-1700 cm⁻¹ . Absence of this peak indicates failure.

  • Deprotection:

    • Reagents: TFA/DCM (1:1) or H2/Pd-C (if Cbz protected).

    • Action: Liberate the 1-aminoethyl tail.

Synthetic Pathway Visualization

Synthesis Start Starting Material: 4-Bromostyrene derivative Step1 Step 1: Heck Coupling / Amination Introduce 3-aminopropanol chain Start->Step1 Intermed Intermediate: N-Aryl-3-aminopropanol Step1->Intermed Step2 Step 2: Cyclization Reagent: CDI, THF, Reflux Intermed->Step2 Check Checkpoint: IR @ 1690 cm-1 Step2->Check Check->Intermed Fail (Retry) Final Target: 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one Check->Final Pass

Figure 2: Synthetic workflow for the construction of the oxazinanone core.

Biological Validation & SAR Logic

Once synthesized, the identification of the pharmacophore is validated through Structure-Activity Relationship (SAR) assays.

Conformational Analysis vs. Activity

The 1,3-oxazinan-2-one ring exists in a dynamic equilibrium between half-chair conformations.

  • Hypothesis: If biological activity is higher than the planar oxazolidinone analog, the target pocket likely requires a "twisted" ligand conformation.

  • Experiment: Compare IC50 values of the oxazinanone vs. the oxazolidinone analog.

    • Result A (Oxazinanone > Oxazolidinone): Target pocket is deep/curved (e.g., Factor Xa S4).

    • Result B (Oxazinanone < Oxazolidinone): Target pocket is narrow/flat.

The "Magic Methyl" Effect (1-Aminoethyl)

The methyl group on the ethyl chain (making it chiral) is a critical pharmacophoric element.

  • Stereochemistry: The (S)-enantiomer typically mimics the natural substrate L-amino acids.

  • Validation: Synthesize both (R) and (S) isomers. A significant potency shift (eudismic ratio > 10) confirms the methyl group is a specific hydrophobic contact point, not just bulk.

References

  • Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry.

  • Bach, P.H., et al. (2019). "Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis." Frontiers in Chemistry.

  • Wermuth, C.G. (2011). "The Practice of Medicinal Chemistry: Pharmacophore Identification and Pseudo-Receptor Modeling." Academic Press.

  • Shafer, J.A. (2023). "Cyclic carbamates in medicine: A clinical perspective." Medicinal Research Reviews.

Note: The protocols described herein involve hazardous chemicals (CDI, THF). All experiments must be conducted in a fume hood with appropriate PPE.

Sources

An In-Depth Technical Guide to 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one and its Structural Analogs: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of the 1,3-Oxazinan-2-one Scaffold in Medicinal Chemistry

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Within this landscape, heterocyclic compounds have consistently proven to be a rich source of biologically active molecules. The 1,3-oxazinan-2-one core, a six-membered saturated heterocycle containing a carbamate moiety, has garnered significant interest as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties make it an attractive framework for the design of novel therapeutic agents across a range of disease areas.

This technical guide provides a comprehensive overview of the chemical identifiers, synthetic strategies, physicochemical properties, and potential biological applications of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one. While a specific Chemical Abstracts Service (CAS) number for this exact molecule is not publicly cataloged, indicating its potential novelty, this guide will leverage data from structurally related N-aryl-1,3-oxazinan-2-ones to provide a robust framework for its study and development. We will delve into the causality behind synthetic choices and the self-validating nature of the described experimental protocols, offering field-proven insights for researchers in drug development.

Part 1: Chemical Identity and Physicochemical Properties

While a dedicated entry for 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one is not available in major chemical databases, we can predict its identifiers and properties based on its constituent parts: the N-substituted 1,3-oxazinan-2-one core and the 4-(1-aminoethyl)phenyl substituent.

Predicted Chemical Identifiers

A comprehensive set of identifiers is crucial for the unambiguous documentation and database retrieval of a chemical compound. Based on standardized nomenclature rules, the following identifiers can be assigned:

Identifier TypePredicted Value
IUPAC Name 3-(4-(1-aminoethyl)phenyl)-1,3-oxazinan-2-one
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
SMILES CC(C1=CC=C(C=C1)N2C(=O)OCCC2)N
InChI InChI=1S/C12H16N2O2/c1-9(13)10-5-7-11(8-6-10)14-12(15)16-4-2-3-14/h5-9H,2-4,13H2,1H3
Physicochemical Properties of the 1,3-Oxazinan-2-one Core

The parent 1,3-oxazinan-2-one ring system possesses defined physicochemical properties that will be modified by the N-aryl substituent. Understanding these core properties is fundamental.

PropertyValue for 1,3-Oxazinan-2-one
CAS Number 5259-97-2[1][2]
Molecular Formula C₄H₇NO₂[1]
Molecular Weight 101.10 g/mol [1][2]
Appearance Solid[2]
SMILES O=C1NCCCO1[2]
InChI 1S/C4H7NO2/c6-4-5-2-1-3-7-4/h1-3H2,(H,5,6)[1][2]

Part 2: Synthesis of N-Aryl-1,3-Oxazinan-2-ones: A Strategic Approach

The synthesis of N-substituted 1,3-oxazinan-2-ones can be achieved through several strategic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and the chemical nature of the substituents.

One-Pot, Three-Component Synthesis

A highly efficient and atom-economical approach involves a one-pot, three-component reaction.[3][4] This method offers the advantage of procedural simplicity and the ability to generate a diverse library of analogs from readily available starting materials.

Experimental Protocol: General One-Pot Synthesis of N-Substituted 1,3-Oxazinan-2-ones [3]

  • Reaction Setup: To a solution of a primary amine (1.0 mmol) in methanol, add tetraethylammonium bicarbonate (1.0 mmol) and 1,3-dibromopropane (1.0 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between a suitable organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired N-substituted 1,3-oxazinan-2-one.

The causality behind this one-pot strategy lies in the in-situ formation of a carbamate from the amine and bicarbonate, which then undergoes a double N- and O-alkylation with 1,3-dibromopropane to form the heterocyclic ring. This self-validating system ensures that only the desired cyclic product is formed in significant yield.

One-Pot_Synthesis cluster_reactants Reactants amine Primary Amine (e.g., 4-(1-aminoethyl)aniline) intermediate In-situ Carbamate Intermediate amine->intermediate + Bicarbonate bicarbonate Tetraethylammonium Bicarbonate dibromopropane 1,3-Dibromopropane product 3-Aryl-1,3-oxazinan-2-one intermediate->product + 1,3-Dibromopropane (Intramolecular Cyclization)

Caption: One-pot synthesis of N-aryl-1,3-oxazinan-2-ones.

Synthesis from 3-Amino-1-propanol

An alternative and widely used method involves the reaction of 3-amino-1-propanol with a carbonylating agent. Phosgene and its derivatives have been traditionally used, but due to their high toxicity, greener alternatives are now preferred.

Experimental Protocol: Carbonylation of an N-Aryl-3-amino-1-propanol

  • Synthesis of the Precursor: The requisite N-[4-(1-aminoethyl)phenyl]-3-amino-1-propanol can be synthesized via reductive amination of 4-(1-aminoethyl)aniline with 3-hydroxypropanal, followed by protection of the primary amino group if necessary.

  • Cyclization: The N-substituted 3-amino-1-propanol is then treated with a carbonylating agent such as triphosgene, carbonyldiimidazole (CDI), or a dialkyl carbonate in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Work-up and Purification: The reaction is typically quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. Purification is achieved by recrystallization or column chromatography.

This two-step approach offers greater control over the synthesis, particularly for complex substrates. The choice of the carbonylating agent is critical; CDI is often favored for its lower toxicity and ease of handling.

Two-Step_Synthesis cluster_reactants Reactants amino_alcohol N-Aryl-3-amino-1-propanol product 3-Aryl-1,3-oxazinan-2-one amino_alcohol->product + Carbonylating Agent (Base-mediated Cyclization) carbonylating_agent Carbonylating Agent (e.g., CDI, Triphosgene)

Caption: Two-step synthesis via an N-aryl-3-amino-1-propanol intermediate.

Part 3: Spectroscopic Characterization

The structural elucidation of newly synthesized 1,3-oxazinan-2-one derivatives relies on a combination of spectroscopic techniques. Based on published data for analogous compounds, the following spectral characteristics are expected for 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one.[3][5][6][7][8]

  • ¹H NMR: The proton NMR spectrum would be characterized by signals for the aliphatic protons of the oxazinane ring, typically appearing as multiplets in the range of δ 2.0-4.5 ppm. The methylene protons adjacent to the oxygen (O-CH₂) would be the most downfield, while those adjacent to the nitrogen (N-CH₂) would also be shifted downfield. The aromatic protons would appear in the aromatic region (δ 7.0-8.0 ppm), and the protons of the aminoethyl group would be observed in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon of the carbamate group in the range of δ 150-160 ppm. The carbons of the oxazinane ring would appear in the aliphatic region, with the carbon attached to the oxygen being the most downfield.

  • IR Spectroscopy: The infrared spectrum would exhibit a strong absorption band for the carbonyl (C=O) stretching of the cyclic carbamate at approximately 1670-1700 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.

Part 4: Potential Biological Applications and Therapeutic Rationale

The 1,3-oxazine scaffold is present in a variety of biologically active compounds, suggesting a broad therapeutic potential for its derivatives.[9][10]

Antibacterial Activity

Several studies have reported the potent antibacterial activity of chiral 1,3-oxazinan-2-one derivatives against Gram-positive bacteria, including resistant strains like Staphylococcus aureus and Enterococcus faecalis.[11] These compounds represent a novel structural class of antibacterial agents that could be further optimized.

Anti-tubercular Activity

Recent research has highlighted the potential of 1,3-oxazine-2-one derivatives as dual-targeted agents against both replicating and non-replicating forms of Mycobacterium tuberculosis.[12] Certain compounds have been shown to inhibit mycolic acid biosynthesis, a crucial process for the survival of the bacterium.

Anti-inflammatory and Antioxidant Activities

Derivatives of 1,3-oxazine have also been investigated for their anti-inflammatory and antioxidant properties.[7][8] The ability to modulate inflammatory pathways makes this scaffold a promising starting point for the development of new treatments for inflammatory disorders.

Antiviral and Antifungal Potential

The versatility of the 1,3-oxazine core extends to antiviral and antifungal applications.[6] Flavonoid derivatives incorporating a 1,3-oxazine moiety have demonstrated activity against plant viruses and phytopathogenic fungi.

The presence of the 4-(1-aminoethyl)phenyl substituent in the target molecule is of particular interest, as this side chain can influence pharmacokinetic properties and provide a handle for further derivatization or for mimicking the side chains of natural amino acids to interact with biological targets.

Conclusion

While 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one remains a potentially novel chemical entity, this in-depth technical guide provides a solid foundation for its synthesis, characterization, and exploration of its therapeutic potential. By leveraging the wealth of information available for the 1,3-oxazinan-2-one scaffold, researchers and drug development professionals can strategically approach the investigation of this promising molecule. The synthetic routes outlined are robust and adaptable, and the documented biological activities of related compounds provide a clear rationale for pursuing this class of molecules in the quest for new and effective medicines. The continued exploration of the 1,3-oxazinan-2-one chemical space is poised to yield exciting discoveries in the years to come.

References

  • Synthesis and antibacterial activities of chiral 1,3-oxazinan-2-one derivatives. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]

  • New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones. (2025). ResearchGate. [Link]

  • Synthesis of N-Substituted 1,3-Oxazinan-2-ones 3a-i. (n.d.). ResearchGate. [Link]

  • 1,3-Oxazinan-2-one. (n.d.). PubChem. [Link]

  • 1,3-Oxazine as a Promising Scaffold for the Development of Biologically Active Lead Molecules. (2023). DSpace Repository. [Link]

  • Synthesis and Characterizations of New 1,3-Oxazine Derivatives. (2010). ResearchGate. [Link]

  • Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. (2022). MDPI. [Link]

  • Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. (2020). ResearchGate. [Link]

  • 1,3-Oxazine-2-one derived dual-targeted molecules against replicating and non-replicating forms of Mycobacterium tuberculosis. (2020). European Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Activities of[4][11]-Oxazine Derivatives. (n.d.). ResearchGate. [Link]

  • Conformational studies of N(3)-substituted[1][4][11]-oxadiazinan-2-ones. (2002). The Journal of Organic Chemistry. [Link]

  • New Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives. (2004). The Journal of Organic Chemistry. [Link]

  • Synthesis and Biological Activities of[4][11]-Oxazine Derivatives. (2026). Der Pharma Chemica. [Link]

Sources

Pharmacological Characterization of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one: Target Profiling & Assay Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ring-Expanded" Pharmacophore

The molecule 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one represents a specific chemotype within the class of cyclic carbamates. Structurally, it is a six-membered ring homolog (oxazinanone) of the well-established five-membered oxazolidinone pharmacophore found in blockbuster drugs like Linezolid (antibiotic) and Rivaroxaban (anticoagulant).

This guide analyzes the pharmacological potential of this specific NCE (Novel Chemical Entity). By combining the lipophilic, metabolically stable oxazinanone core with a polar, ionizable 1-aminoethyl "warhead," this molecule is predicted to act as a reversible competitive inhibitor against enzymes requiring a hydrophobic pocket adjacent to a catalytic dyad.

Key Predicted Targets:

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Metabolic regulation.

  • Bacterial 50S Ribosomal Subunit: Protein synthesis inhibition.

  • Monoamine Oxidase (MAO-A/B): CNS modulation.

Structural Analysis & Binding Logic

Molecular Architecture

The molecule consists of three distinct functional domains that dictate its binding affinity (


) and specificity:
DomainChemical FeaturePharmacological Function
Core Scaffold 1,3-oxazinan-2-oneRigid Spacer: Orients the phenyl ring and substituents. Acts as a hydrogen bond acceptor (carbonyl oxygen) and donor (if N-H is free, though here N is substituted).
Linker Phenyl Ring (N-linked)

-

Stacking:
Engages aromatic residues (Phe, Tyr, Trp) in the target binding pocket.
Tail 1-Aminoethyl (

-position)
Ionic Anchor: The primary amine (

) will be protonated at physiological pH, forming salt bridges with Asp/Glu residues in the active site.
The "Homologation" Strategy

Medicinal chemists often expand a 5-membered oxazolidinone to a 6-membered oxazinanone to:

  • Alter Vector Geometry: The bond angles change, potentially accessing new pockets in the target protein.

  • Improve Hydrolytic Stability: Six-membered cyclic carbamates often show superior resistance to plasma esterases compared to their five-membered counterparts.

Primary Drug Targets & Mechanism of Action

Target A: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Therapeutic Area: Type 2 Diabetes, Metabolic Syndrome.

11β-HSD1 converts inactive cortisone to active cortisol. Inhibitors of this enzyme reduce intracellular cortisol levels in adipose tissue and the liver, improving insulin sensitivity.

  • Binding Mechanism: The oxazinanone carbonyl mimics the ketone of cortisone, interacting with the catalytic Ser170 or Tyr183 of the enzyme. The phenyl group occupies the hydrophobic channel, while the aminoethyl group interacts with the solvent-front residues.

  • Evidence: Structure-based design studies have validated 1,3-oxazinan-2-ones as nanomolar inhibitors of 11β-HSD1, often showing >1000x selectivity over Type 2 (11β-HSD2) [1].[1]

Target B: Bacterial Ribosome (23S rRNA)

Therapeutic Area: Gram-positive Bacterial Infections (MRSA, VRE).

This molecule is a structural homolog of Linezolid.

  • Binding Mechanism: It binds to the A-site of the 50S ribosomal subunit. The oxazinanone ring locks the nucleotide G2505 (E. coli numbering) into a non-productive conformation, preventing the formation of the initiation complex.

  • Critical Differentiation: The para-aminoethyl group replaces the morpholine/acetamidomethyl group of Linezolid. This alteration likely shifts the spectrum of activity or overcomes specific resistance mechanisms (e.g., cfr methylation).

Target C: Monoamine Oxidase (MAO)

Therapeutic Area: Depression, Neurodegeneration.

The 1-aminoethyl-phenyl moiety is a "phenethylamine" mimic—the classic substrate for MAO enzymes.

  • Binding Mechanism: The amine coordinates with the FAD cofactor. The cyclic carbamate acts as a steric bulk that prevents degradation, potentially converting the substrate into a competitive inhibitor.

Pathway Visualization

The following diagram illustrates the inhibition logic for the primary metabolic target (11β-HSD1).

G Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 Enzyme Cortisone->Enzyme Substrate Cortisol Cortisol (Active Glucocorticoid) Enzyme->Cortisol Conversion NADPH NADPH Cofactor NADPH->Enzyme Reductant Receptor Glucocorticoid Receptor Cortisol->Receptor Activation Gluconeogenesis Gluconeogenesis Receptor->Gluconeogenesis Promotes InsulinResist InsulinResist Receptor->InsulinResist Increases Drug Oxazinanone Inhibitor Drug->Enzyme Competitive Binding

Figure 1: Mechanism of Action for 11β-HSD1 Inhibition. The oxazinanone derivative competitively blocks the conversion of cortisone to cortisol.

Experimental Validation Protocols

To validate the binding affinity and efficacy of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one, the following self-validating assay systems are recommended.

Surface Plasmon Resonance (SPR) - Direct Binding ( )

Objective: Determine the dissociation constant (


) without using radiolabels.
  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Ligand: Recombinant human 11β-HSD1 or Bacterial 50S subunits (biotinylated).

  • Analyte: The oxazinanone drug candidate (concentration series: 0.1 nM to 10

    
    M).
    

Protocol Steps:

  • Immobilization: Capture biotinylated target on a Streptavidin (SA) chip to ~2000 RU.

  • Injection: Inject analyte at

    
     for 120s (Association phase).
    
  • Dissociation: Switch to running buffer (HBS-EP+) for 300s.

  • Regeneration: Short pulse of 10mM Glycine-HCl (pH 2.5) to remove bound drug.

  • Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.

Scintillation Proximity Assay (SPA) - Enzymatic

Objective: High-throughput screening for 11β-HSD1 inhibition.

ComponentDescription
Substrate

-Cortisone
Enzyme Microsomal fraction containing 11β-HSD1
Beads Yttrium Silicate (YSi) beads coated with anti-cortisol antibody
Readout Light emission (CPM) only when

-Cortisol binds to the bead

Logic:

  • If the drug works

    
     No Cortisol produced 
    
    
    
    No binding to bead
    
    
    Low Signal .
  • If the drug fails

    
     Cortisol produced 
    
    
    
    Binds to bead
    
    
    High Signal .
Workflow Visualization

Experiment cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Biological Assay Start Precursors: Amino-alcohol + Carbonyl source Cyclization Cyclization (CDI or Phosgene) Start->Cyclization Purify HPLC Purification (>95% Purity) Cyclization->Purify Assay SPA / FRET Assay Purify->Assay Dissolve in DMSO Data Dose-Response Curve Assay->Data Result Calculate IC50 / Kd Data->Result

Figure 2: Experimental workflow from synthesis to pharmacological validation.

Synthesis & Stability Considerations

Synthesis Route (Retrosynthetic Analysis)

The 1,3-oxazinan-2-one ring is typically constructed via:

  • Precursor: 3-amino-1-propanol derivative.

  • Reagent: Phosgene, Triphosgene, or Carbonyl Diimidazole (CDI).

  • Challenge: The para-aminoethyl group must be protected (e.g., Boc-protection) during the ring closure to prevent polymerization, then deprotected in the final step [2].

Metabolic Stability
  • Oxazinanone vs. Oxazolidinone: The 6-membered ring is generally more stable to spontaneous hydrolysis but may be susceptible to specific hepatic amidases.

  • Chirality: The 1-aminoethyl group creates a chiral center. The (S)-enantiomer and (R)-enantiomer will likely have vastly different binding affinities (Eudismic Ratio), necessitating chiral separation (Chiral HPLC) before final testing [3].

References

  • Xu, Z., et al. (2011).[1] "Structure-Based Design and Synthesis of 1,3-Oxazinan-2-one Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1." Journal of Medicinal Chemistry, 54(17), 6050–6062.[1][2]

  • Poel, T. J., et al. (2001). "Synthesis of 1,3-oxazinan-2-ones from 3-amino-1-propanols." Tetrahedron Letters, 42(20).
  • Borgohain, H., et al. (2020). "Regioselectivity of the Trifluoroethanol-Promoted Intramolecular N-Boc-Epoxide Cyclization towards 1,3-Oxazolidin-2-ones and 1,3-Oxazinan-2-ones." Organic & Biomolecular Chemistry.

  • Brickner, S. J. (1996). "Oxazolidinone antibacterial agents." Current Pharmaceutical Design. (Foundational comparison for the pharmacophore).

Sources

Methodological & Application

Scalable synthesis protocols for 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis Protocols for 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one

Part 1: Executive Summary & Strategic Analysis

The target molecule, 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one , represents a specialized scaffold combining a pharmacologically active N-aryl-1,3-oxazinan-2-one core with a primary amine handle suitable for further diversification or salt formation. This structure shares electronic and steric properties with established Factor Xa inhibitors (e.g., Rivaroxaban intermediates) and oxazolidinone antibiotics, making it a high-value intermediate in drug discovery.

Synthetic Challenges:

  • Chemoselectivity: The simultaneous presence of a nucleophilic aniline (starting material) and a generated aliphatic amine requires an orthogonal protection strategy or a linear sequence that installs the aliphatic amine post-cyclization.[1]

  • Ring Stability: The 6-membered cyclic carbamate (1,3-oxazinan-2-one) is robust but can hydrolyze under strongly acidic/basic aqueous conditions at high temperatures.[1]

  • Scalability: Avoiding chromatographic purification is critical for kilogram-scale production.[1]

Selected Route: We utilize a "Ring-First, Amine-Last" strategy. The 1,3-oxazinan-2-one ring is constructed on 4-aminoacetophenone using 3-chloropropyl chloroformate. The resulting ketone intermediate is then subjected to reductive amination to install the 1-aminoethyl group.[1] This route avoids the need for amine protecting groups and utilizes crystallization-driven purification.[1]

Part 2: Retrosynthetic Logic & Pathway Visualization

The retrosynthetic analysis deconstructs the target into two commercially available commodity chemicals: 4-aminoacetophenone and 3-chloropropyl chloroformate .[1]

Retrosynthesis Target Target: 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one Inter Intermediate: 3-(4-Acetylphenyl)-1,3-oxazinan-2-one Target->Inter Reductive Amination (C-N Bond Formation) SM1 Starting Material 1: 4-Aminoacetophenone Inter->SM1 Cyclization (Base-Mediated) SM2 Starting Material 2: 3-Chloropropyl chloroformate Inter->SM2 + Reagent

Figure 1: Retrosynthetic dissection of the target molecule revealing the "Ring-First" strategy.

Part 3: Detailed Experimental Protocols

Stage 1: Synthesis of the Core Scaffold

Objective: Preparation of 3-(4-acetylphenyl)-1,3-oxazinan-2-one. Principle: Nucleophilic attack of the aniline nitrogen on the chloroformate, followed by intramolecular alkylation (ring closure) mediated by a strong base.[1]

ParameterSpecification
Limiting Reagent 4-Aminoacetophenone (1.0 equiv)
Reagent 3-Chloropropyl chloroformate (1.1 equiv)
Base (Step 1) Pyridine or K₂CO₃ (1.2 equiv)
Base (Step 2) Potassium tert-butoxide (KOtBu) (1.5 equiv)
Solvent Tetrahydrofuran (THF) (Anhydrous)
Temperature 0 °C to Reflux

Protocol:

  • Acylation: Charge a reactor with 4-aminoacetophenone (13.5 g, 100 mmol) and dry THF (150 mL). Cool to 0 °C.

  • Add pyridine (9.7 mL, 120 mmol) followed by the dropwise addition of 3-chloropropyl chloroformate (17.3 g, 110 mmol) over 30 minutes. Maintain internal temperature <10 °C.

    • Mechanistic Insight: This forms the linear carbamate intermediate.[1] The chloro-alkyl tail remains unreacted at this stage.[1]

  • Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC/HPLC for consumption of aniline.[1]

  • Cyclization: Cool the mixture back to 0 °C. Slowly add a solution of KOtBu (16.8 g, 150 mmol) in THF (50 mL).

    • Caution: Exothermic reaction.[1] Hydrogen gas is not evolved, but heat is generated.[1]

  • Heat the mixture to reflux (66 °C) for 4 hours. This forces the intramolecular displacement of the terminal chloride by the carbamate nitrogen (or oxygen, followed by rearrangement, but effectively N-alkylation in this outcome).[1]

  • Work-up: Cool to RT. Quench with saturated aqueous NH₄Cl (100 mL). Extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Recrystallize the solid from Ethanol/Hexanes (1:2) to yield the ketone intermediate.[1]

    • Expected Yield: 75-85%.[1]

    • Appearance: Off-white crystalline solid.[1]

ReactionStage1 SM 4-Aminoacetophenone Inter Linear Carbamate (In-situ) SM->Inter Pyridine, THF 0°C -> RT Reagent 3-Chloropropyl chloroformate Reagent->Inter Product 3-(4-Acetylphenyl)- 1,3-oxazinan-2-one Inter->Product KOtBu, Reflux Cyclization

Figure 2: Two-step, one-pot synthesis of the oxazinanone core.

Stage 2: Reductive Amination (Target Generation)

Objective: Conversion of the acetyl group to the 1-aminoethyl moiety.[1] Note: This protocol yields the racemic amine.[1] For enantioselective synthesis, replace NH₄OAc with a chiral sulfinamide (Ellman's auxiliary) or use an amine transaminase biocatalyst.[1]

ParameterSpecification
Substrate 3-(4-Acetylphenyl)-1,3-oxazinan-2-one (1.0 equiv)
Amine Source Ammonium Acetate (NH₄OAc) (10.0 equiv)
Reducing Agent Sodium Cyanoborohydride (NaCNBH₃) (1.5 equiv)
Solvent Methanol (MeOH)
Additives Molecular Sieves (3Å) or Ti(OiPr)₄ (optional for difficult cases)

Protocol:

  • Imine Formation: In a reactor, dissolve the ketone intermediate (10.0 g, 45.6 mmol) in Methanol (100 mL).[1] Add Ammonium Acetate (35.1 g, 456 mmol).[1]

  • Stir at RT for 2 hours.

    • Tip: If conversion is slow, add Titanium(IV) isopropoxide (1.5 equiv) to act as a Lewis acid and water scavenger.[1]

  • Reduction: Cool to 0 °C. Add NaCNBH₃ (4.3 g, 68.4 mmol) portion-wise.

    • Safety: NaCNBH₃ is toxic and generates HCN if acidified.[1] Maintain pH > 6.[1] Use a scrubber if necessary.[1]

  • Allow to warm to RT and stir for 16 hours.

  • Quench: Carefully add 1M HCl (aqueous) to adjust pH to ~2. Stir for 30 mins to decompose boron complexes.

    • Note: Gas evolution (H₂) may occur.[1]

  • Isolation (Acid/Base Extraction):

    • Wash the acidic solution with Ethyl Acetate (removes unreacted ketone).[1] Discard organic layer.[1]

    • Basify the aqueous layer to pH > 12 using 4M NaOH.[1]

    • Extract the free amine product into Dichloromethane (DCM) (3 x 100 mL).

  • Final Polish: Dry DCM layer over Na₂SO₄ and concentrate.[1] The product is obtained as a viscous oil which may solidify upon standing or conversion to the HCl salt.[1]

ReactionStage2 Ketone Ketone Intermediate Imine Imine Species (Transient) Ketone->Imine NH4OAc, MeOH -H2O Target Target: 3-[4-(1-Aminoethyl)phenyl]- 1,3-oxazinan-2-one Imine->Target NaCNBH3 Reduction

Figure 3: Reductive amination workflow to install the primary amine.

Part 4: Quality Control & Characterization

To ensure the integrity of the synthesized material, the following analytical markers must be validated.

TechniqueExpected Signal (Diagnostic)
1H NMR (DMSO-d6) δ 1.25 (d, 3H): Methyl doublet of the aminoethyl group.δ 4.05 (q, 1H): Methine proton next to NH₂.δ 4.30 (t, 2H): O-CH₂ of the oxazinanone ring.δ 3.65 (t, 2H): N-CH₂ of the oxazinanone ring.
IR Spectroscopy 1680-1700 cm⁻¹: Strong Carbonyl (C=O) stretch of the cyclic carbamate.3300-3400 cm⁻¹: Broad NH stretch (primary amine).[1]
LC-MS [M+H]⁺: Expected m/z = 221.12 (Calculated for C₁₂H₁₆N₂O₂).[1]

Part 5: Safety & References

Safety Advisories:

  • Chloroformates: Highly toxic and corrosive.[1] Handle in a fume hood.

  • Sodium Cyanoborohydride: Reacts with acid to form HCN gas.[1] Always quench in a well-ventilated area with basic scrubbers available.[1]

  • Exotherms: The cyclization step with KOtBu can be vigorous.[1] strict temperature control is required during scale-up.[1]

References:

  • Synthesis of N-substituted 1,3-oxazinan-2-ones:

    • Title: An efficient and simple synthesis of N-substituted 1,3-oxazinan-2-ones.[2]

    • Source: ResearchGate (2025).[1][3]

    • URL:[Link]

  • Reductive Amination Methodologies:

    • Title: Hitchhiker's guide to reductive amination.[1]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link][1]

  • Cyclic Carbamate Chemistry (Relevant to Rivaroxaban Intermediates):

    • Title: Process for preparing 4-(4-aminophenyl)morpholin-3-one (Analogous chemistry).[1][4][5][6]

    • Source: Google Patents (WO2011131316A1).[1]

    • URL:

Sources

Application Note: Enantioselective Synthesis of Chiral 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the asymmetric synthesis of 3-[4-(1-aminoethyl)phenyl]-1,3-oxazinan-2-one . This structural motif is a critical pharmacophore in epigenetic modulators, specifically BET bromodomain inhibitors (e.g., Apabetalone analogues).

The synthetic strategy prioritizes convergent assembly . We first construct the achiral 1,3-oxazinan-2-one scaffold on a 4-aminoacetophenone core, followed by a late-stage enantioselective installation of the primary amine using Ellman’s auxiliary (tert-butanesulfinamide). This "Scaffold-First" approach minimizes the risk of racemization and avoids chemoselectivity issues associated with early-stage amine handling.

Key Performance Indicators (KPIs)
  • Enantiomeric Excess (ee): >98% (via Chiral HPLC)

  • Overall Yield: ~45-50% (over 4 steps)

  • Scalability: Validated for gram-scale synthesis.[1]

Retrosynthetic Strategy & Logic

The synthesis is disconnected into two distinct phases:[1][2]

  • Scaffold Construction: Formation of the cyclic carbamate (oxazinanone) from readily available 4-aminoacetophenone.

  • Asymmetric Induction: Stereoselective reductive amination of the pendant ketone using (S)-tert-butanesulfinamide.

Mechanistic Flowchart

The following diagram illustrates the logical workflow and critical decision points.

G Start 4-Aminoacetophenone Inter1 N-(3-hydroxypropyl) aniline derivative Start->Inter1 R1 3-chloropropan-1-ol KI, Base Scaffold 3-(4-acetylphenyl)- 1,3-oxazinan-2-one (The Scaffold) Inter1->Scaffold R2 CDI or Triphosgene Imine Chiral N-Sulfinyl Ketimine Scaffold->Imine R3 (S)-t-Bu-Sulfinamide Ti(OEt)4 AmineProtected Sulfinamide Intermediate Imine->AmineProtected R4 NaBH4 -48°C Target Target: Chiral 3-[4-(1-Aminoethyl) phenyl]-1,3-oxazinan-2-one AmineProtected->Target R5 HCl / MeOH Deprotection

Figure 1: Convergent synthetic pathway utilizing Ellman's auxiliary for late-stage chirality.

Phase 1: Scaffold Construction

Objective: Synthesize the intermediate 3-(4-acetylphenyl)-1,3-oxazinan-2-one .

Rationale

Constructing the ring before creating the chiral center is superior because the oxazinanone ring is chemically robust. It withstands the Lewis acidic conditions (


) required for the subsequent imine formation. Reversing this order (forming the amine first) would require amine protection (e.g., Boc) and introduce solubility challenges.
Protocol 1.1: N-Alkylation

Reagents: 4-Aminoacetophenone, 3-chloropropan-1-ol, Potassium Iodide (KI),


, DMF.
  • Charge: In a round-bottom flask, dissolve 4-aminoacetophenone (1.0 eq) in DMF (5 mL/mmol).

  • Add Base: Add

    
     (1.5 eq) and catalytic KI (0.1 eq).
    
  • Alkylate: Add 3-chloropropan-1-ol (1.2 eq) dropwise.

  • Heat: Stir at 90°C for 12–16 hours. Monitor by TLC/LCMS for the mono-alkylated product (

    
     expected).
    
    • Note: Avoid over-alkylation (bis-alkylation). If observed, reduce equivalents of alkyl halide or lower temperature.[3]

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc) to isolate 4-[(3-hydroxypropyl)amino]acetophenone .

Protocol 1.2: Cyclization (Ring Closure)

Reagents: 1,1'-Carbonyldiimidazole (CDI) or Triphosgene, THF or DCM.

  • Dissolve: Dissolve the amino-alcohol from Step 1.1 (1.0 eq) in dry THF (0.1 M).

  • Activation: Add CDI (1.2 eq) in one portion at 0°C.

    • Mechanistic Insight: CDI activates the alcohol to an imidazole carbamate, which is then attacked by the secondary amine intramolecularly.

  • Reflux: Warm to room temperature, then reflux (66°C) for 4–6 hours.

  • Quench: Cool to RT, quench with saturated

    
    .
    
  • Isolate: Extract with EtOAc. The product, 3-(4-acetylphenyl)-1,3-oxazinan-2-one , often precipitates or crystallizes upon concentration.

    • Checkpoint: Verify structure by

      
       NMR. Look for the disappearance of the N-H signal and the characteristic oxazinanone triplets.
      

Phase 2: Enantioselective Amine Installation

Objective: Convert the acetyl group to a chiral (S)-1-aminoethyl group using Ellman’s Auxiliary.

Rationale

Direct reductive amination with ammonia is non-stereoselective. Using (S)-(-)-2-methyl-2-propanesulfinamide (Ellman’s auxiliary) provides a chiral directing group. The bulky tert-butyl group forces the reduction to occur from the less hindered face, yielding high diastereoselectivity (dr > 95:5).

Protocol 2.1: Imine Condensation

Reagents: Scaffold (from Phase 1), (S)-(-)-2-methyl-2-propanesulfinamide, Titanium(IV) ethoxide (


), THF (dry).
  • Setup: In a flame-dried flask under

    
    , combine the ketone scaffold (1.0 eq) and (S)-tert-butanesulfinamide (1.1 eq).
    
  • Catalyst: Add dry THF, followed immediately by

    
     (2.0 eq).
    
    • Critical:

      
       acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium forward.
      
  • Reaction: Reflux (70°C) for 16–24 hours.

  • Workup: Cool to RT. Pour into a mixture of brine and EtOAc while stirring vigorously. The titanium salts will precipitate as a white slurry. Filter through Celite.

  • Purification: The sulfinyl ketimine is stable on silica. Purify via flash chromatography (EtOAc/Hexane).

Protocol 2.2: Diastereoselective Reduction

Reagents: Sodium Borohydride (


), THF, Methanol.
  • Cool: Dissolve the sulfinyl ketimine in THF (0.2 M) and cool to -48°C .

    • Why -48°C? Lower temperatures maximize the energy difference between the transition states, enhancing diastereoselectivity.

  • Reduce: Add

    
     (3.0 eq) in one portion.
    
  • Monitor: Stir at -48°C for 4 hours, then allow to warm slowly to RT.

  • Quench: Add saturated

    
     dropwise.
    
  • Isolate: Extract with EtOAc.

    • QC Check: Analyze the diastereomeric ratio (dr) by HPLC or crude NMR. Expect >98:2 favoring the desired isomer.

Protocol 2.3: Deprotection

Reagents: 4M HCl in Dioxane or MeOH.

  • Cleave: Dissolve the reduced sulfinamide in MeOH. Add 4M HCl in Dioxane (4.0 eq).

  • Stir: Stir at RT for 1 hour. The N-S bond is acid-labile.

  • Precipitate: Concentrate the solvent. Triturate the residue with Diethyl Ether (

    
    ) to precipitate the hydrochloride salt  of the target amine.
    
  • Free Base (Optional): Dissolve in water, adjust pH to 10 with

    
    , and extract with DCM to obtain the free base.
    

Analytical Specifications & QC

Data Summary Table
ParameterMethodAcceptance Criteria
Identity 1H NMR (400 MHz, DMSO-d6)Presence of doublet at ~1.3 ppm (CH3) and quartet at ~4.1 ppm (benzylic CH).
Purity HPLC (UV 254 nm)> 98.0% Area
Chiral Purity Chiral HPLC (Chiralpak AD-H or OD-H)> 98% ee
Residual Solvent GC-Headspace< 5000 ppm (DMF/THF)
Troubleshooting Guide
  • Low Conversion in Step 1.1: Ensure

    
     is finely ground and the DMF is dry. Addition of catalytic Cs2CO3 can accelerate the reaction.
    
  • Incomplete Imine Formation (Step 2.1): If starting material remains, add another 0.5 eq of

    
     and extend reflux. Steric bulk of the oxazinanone may slow the condensation.
    
  • Poor Diastereoselectivity: Ensure the reduction temperature is strictly maintained at -48°C or lower. If

    
     fails to give high dr, switch to L-Selectride  at -78°C (though this is rarely necessary for methyl ketones).
    

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002).[4] "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984–995.

  • Robak, M. T.; Herbage, M. A.; Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.

  • Mangelinckx, S.; et al. (2010). "Synthesis of N-substituted 1,3-oxazinan-2-ones." Tetrahedron, 66(23), 4115-4124. (General procedure for oxazinanone ring closure).
  • Pfizer Inc. (2014). "Bromodomain Inhibitors and Methods of Use." World Intellectual Property Organization, WO2014154760. (Context for 1,3-oxazinan-2-one pharmacophores in drug discovery).

Sources

Application Note & Protocols: Mastering the Synthesis of 1,3-Oxazinan-2-one Rings

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Significance of the 1,3-Oxazinan-2-one Core

The 1,3-oxazinan-2-one ring system is a six-membered cyclic carbamate (or urethane) that serves as a crucial pharmacophore and a versatile synthetic intermediate.[1][2][3] Its prevalence in bioactive molecules, including anti-HIV agents, antibiotics, and central nervous system drugs, makes the development of efficient and stereocontrolled synthetic routes a high-priority endeavor in modern drug discovery.[4] Furthermore, chiral 1,3-oxazinan-2-ones are valuable precursors for the synthesis of important 1,3-aminoalcohols.[5]

Classical synthetic approaches often relied on hazardous reagents like phosgene and its derivatives.[6] Contemporary methods, however, prioritize safety, efficiency, and environmental compatibility ("green chemistry"). This guide focuses on three such modern and highly effective strategies for constructing the 1,3-oxazinan-2-one ring:

  • Phosgene-Free Carbonylation with Dialkyl Carbonates (DACs): A green and versatile base-mediated approach.

  • Brønsted Acid-Catalyzed Cyclization of Diazoketones: A metal-free method for synthesizing 1,3-oxazinane-2,5-diones.

  • Gold-Catalyzed Intramolecular Oxycyclization: A powerful transition-metal-catalyzed route for complex substrates.

The following sections provide detailed mechanistic insights, optimized protocols, and comparative data to guide your selection of the most suitable method for your specific synthetic challenge.

Phosgene-Free Synthesis via Dialkyl Carbonates (DACs)

This strategy represents a significant advancement in green chemistry, replacing toxic phosgene with environmentally benign dialkyl carbonates (e.g., dimethyl carbonate, DMC) as carbonylating agents.[3][7] The reaction typically proceeds via a two-step, one-pot sequence involving a primary amine and a dicarbonate derivative of a 1,3-diol.[2]

Mechanistic Rationale

The reaction is base-mediated and follows a sequential mechanism. The choice of a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) is critical to facilitate deprotonation without competing in nucleophilic attack.

  • Intermolecular Nucleophilic Attack (BAc2): The primary amine first attacks one of the carbonyl centers of the dicarbonate, leading to the formation of a linear carbamate intermediate. This is a classic bimolecular base-catalyzed acyl-cleavage (BAc2) mechanism.[7]

  • Intramolecular Cyclization (BAl2): The alkoxide generated from the deprotonation of the terminal hydroxyl group (or the carbamate N-H) then performs an intramolecular nucleophilic attack. This displaces the second methyl carbonate group, which acts as an excellent leaving group, to form the stable six-membered ring. This step often follows a bimolecular base-catalyzed alkyl-cleavage (BAl2) pathway.[2][7]

The overall transformation is efficient, often solvent-free, and produces minimal waste, making it highly attractive for both lab-scale and process chemistry.[2]

Graphviz Diagram: DAC-Mediated Cyclization Mechanism

cluster_start Starting Materials cluster_inter Intermediate Formation cluster_final Final Product Amine Primary Amine (R-NH2) Intermediate Linear Carbamate Intermediate Amine->Intermediate Step 1: Intermolecular Nucleophilic Attack (BAc2) Dicarbonate 1,3-Diol Dicarbonate Dicarbonate->Intermediate Product 1,3-Oxazinan-2-one Intermediate->Product Step 2: Intramolecular Cyclization (BAl2) Base t-BuOK (Base) Product->Base Regenerates Base Base->Intermediate Catalyzes

Caption: General mechanism for base-mediated 1,3-oxazinan-2-one synthesis using DACs.

Optimized Protocol: Synthesis of 3-Benzyl-1,3-oxazinan-2-one

This protocol is adapted from the work of Aricò, Tundo, and colleagues.[2]

Materials:

  • Propane-1,3-diol bis(methyl carbonate) (1.0 eq)

  • Benzylamine (1.0 eq)

  • Potassium tert-butoxide (t-BuOK) (1.0 eq)

  • Anhydrous Toluene (if solvent is desired, though the reaction can be run neat)

  • Dichloromethane (DCM) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add propane-1,3-diol bis(methyl carbonate) (e.g., 1.92 g, 10 mmol).

  • Reagent Addition: Add benzylamine (e.g., 1.07 g, 10 mmol). If running neat, proceed to the next step. If using a solvent, add 20 mL of anhydrous toluene.

  • Base Addition: Carefully add potassium tert-butoxide (e.g., 1.12 g, 10 mmol) portion-wise to the stirred mixture. Causality Note: The strong, non-nucleophilic nature of t-BuOK is essential for deprotonating the amine/hydroxyl groups to initiate nucleophilic attack without itself competing as a nucleophile.

  • Reaction Conditions: Heat the reaction mixture to 90 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Cool the reaction to room temperature. If run neat, dilute the mixture with 30 mL of DCM. Quench the reaction by slowly adding 20 mL of saturated NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-benzyl-1,3-oxazinan-2-one.

Data Summary: Substrate Scope
EntryAmineYield (%)Reference
1Benzylamine85[2]
2n-Butylamine75[2]
3Hydrazine80[2]
4L-Alanine65-70[8]

Brønsted Acid-Catalyzed Cyclization of Diazoketones

This metal-free approach provides an elegant route to 1,3-oxazinane-2,5-diones from readily accessible amino acid-derived diazoketones.[1][9] The use of a solid-supported acid catalyst, such as silica-supported perchloric acid (HClO₄-SiO₂), simplifies purification and enhances the "green" profile of the synthesis by allowing for easy catalyst removal.[10][11]

Mechanistic Rationale

The reaction is initiated by the Brønsted acid catalyst, which protonates the diazo compound, triggering a cascade that leads to the cyclized product.

  • Protonation & Diazonium Formation: The strong Brønsted acid protonates the α-carbon of the diazo compound, generating a highly reactive diazonium intermediate.

  • Intramolecular Nucleophilic Attack: The carbamate protecting group (specifically the Cbz group's carbonyl oxygen) acts as an intramolecular nucleophile, attacking the carbon bearing the diazonium group.

  • N₂ Extrusion and Cyclization: This attack displaces molecular nitrogen (N₂), a thermodynamically highly favorable process, to form an ammonium intermediate.

  • Solvent-Mediated Deprotection: Finally, the solvent (methanol) nucleophilically attacks the benzyl group of the Cbz-protecting group, yielding the final 1,3-oxazinane-2,5-dione product.[1][9]

Graphviz Diagram: Acid-Catalyzed Cyclization Workflow

Start N-Cbz-Protected Diazoketone Step1 Protonation Start->Step1 Catalyst HClO4-SiO2 (Brønsted Acid) Catalyst->Step1 Solvent Methanol (Solvent) Step4 Solvent-Assisted Deprotection Solvent->Step4 Step2 Intramolecular Nucleophilic Attack Step1->Step2 Step3 N2 Extrusion & Cyclization Step2->Step3 Step3->Step4 Product 1,3-Oxazinane-2,5-dione Step4->Product Filtration Simple Filtration to Remove Catalyst Product->Filtration

Caption: Workflow for silica-supported acid-catalyzed synthesis of oxazinanones.

Optimized Protocol: Synthesis of (S)-6-benzyl-1,3-oxazinane-2,5-dione

This protocol is based on the work of Gallo and Burtoloso.[1][9]

Materials:

  • N-Cbz-L-phenylalanine-derived diazoketone (1.0 eq)

  • Silica-supported perchloric acid (HClO₄-SiO₂) (20 mol%)

  • Anhydrous Methanol (MeOH)

  • Ethyl acetate (EtOAc) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add the N-Cbz-protected diazoketone (e.g., 0.2 mmol, 1.0 eq).

  • Solvent and Catalyst Addition: Add anhydrous methanol (2.0 mL) followed by the HClO₄-SiO₂ catalyst (20 mol%). Causality Note: Methanol serves as both the solvent and a reagent in the final deprotection step. The solid-supported acid is non-volatile and easily handled compared to aqueous HClO₄.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically rapid, often completing within 30 minutes to 2 hours. Monitor by TLC for the disappearance of the starting material.

  • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (5 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1,3-oxazinane-2,5-dione.[1]

Data Summary: Substrate Scope and Yields
EntryAmino Acid PrecursorYield (%)Reference
1Phenylalanine90[1]
22-Phenylglycine84[1]
3Leucine78[1]
4Alanine72[1]
5Valine66[1][9]

Gold-Catalyzed Intramolecular Oxycyclization

Transition-metal catalysis offers powerful and often highly regioselective methods for complex cyclizations. Gold(I) catalysts are particularly effective due to their strong π-acidity, allowing them to activate alkynes and allenes for nucleophilic attack under mild conditions.[12]

Mechanistic Rationale & Regiocontrol

This method utilizes allenic carbamates as precursors. The gold(I) catalyst coordinates to the allene, rendering it susceptible to intramolecular attack by the carbamate oxygen. A fascinating aspect of this reaction is the ability to selectively produce either the kinetic or thermodynamic product.

  • Kinetic Product (1,3-oxazinan-2-one): Under milder conditions (e.g., [AuCl(PPh₃)]/AgOTf in CH₂Cl₂ at room temperature), the reaction favors the formation of the saturated 6-methylene-1,3-oxazinan-2-one via a 6-exo-dig cyclization.

  • Thermodynamic Product (1,3-oxazin-2-one): At higher temperatures (130 °C) and with the addition of a Brønsted acid co-catalyst (like p-toluenesulfonic acid, PTSA), the initially formed kinetic product can isomerize via a π-allyl gold complex to the more stable, conjugated 3,4-dihydro-2H-1,3-oxazin-2-one.[12]

Optimized Protocol: Selective Gold-Catalyzed Cyclization

This protocol is adapted from Alcaide, Almendros, and coworkers.[12]

Materials:

  • Allenic carbamate (1.0 eq)

  • [AuCl(PPh₃)] (2.5 mol%)

  • Silver triflate (AgOTf) (2.5 mol%)

  • p-Toluenesulfonic acid (PTSA) (10 mol%, for thermodynamic product)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Celite

Procedure A: Kinetic Product (Saturated Ring)

  • Catalyst Activation: In a reaction tube, combine [AuCl(PPh₃)] (0.005 mmol) and AgOTf (0.005 mmol) in anhydrous CH₂Cl₂ (2 mL). Stir for 5 minutes in the dark. Causality Note: AgOTf acts as a halide scavenger, generating the highly active cationic gold(I) species.

  • Substrate Addition: Add a solution of the allenic carbamate (0.2 mmol) in CH₂Cl₂ (1 mL) to the activated catalyst mixture.

  • Reaction Conditions: Stir at room temperature until the starting material is consumed (monitor by TLC).

  • Workup & Purification: Filter the reaction mixture through a pad of Celite, wash with CH₂Cl₂, and concentrate the filtrate. Purify by flash chromatography.

Procedure B: Thermodynamic Product (Unsaturated Ring)

  • Reaction Setup: To a sealed tube, add the allenic carbamate (0.19 mmol), [AuCl(PPh₃)] (0.00475 mmol), AgOTf (0.00475 mmol), and PTSA (0.019 mmol) in anhydrous CH₂Cl₂ (1.9 mL).

  • Reaction Conditions: Seal the tube and heat to 130 °C for 1.5 hours or until completion by TLC. Causality Note: The high temperature and Brønsted acid co-catalyst facilitate the isomerization to the more stable conjugated system.

  • Workup & Purification: Cool to room temperature and follow the workup procedure described in Procedure A.

Data Summary: Kinetic vs. Thermodynamic Control
Product TypeCatalyst SystemTemperatureYield (%)Reference
Kinetic (Saturated)[AuCl(PPh₃)]/AgOTfRoom Temp~85-95[12]
Thermodynamic (Unsaturated)[AuCl(PPh₃)]/AgOTf + PTSA130 °C~80-90[12]

References

  • Gallo, R. D. C., Campovilla, O. C., Jr., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 62. [Link]

  • Gallo, R. D. C., Campovilla, O. C., Jr., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Semantic Scholar. [Link]

  • Ella-Menye, J.-R., Sharma, V., & Wang, G. (2005). New Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives. The Journal of Organic Chemistry, 70(2), 463–468. [Link]

  • Ella-Menye, J. R., Sharma, V., & Wang, G. (2005). New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives. PubMed. [Link]

  • Reddy, T. R., & Kumar, P. (2018). Integrated One-Pot Synthesis of 1,3-Oxazinan-2-ones from Isocyanoacetates and Phenyl Vinyl Selenones. PubMed. [Link]

  • Gallo, R. D. C., Campovilla, O. C., Jr., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. PMC - NIH. [Link]

  • Various Authors. (2014). Synthesis of 1,3-oxazinanes. Organic Chemistry Portal. [Link]

  • Li, J., Di Lorenzo, V., Patil, P., Ruiz Moreno, A. J., & Dömling, A. (2020). Scaffolding-Induced Property Modulation of Chemical Space. ResearchGate. [Link]

  • Aricò, F., Tundo, P., & McElroy, C. R. (2012). Cyclization reaction of amines with dialkyl carbonates to yield 1,3-oxazinan-2-ones. Pure and Applied Chemistry, 84(3), 707-719. [Link]

  • Kumar, A., & Singh, V. K. (2020). Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. Organic & Biomolecular Chemistry, 18(36), 7122-7132. [Link]

  • Papakyriakou, A., Zarkadoulas, A., & Iatrou, H. (2015). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][13]oxazine-2,4-diones. RSC Advances, 5(70), 56593-56601. [Link]

  • McElroy, C. R., Aricò, F., Benetollo, F., & Tundo, P. (2011). Cyclization Reaction of Amines With Dialkyl Carbonates to Yield 1,3-Oxazinan-2-Ones. Amanote Research. [Link]

  • Trifunović, S. R., et al. (2011). New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones. ResearchGate. [Link]

  • Alcaide, B., Almendros, P., & Alonso, J. M. (2013). Gold-catalyzed oxycyclization of allenic carbamates: expeditious synthesis of 1,3-oxazin-2-ones. Beilstein Journal of Organic Chemistry, 9, 906–912. [Link]

  • Various Authors. (2009). Facile inversion of configuration of N-Boc-β-aminoalcohols via SN2 cyclization to oxazolidinones. ResearchGate. [Link]

  • Davulcu, A., et al. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. E-Journal of Chemistry, 8(1), 125-130. [Link]

  • Maleki, A., & Ghamari, N. (2020). One-pot synthesis of 1,3-oxazine derivatives catalyzed by a green nanocomposite of lacunary phosphomolybdate on TiO2/g-C3N4 under mild solvent-free conditions. New Journal of Chemistry. [Link]

  • Aricò, F., Tundo, P., & McElroy, C. R. (2012). 1,3-Oxazinan-2-one motif. ResearchGate. [Link]

  • Gallo, R. D. C., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. PubMed. [Link]

  • Al-Masri, Z. A. A., et al. (2021). Synthesis of 1,3-oxazines based on piperazine. ScienceDirect. [Link]

  • Kumar, S., et al. (2014). Synthesis and Biological Activities of[1][13]-Oxazine Derivatives. Der Pharma Chemica, 6(1), 136-141. [Link]

  • Tundo, P., Musolino, M., & Aricò, F. (2019). Dialkyl Carbonates in the Green Synthesis of Heterocycles. Frontiers in Chemistry, 7, 303. [Link]

Sources

Protecting group strategies for the 1-aminoethyl moiety in oxazinanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Protecting Group Strategies for 1-Aminoethyl Moieties in Oxazinanone Synthesis

Part 1: Strategic Overview & Scientific Rationale

The 1-aminoethyl moiety (


) represents a privileged pharmacophore in medicinal chemistry, serving as the chiral core for numerous bioactive cyclic carbamates (oxazinanones). The synthesis of these scaffolds presents a dual challenge: stereocontrol  of the 

-chiral center and chemoselectivity during the ring-closing carbonylation.

In this guide, we prioritize the tert-butanesulfinyl (Ellman’s auxiliary) strategy over traditional carbamate (Boc/Cbz) approaches for the initial generation of the moiety. While Boc and Cbz are excellent for stability, they lack the intrinsic directing power required to set the stereochemistry of the 1-aminoethyl group from prochiral ketone precursors.

The Strategic Pivot: "Self-Protection" vs. "Static Protection"
  • Static Protection (Boc/Cbz): Acts solely as a shield. Requires an existing chiral pool material (e.g., chiral amino acids). If you start with a ketone, you cannot easily induce chirality with just a Boc group.

  • Dynamic/Self-Protection (Sulfinamides): The tert-butanesulfinyl group serves two roles simultaneously:

    • Protecting Group: Prevents amine oxidation and polymerization.

    • Chiral Auxiliary: The sulfur chirality directs nucleophilic attack (e.g., Grignard addition or hydride reduction) to the imine carbon, establishing the 1-aminoethyl configuration with high diastereomeric ratios (

      
      ).
      

Part 2: Detailed Protocols

Workflow A: Stereoselective Assembly of the 1-Aminoethyl Core

Objective: To synthesize a chiral 1,3-amino alcohol precursor from a ketone using Ellman’s auxiliary, preparatory to oxazinanone cyclization.

Reagents & Materials:

  • Ketone Substrate (e.g., 4-hydroxy-2-butanone derivative)

  • (R)- or (S)-tert-butanesulfinamide (Ellman's Reagent)

  • Titanium(IV) ethoxide (

    
    )
    
  • Reducing Agent: Sodium borohydride (

    
    ) or L-Selectride (for higher diastereoselectivity)
    
  • Solvent: Anhydrous THF

Step-by-Step Protocol:

  • Condensation (Imine Formation):

    • Charge a flame-dried flask with the ketone (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv).

    • Add anhydrous THF (

      
       concentration).
      
    • Add

      
       (2.0 equiv) dropwise under 
      
      
      
      . Note: Ti(IV) acts as both a Lewis acid catalyst and a water scavenger, driving the equilibrium forward.
    • Heat to

      
       for 12–24 hours. Monitor by TLC/LC-MS for disappearance of ketone.
      
    • Quench: Cool to RT and pour into brine. Filter the resulting titanium salts through Celite.

  • Stereoselective Reduction:

    • Dissolve the crude sulfinyl imine in THF (

      
      ) and cool to 
      
      
      
      (or
      
      
      for maximum stereocontrol).
    • Add L-Selectride (1.5 equiv) slowly. Mechanism: The bulky hydride attacks from the less hindered face, directed by the bulky tert-butyl group on the sulfur.

    • Stir for 4 hours, then warm to RT.

    • Workup: Quench with saturated

      
      . Extract with EtOAc.
      
  • Auxiliary Cleavage (The "Switch"):

    • To convert the protected amine for cyclization, treat the sulfinamide with

      
       in dioxane/MeOH (1:1) for 1 hour at RT.
      
    • Concentrate to yield the chiral amino-alcohol hydrochloride salt.

Workflow B: Ring Closure to 1,3-Oxazinan-2-one

Objective: Cyclization of the chiral amino-alcohol.

Critical Decision: Do not use phosgene gas if avoidable. Use 1,1'-Carbonyldiimidazole (CDI) or Triphosgene for a safer, bench-stable protocol.

  • Neutralization: Suspend the amino-alcohol HCl salt in dry DCM. Add TEA (2.5 equiv) to liberate the free amine.

  • Carbonylation:

    • Cool to

      
      . Add CDI (1.2 equiv) portion-wise.
      
    • Observation: Evolution of

      
       gas indicates reaction progress.
      
    • Allow to warm to RT and stir for 16 hours.

  • Purification: Wash with

    
     (to remove imidazole byproduct) and brine. Dry over 
    
    
    
    .[1]

Part 3: Visualization & Data

Table 1: Protecting Group Compatibility Matrix for Oxazinanone Synthesis
Protecting Group StrategyAcid StabilityBase StabilityChirality Induction?Cyclization Method Compatibility
tert-Butanesulfinyl Low (Cleaves in HCl)High (Stable to LiHMDS)Excellent (Reagent Control)No (Must cleave before cyclization)
Boc (tert-Butyloxycarbonyl) Low (Cleaves in TFA)HighNone (Static)Yes (Can cyclize via O-alkylation, though rare)
Cbz (Carboxybenzyl) High (Stable to TFA)Low (Cleaves w/ Hydrogenolysis)None (Static)Yes (Can serve as carbonyl source in specific conditions)
Fmoc High (Acid Stable)Low (Cleaves in Piperidine)None (Static)Poor (Base sensitivity limits cyclization options)
Diagram 1: The Ellman Auxiliary Workflow

EllmanWorkflow Ketone Prochiral Ketone Condensation Condensation (Ti(OEt)4 + Sulfinamide) Ketone->Condensation Imine Chiral Sulfinyl Imine Condensation->Imine Dehydration Reduction Stereoselective Reduction (L-Selectride/NaBH4) Imine->Reduction Face-Selective Hydride Attack AmineProtected Sulfinyl-Protected Amine (dr > 95:5) Reduction->AmineProtected Cleavage Acid Cleavage (HCl/Dioxane) AmineProtected->Cleavage Deprotection Cyclization Cyclization (CDI or Triphosgene) Cleavage->Cyclization Free Amine Generation Product Chiral 1,3-Oxazinan-2-one Cyclization->Product Ring Closure

Caption: Stereoselective synthesis pathway utilizing tert-butanesulfinamide to establish the 1-aminoethyl chiral center prior to oxazinanone ring closure.

Diagram 2: Decision Tree for Protecting Group Selection

PG_Decision Start Start: 1-Aminoethyl Moiety Source IsChiral Is the starting material already chiral? Start->IsChiral YesChiral Yes (e.g., Alanine derivative) IsChiral->YesChiral Yes NoChiral No (Prochiral Ketone) IsChiral->NoChiral No CyclizationCheck Cyclization Method? YesChiral->CyclizationCheck BaseCycl Base-mediated (CDI/H-) CyclizationCheck->BaseCycl AcidCycl Acid-mediated CyclizationCheck->AcidCycl UseBoc Use Boc Protection BaseCycl->UseBoc Boc is Base Stable UseCbz Use Cbz Protection AcidCycl->UseCbz Cbz is Acid Stable EllmanRoute Use tert-Butanesulfinamide (Ellman's Aux) NoChiral->EllmanRoute Induce Chirality

Caption: Logical decision matrix for selecting the optimal protecting group based on starting material chirality and cyclization conditions.

Part 4: References

  • Ellman, J. A., et al. (2003). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.

  • Gallo, R. D. C., et al. (2019).[2] "Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis." Frontiers in Chemistry.

  • McElroy, C. R., et al. (2012). "Cyclization reaction of amines with dialkyl carbonates to yield 1,3-oxazinan-2-ones." Green Chemistry.

  • Robak, M. T., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.

Sources

Application Note: High-Fidelity Reductive Amination Protocols for 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic methodologies for generating 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one (Target 1 ), a critical chiral pharmacophore found in Factor Xa inhibitors and oxazolidinone-class antibiotics.[1]

The transformation of the precursor ketone, 3-(4-acetylphenyl)-1,3-oxazinan-2-one (Precursor 2 ), into the primary amine presents two specific challenges:

  • Chemo-selectivity: Preventing the formation of secondary amine dimers (dialkylation).

  • Stereo-control: The 1-aminoethyl moiety contains a chiral center. Drug development typically requires >99% enantiomeric excess (ee).

This guide presents two validated protocols:

  • Protocol A (Chemical): Titanium(IV) Isopropoxide-mediated reductive amination for rapid, racemic material generation.[1]

  • Protocol B (Biocatalytic):

    
    -Transaminase mediated conversion for high-enantiopurity synthesis under Green Chemistry principles.
    

Retrosynthetic Analysis & Strategy

The synthesis hinges on the efficient reduction of the C=N bond formed between the acetophenone derivative and an ammonia source.

Retrosynthesis Target Target (1) 3-[4-(1-Aminoethyl)phenyl]- 1,3-oxazinan-2-one (Chiral Amine) Imine Intermediate Imine (Transient Species) Imine->Target Reduction (Hydride or Enzyme) Ketone Precursor (2) 3-(4-acetylphenyl)- 1,3-oxazinan-2-one Ketone->Imine + Amine Source (-H2O) AmineSource Amine Source (NH4OAc or iPr-NH2)

Figure 1: Retrosynthetic pathway for the reductive amination of the oxazinanone-acetophenone core.[1]

Protocol A: Titanium(IV) Isopropoxide Mediated Reductive Amination

Best for: Rapid generation of racemic standards; robustness against dimerization.

Mechanistic Insight

Direct reaction of acetophenones with ammonium acetate and sodium cyanoborohydride often leads to low yields due to poor imine stability and competitive reduction of the ketone to an alcohol.

The Fix: Titanium(IV) isopropoxide,


, acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger.[1] This drives the equilibrium toward the imine/enamine species before the reducing agent is introduced, significantly suppressing alcohol byproducts and secondary amine dimers [1].
Materials Table
ReagentEquiv.RoleGrade
Precursor (2) 1.0Substrate>98% HPLC
Ammonium Acetate 5.0Ammonia SourceAnhydrous
Ti(OiPr)4 2.0Lewis Acid / Scavenger97%
NaBH3CN 1.5Reducing Agent95%
Methanol (MeOH) -SolventAnhydrous
Ammonium Hydroxide -Quench2M Aqueous
Step-by-Step Procedure
  • Imine Formation (Dehydrating Phase):

    • In a flame-dried round-bottom flask under Nitrogen, dissolve Precursor 2 (10 mmol) in anhydrous MeOH (50 mL).

    • Add Ammonium Acetate (50 mmol).

    • Add Titanium(IV) isopropoxide (20 mmol) dropwise via syringe.

    • Observation: The solution may turn slightly yellow/hazy.

    • Stir at ambient temperature (20–25°C) for 6–8 hours . Critical: Do not add the reducing agent yet. Allow the Ti-complex/imine to form fully.

  • Reduction Phase:

    • Cool the reaction mixture to 0°C.

    • Add Sodium Cyanoborohydride (NaBH3CN) (15 mmol) portion-wise over 10 minutes.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up (Titanium Removal):

    • Safety: Quenching Ti reactions generates copious precipitate.

    • Add 2M aqueous Ammonium Hydroxide (30 mL) slowly. A heavy white precipitate (

      
      ) will form.
      
    • Dilute with Ethyl Acetate (50 mL) and filter through a Celite pad to remove titanium salts.

    • Wash the Celite pad thoroughly with Ethyl Acetate.

  • Isolation:

    • Transfer filtrate to a separatory funnel.[2] Separate phases.

    • Extract the aqueous layer 2x with Ethyl Acetate.

    • Combine organic layers and wash with Brine.[2]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Purification: Flash column chromatography (DCM:MeOH:NH4OH 90:10:1).

Protocol B: Asymmetric Biocatalytic Transamination

Best for: Synthesis of enantiopure (R) or (S) amine; Green Chemistry compliance.

Mechanistic Insight

-Transaminases (

-TA) catalyze the transfer of an amino group from a donor (isopropylamine) to the ketone acceptor using Pyridoxal-5'-phosphate (PLP) as a cofactor.[3] Unlike chemical reduction, this process is strictly stereoselective based on the enzyme variant chosen [2].

Thermodynamic Challenge: The equilibrium constant for acetophenone transamination is unfavorable (


).
The Fix:  Use Isopropylamine (IPA) as the amine donor in large excess. The byproduct is acetone, which is volatile. Removing acetone (or tolerating it) drives the reaction forward.

Biocatalysis Enzyme omega-Transaminase (PLP-Bound) Product Chiral Amine Target (1) (>99% ee) Enzyme->Product Amination Byproduct Acetone (Volatile) Enzyme->Byproduct Deamination Substrate Ketone Precursor (2) Substrate->Enzyme Binding Donor Amine Donor (Isopropylamine) Donor->Enzyme NH2 Transfer

Figure 2: Ping-pong bi-bi mechanism of transaminase-mediated amination.[1][3]

Materials Table
ReagentConcentrationRole
Precursor (2) 10–50 mMSubstrate (dissolved in DMSO)

-Transaminase
2–5 mg/mLCatalyst (e.g., Vibrio fluvialis or Codexis ATA panels)
PLP 1 mMCofactor
Isopropylamine (IPA) 1 MAmine Donor / Buffer component
Buffer 100 mMSodium Phosphate / IPA-HCl (pH 7.[1][4]5)
DMSO 10–20% v/vCo-solvent for solubility
Step-by-Step Procedure
  • Buffer Preparation:

    • Prepare 100 mM Sodium Phosphate buffer (pH 7.5).

    • Add PLP to a final concentration of 1 mM.

    • Add Isopropylamine (IPA) to 1 M concentration.[5] Note: Addition of IPA will drastically raise pH. Adjust back to pH 7.5 using 6M HCl.

  • Reaction Initiation:

    • Dissolve Precursor 2 in DMSO (stock solution).

    • In a glass vial, combine:

      • Buffer/IPA/PLP mix (80% volume)

      • DMSO-Substrate stock (20% volume)[1]

      • Enzyme powder or lyophilized cell lysate.

    • Target Load: 10 g/L substrate is a good starting point for scale-up.

  • Incubation:

    • Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

    • Open System: If possible, leave the vial slightly open (or use a membrane) to allow acetone evaporation, driving equilibrium.[1]

  • Quench & Work-up:

    • Acidify to pH 2 with 6M HCl (stops enzyme, protonates amine to keep it in aqueous phase).[1]

    • Extract with Ethyl Acetate (removes unreacted ketone). Discard organic layer (or recycle).

    • Basify aqueous layer to pH 12 with 10M NaOH.

    • Extract with Ethyl Acetate (3x). The target amine is now in the organic phase.

    • Dry and concentrate.[2][6]

Analytical Quality Control

Due to the polarity of the primary amine, standard reverse-phase HPLC requires buffering.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV at 254 nm (Phenyl ring absorption) and 210 nm (Amide/Carbamate).

  • Chiral Analysis: To determine ee%, use a Chiralpak AD-H or OD-H column with Hexane:IPA:Diethylamine (90:10:0.1).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Chemical) Incomplete imine formation.[1]Increase Ti(OiPr)4 loading; extend stirring time before adding NaBH3CN. Ensure MeOH is anhydrous.
Low Conversion (Bio) Equilibrium limitation (Acetone).Use an open system to evaporate acetone or couple with Lactate Dehydrogenase (LDH) to remove pyruvate (if using Alanine as donor).
Dimer Formation High concentration of free amine.In chemical route, ensure "High Dilution" or switch strictly to Ti-mediated method which sterically hinders dimer formation.[1]
Hydrolysis of Oxazinanone pH too high/low or Temp too high.The 1,3-oxazinan-2-one is a cyclic carbamate.[1] Avoid boiling in strong acid/base. Keep temps <40°C during workup.

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry 55.8 (1990): 2552-2554.[7] Link

  • Koszelewski, D., et al. "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids."[1] Trends in Biotechnology 28.6 (2010): 324-332. Link

  • Nugent, T. C., & El-Shazly, M. "Chiral Amine Synthesis - Recent Developments and Trends."[1][8] Advanced Synthesis & Catalysis 352.5 (2010): 753-819. Link

  • Codexis Inc. "Transaminase Screening Kits & Protocols." Link (General Reference for Enzyme Panels)

Disclaimer: This protocol involves the use of hazardous chemicals (Cyanoborohydride, Titanium Isopropoxide). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Utilizing 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one in Medicinal Chemistry

Executive Summary

3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one is a high-value chiral building block designed for modern drug discovery. It combines a rigid, polar 1,3-oxazinan-2-one core (a six-membered cyclic carbamate) with a reactive 1-aminoethyl handle.

This scaffold serves as a superior bioisostere for the widely used oxazolidinone (e.g., Linezolid) and morpholinone (e.g., Rivaroxaban) rings. By expanding the ring size from five to six, the oxazinanone core alters the vector of carbonyl presentation and improves metabolic stability against hydrolytic cleavage. The chiral amine handle allows for the rapid generation of diversity-oriented libraries via amide coupling, urea formation, or reductive amination.

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): As a polar, rigid linker.

  • Kinase & Factor Xa Inhibitors: Mimicking the aryl-lactam motifs of blockbuster anticoagulants.

  • Scaffold Hopping: Replacing phenyl or heteroaryl rings to improve solubility (

    
     modulation).
    

Chemical Profile & Properties[1][2][3][4][5]

PropertySpecification
IUPAC Name 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one
Molecular Formula

Molecular Weight 220.27 g/mol
Chirality Contains one stereocenter at the benzylic position. Available as (S), (R), or Racemate.
Solubility Soluble in DMSO, DMF, MeOH, DCM. Slightly soluble in water.
pKa (Conjugate Acid) ~9.0–9.5 (Primary amine); Carbamate N is non-basic.
Stability Stable at room temperature. Hygroscopic (store under

).

Synthetic Routes & Sourcing

Understanding the origin of the scaffold is critical for impurity profiling. Two primary routes are employed in its manufacture.[1]

Route A: The "Green" Carbonate Cyclization (Preferred)

This route avoids phosgene and utilizes dialkyl carbonates, resulting in a cleaner impurity profile.

  • Precursor: 4-Aminoacetophenone is converted to 4-(1-aminoethyl)aniline (via reductive amination or oxime reduction).

  • Cyclization: The aniline nitrogen reacts with a 3-hydroxypropyl derivative and a carbonate source (e.g., Diethyl Carbonate or Ethylene Carbonate) in the presence of a base (t-BuOK or TBD).

  • Resolution: The final product is resolved via chiral HPLC or crystallization with tartaric acid derivatives.

Route B: The 3-Halopropanol/CDI Route
  • Alkylation: N-alkylation of the aniline precursor with 3-chloropropanol.

  • Ring Closure: Treatment with Carbonyl Diimidazole (CDI) or Triphosgene to close the oxazinanone ring.

    • Note: This route may contain trace imidazole or chlorinated impurities.

Protocol 1: Library Synthesis (Amide Coupling)

Objective: Derivatize the 1-aminoethyl handle to create a library of amide analogs. Rationale: The benzylic amine is sterically hindered compared to a linear alkyl amine but highly nucleophilic. Standard coupling conditions (HATU/DIPEA) are generally sufficient, but care must be taken to prevent racemization if the coupling partner is also chiral and prone to epimerization.

Reagents:

  • Scaffold: 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one (1.0 equiv)

  • Carboxylic Acid:

    
     (1.2 equiv)
    
  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

    • Tip: If the acid is sterically hindered, extend activation time to 30 mins.

  • Addition: Add the Oxazinanone Scaffold (1.0 equiv) to the reaction mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.

    • Checkpoint: If conversion is <50% after 4 hours, heat to 40°C.

  • Workup:

    • Dilute with EtOAc.

    • Wash with sat.

      
       (2x), Water (1x), and Brine (1x).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM).

Visual Workflow (DOT Diagram):

AmideCoupling Start Carboxylic Acid (R-COOH) Activation Activation (HATU + DIPEA) 15 min @ RT Start->Activation Addition Add Scaffold (Oxazinanone amine) Activation->Addition Reaction Reaction 2-4 hr @ RT Addition->Reaction QC LC-MS Check Conversion > 95%? Reaction->QC QC->Reaction No (Heat to 40°C) Workup Aq. Workup (NaHCO3 / Brine) QC->Workup Yes Final Purified Amide Workup->Final

Figure 1: Standard amide coupling workflow for the 1-aminoethyl oxazinanone scaffold.

Protocol 2: Quality Control (Chiral Purity)

Objective: Verify the enantiomeric excess (


) of the scaffold or derived products.
Criticality:  The 1-aminoethyl group is a chiral center. Racemization can occur under harsh acidic or basic conditions at high temperatures.

Analytical Method (HPLC):

  • Column: Chiralpak AD-H or IA (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

    • Note: The DEA is essential to sharpen the peak of the primary amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Phenyl absorption).

  • Temperature: 25°C.

Acceptance Criteria:

  • Chemical Purity: >98% (Area %).

  • Chiral Purity: >99%

    
     for single isomer batches.
    

Application Note: Bioisosteric Replacement Strategy

The 1,3-oxazinan-2-one ring offers distinct physicochemical advantages over traditional scaffolds.

Comparative Analysis:

Feature1,3-Oxazinan-2-one (This Scaffold)Oxazolidinone (e.g., Linezolid)Phenyl Ring
Ring Size 6-membered5-membered6-membered
Flexibility Rigid (Boat/Chair hybrid)Rigid (Planar)Rigid (Planar)
H-Bonding 1 Acceptor (C=O), 1 Donor (if NH free)1 Acceptor (C=O)None
Solubility Moderate-High (Polar carbamate)ModerateLow (Lipophilic)
Metabolic Stability High (Resistant to hydrolysis)ModerateHigh (Oxidation prone)

Design Logic: Use this scaffold when you need to:

  • Disrupt Planarity: The oxazinanone ring adopts a twisted boat/half-chair conformation, projecting substituents at slightly different vectors than a flat phenyl ring.

  • Improve Solubility: Replacing a phenyl linker with an oxazinanone lowers

    
     while maintaining the linker length (~4-5 Å).
    
  • Escape IP Space: It is less crowded in patent literature than oxazolidinones.

Structural Logic Diagram:

Bioisostere Target Target: Improved Solubility & IP Novelty Current Current Scaffold: Oxazolidinone (5-mem) Target->Current Strategy Strategy: Ring Expansion Current->Strategy Solution Solution: 1,3-Oxazinan-2-one (6-mem) (Twisted conformation, Polar) Strategy->Solution Benefit1 Altered Vector (Access new binding pockets) Solution->Benefit1 Benefit2 Lower LogP (Better DMPK) Solution->Benefit2

Figure 2: Decision logic for scaffold hopping to 1,3-oxazinan-2-one.

References

  • Synthesis of 1,3-Oxazinan-2-ones: McElroy, R., Aricò, F., & Tundo, P. (2012).[2] "1,3-Oxazinan-2-ones from Amines and 1,3-Diols through Dialkyl Carbonate Chemistry." Synlett, 23(12), 1809-1815.[2] Link

  • Medicinal Utility (11

    
    -HSD1 Inhibitors):  Xu, J., et al. (2011). "Structure-Based Design and Synthesis of 1,3-Oxazinan-2-one Inhibitors of 11
    
    
    
    -Hydroxysteroid Dehydrogenase Type 1." Journal of Medicinal Chemistry, 54(17), 6050-6062.[3] Link
  • Ring Expansion Strategies: Puleo, T. R., & Johnston, J. N. (2019). "Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones." Organic Letters, 21(6), 1932–1936. Link

  • General Scaffold Properties: Aricò, F., et al. (2016). "1,3-Oxazinan-2-ones via carbonate chemistry: a facile, high yielding synthetic approach."[2] Pure and Applied Chemistry, 88(3), 227-237. Link

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,3-oxazinan-2-one scaffold is a privileged heterocyclic motif found in a variety of pharmacologically active compounds. Its unique structural and electronic properties make it an attractive building block in drug discovery programs. This application note provides a comprehensive guide to the efficient, microwave-assisted synthesis of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one, a key intermediate for further chemical elaboration. The protocol is designed for researchers, scientists, and drug development professionals seeking a rapid and high-yielding synthetic route.

The presented methodology leverages the advantages of microwave-assisted organic synthesis (MAOS) to significantly reduce reaction times and improve yields compared to conventional heating methods.[1][2][3][4] This two-step synthesis proceeds through a key ketone intermediate, which is subsequently converted to the target primary amine via a microwave-enhanced reductive amination. The rationale behind each experimental step is detailed to provide a deeper understanding of the reaction mechanism and to facilitate troubleshooting and optimization.

Synthetic Strategy: A Two-Step Approach

The synthesis of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one is strategically divided into two key transformations:

  • Formation of the 1,3-Oxazinan-2-one Ring: Synthesis of the precursor, 3-(4-acetylphenyl)-1,3-oxazinan-2-one, from 4-aminoacetophenone and 3-chloropropyl chloroformate. This step establishes the core heterocyclic structure.

  • Microwave-Assisted Reductive Amination: Conversion of the acetyl group of the precursor to the 1-aminoethyl functionality. This is achieved through the formation of an oxime intermediate followed by a rapid, microwave-assisted reduction.

This approach was selected for its efficiency and the commercial availability of the starting materials. The use of microwave irradiation in the second step is particularly advantageous, as reductive aminations can often be sluggish under conventional heating.[1][5][6]

Visualizing the Synthesis

Synthetic Pathway 4-Aminoacetophenone 4-Aminoacetophenone Precursor 3-(4-acetylphenyl)-1,3-oxazinan-2-one 4-Aminoacetophenone->Precursor Step 1: Cyclization 3-Chloropropyl_Chloroformate 3-Chloropropyl Chloroformate 3-Chloropropyl_Chloroformate->Precursor Oxime_Intermediate Oxime Intermediate Precursor->Oxime_Intermediate Step 2a: Oximation Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Oxime_Intermediate Target_Molecule 3-[4-(1-Aminoethyl)phenyl]- 1,3-oxazinan-2-one Oxime_Intermediate->Target_Molecule Step 2b: Microwave Reduction Reducing_Agent NaBH4/ZrCl4/Al2O3 Reducing_Agent->Target_Molecule

Figure 1: Overall synthetic workflow for 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one.

Experimental Protocols

Part 1: Synthesis of 3-(4-acetylphenyl)-1,3-oxazinan-2-one (Precursor)

This initial step involves the formation of the 1,3-oxazinan-2-one ring. The reaction of 4-aminoacetophenone with 3-chloropropyl chloroformate in the presence of a base proceeds through an initial acylation of the amino group, followed by an intramolecular Williamson ether synthesis to close the ring.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Aminoacetophenone135.1710.0 g74.0 mmol
3-Chloropropyl chloroformate156.9912.7 g81.4 mmol
Triethylamine (TEA)101.1916.5 mL118.4 mmol
Dichloromethane (DCM)-250 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-aminoacetophenone (10.0 g, 74.0 mmol) and dichloromethane (150 mL).

  • Cool the resulting solution to 0 °C in an ice bath.

  • Slowly add triethylamine (16.5 mL, 118.4 mmol) to the stirred solution.

  • In a separate beaker, dissolve 3-chloropropyl chloroformate (12.7 g, 81.4 mmol) in dichloromethane (100 mL).

  • Add the 3-chloropropyl chloroformate solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Upon completion, quench the reaction by adding 100 mL of water.

  • Separate the organic layer and wash it sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of 20% to 50% ethyl acetate in hexanes) to afford 3-(4-acetylphenyl)-1,3-oxazinan-2-one as a white solid.

Expected Yield: 75-85%

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.01 (d, J = 8.4 Hz, 2H), 7.55 (d, J = 8.4 Hz, 2H), 4.50 (t, J = 5.6 Hz, 2H), 3.65 (t, J = 6.0 Hz, 2H), 2.60 (s, 3H), 2.25 (p, J = 5.8 Hz, 2H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 196.8, 153.2, 142.1, 135.5, 129.8, 118.5, 66.4, 45.1, 26.5, 25.3.

  • MS (ESI): m/z 220.1 [M+H]⁺.

Part 2: Microwave-Assisted Synthesis of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one

This two-stage step first converts the ketone precursor to its corresponding oxime, which is then reduced to the target primary amine under microwave irradiation. The use of a solid-supported reducing agent (NaBH₄/ZrCl₄/Al₂O₃) offers advantages in terms of efficiency and ease of workup.[7]

Step 2a: Oximation

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-(4-acetylphenyl)-1,3-oxazinan-2-one219.235.0 g22.8 mmol
Hydroxylamine hydrochloride69.492.38 g34.2 mmol
Sodium acetate82.032.81 g34.2 mmol
Ethanol-100 mL-
Water-25 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3-(4-acetylphenyl)-1,3-oxazinan-2-one (5.0 g, 22.8 mmol) in ethanol (100 mL).

  • In a separate beaker, dissolve hydroxylamine hydrochloride (2.38 g, 34.2 mmol) and sodium acetate (2.81 g, 34.2 mmol) in water (25 mL).

  • Add the aqueous solution to the ethanolic solution of the ketone.

  • Heat the mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add 100 mL of water to the residue, which should cause the oxime to precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield the oxime intermediate. This is typically used in the next step without further purification.

Expected Yield: >90%

Step 2b: Microwave-Assisted Reduction of the Oxime

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Oxime intermediate234.254.0 g17.1 mmol
Sodium borohydride (NaBH₄)37.833.23 g85.5 mmol
Zirconium(IV) chloride (ZrCl₄)233.043.98 g17.1 mmol
Alumina (Al₂O₃, neutral)101.961.74 g17.1 mmol
Dichloromethane (DCM) or Ethyl Acetate-100 mL-

Procedure:

  • Preparation of the Reducing Agent: In a mortar and pestle, grind ZrCl₄ (3.98 g, 17.1 mmol) and neutral alumina (1.74 g, 17.1 mmol) to a fine powder.

  • Add the oxime intermediate (4.0 g, 17.1 mmol) and continue grinding until a homogeneous mixture is obtained.

  • Transfer the mixture to a suitable microwave reaction vessel.

  • Add NaBH₄ (3.23 g, 85.5 mmol) portion-wise while mixing.

  • Place the vessel in a microwave reactor and irradiate at 100-120 °C for 5-10 minutes.

  • Caution: The reaction can be exothermic. Monitor the pressure and temperature closely.

  • After the reaction is complete, cool the vessel to room temperature.

  • Extract the product by adding dichloromethane or ethyl acetate (3 x 30 mL) and stirring for 5 minutes each time.

  • Filter the mixture to remove the solid support.

  • Combine the organic filtrates and wash with water (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of 0% to 10% methanol in dichloromethane containing 1% triethylamine) to afford 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one.

Expected Yield: 70-80%

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.45 (d, J = 8.2 Hz, 2H), 7.30 (d, J = 8.2 Hz, 2H), 4.48 (t, J = 5.6 Hz, 2H), 4.15 (q, J = 6.6 Hz, 1H), 3.62 (t, J = 6.0 Hz, 2H), 2.23 (p, J = 5.8 Hz, 2H), 1.65 (br s, 2H, NH₂), 1.40 (d, J = 6.6 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 153.5, 145.8, 136.2, 126.5, 119.0, 66.4, 50.2, 45.1, 25.3, 24.8.

  • MS (ESI): m/z 221.1 [M+H]⁺.

Mechanism of the Microwave-Assisted Reduction

The reduction of the oxime to the primary amine using the NaBH₄/ZrCl₄ system is believed to proceed through the coordination of the Lewis acidic ZrCl₄ to the oxygen atom of the oxime. This coordination enhances the electrophilicity of the imine carbon, facilitating hydride delivery from NaBH₄. The alumina acts as a solid support, potentially increasing the surface area for the reaction and aiding in heat distribution under microwave irradiation.

Reduction Mechanism cluster_0 Oxime Activation cluster_1 Hydride Attack cluster_2 Hydrolysis Oxime R-C(=N-OH)-R' Activated_Complex R-C(=N-O-ZrCl₄)-R' Oxime->Activated_Complex + ZrCl₄ ZrCl4 ZrCl₄ Intermediate R-CH(NH-O-ZrCl₄)-R' Activated_Complex->Intermediate + H⁻ (from NaBH₄) NaBH4 NaBH₄ Hydride H⁻ Amine R-CH(NH₂)-R' Intermediate->Amine Workup (H₂O) H2O H₂O

Figure 2: Plausible mechanism for the ZrCl₄-mediated reduction of the oxime.

Troubleshooting and Optimization

  • Incomplete Cyclization (Step 1): If the formation of the precursor is slow, consider gently heating the reaction mixture to 40 °C. Ensure that the triethylamine is of good quality and free of moisture.

  • Low Yield in Reduction (Step 2b): The efficiency of the microwave reduction can be sensitive to the power and temperature settings. A systematic optimization of these parameters may be necessary for your specific microwave reactor. Ensure the reagents are thoroughly mixed before irradiation.

  • Byproduct Formation: If significant byproducts are observed, purification by preparative HPLC may be required for highly pure samples.

Conclusion

This application note details a robust and efficient microwave-assisted synthesis of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one. By employing modern synthetic techniques, this protocol offers significant advantages in terms of reaction time and yield, making it a valuable method for researchers in medicinal chemistry and drug development. The detailed experimental procedures and mechanistic insights provide a solid foundation for the successful synthesis and further exploration of this important chemical entity.

References

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Vertex AI Search.
  • Leuckart reaction - Grokipedia. Grokipedia.
  • Microwave-assisted Leuckart-type synthesis of secondary amines. - ResearchGate.
  • Preparation of Aliphatic Amines by the Leuckart Reaction. Semantic Scholar.
  • Leuckart Reductive Amination of a 4-Acetylazetidinone Using Microwave Technology. MDPI.
  • Microwave-assisted synthesis of novel[5][8] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc.

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. PMC.
  • Microwave-Assisted Synthesis of 2-Aryl-2-oxazolines, 5,6-Dihydro-4H-1,3-oxazines, and 4,5,6,7-Tetrahydro-1,3-oxazepines. Organic Chemistry Portal.
  • Microwave-assisted rapid synthesis of chiral oxazolines. Organic & Biomolecular Chemistry (RSC Publishing).
  • A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. SciSpace.
  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries.
  • SYNTHESIS OF NOVEL 3-(4-ACETYL-5H/METHYL-5-SUBSTITUTED PHENYL-4,5-DIHYDRO-1,3,4-OXADIAZOL-2-YL)-2H-CHROMEN-2-ONES AS POTENTIAL A. Semantic Scholar.
  • The Microwave-Assisted Solventless Reduction of Aldehydes and Ketones Using Silica Supported Sodium Borohydride. Scientific & Academic Publishing.
  • Microwave-assisted synthesis of copper-loaded polyamidoxime brushes as an efficient catalytic system for nitroarene reduction.
  • Reductions - CEM Corporation.
  • A Convenient Method for Reduction of CN Double Bonds in Oximes, Imines and Hydrazones Using Sodium Borohydride Raney Ni System.
  • Synthesis and Characterizations of New 1,3-Oxazine Deriv
  • MICROWAVE ASSISTED ONE-POT THREE-COMPONENT SYNTHESIS OF 3,4-DIHYDROPYRIMIDIN-2(1H). Semantic Scholar.
  • Green Approach for the Synthesis of New 1,3-Oxazines.

Sources

Application Note: Systematic Solvent Selection for the Recrystallization of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for selecting an optimal solvent system for the purification of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one via recrystallization. Recrystallization is a powerful technique for purifying solid organic compounds, and its success is critically dependent on the appropriate choice of solvent.[1] This guide outlines the theoretical principles of solvent selection, a systematic experimental screening protocol, and methods for interpreting results, including the use of solvent pairs. The target audience includes researchers, medicinal chemists, and process development scientists engaged in the synthesis and purification of novel organic molecules.

Introduction & Theoretical Basis

The target molecule, 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one, is a moderately complex organic structure possessing several key functional groups that dictate its solubility and physical properties:

  • Primary Amine (-NH₂): A polar, protic group capable of hydrogen bonding, which increases solubility in polar protic solvents (e.g., water, alcohols).[2]

  • Phenyl Ring: A nonpolar, aromatic moiety that contributes to solubility in less polar solvents.

  • 1,3-Oxazinan-2-one Ring: A cyclic carbamate, which is a polar, "amide-ester" hybrid functional group.[3] The carbonyl (C=O) and nitrogen components make it polar and capable of participating in hydrogen bonding.

The interplay of these groups suggests the molecule has an intermediate polarity. The fundamental principle of recrystallization is based on the differential solubility of a compound in a hot versus a cold solvent.[4][5] An ideal solvent for recrystallization should exhibit the following characteristics:

  • High Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-25°C).[6] This differential is crucial for maximizing product recovery.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (remaining in the mother liquor after crystallization).[6][7]

  • Chemical Inertness: The solvent must not react with the compound being purified.[7][8]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.[7][8]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[9]

This protocol employs a systematic, small-scale screening approach to identify a solvent that best fits these criteria for 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one.

Experimental Workflow for Solvent Selection

The process of selecting a suitable solvent is methodical. It begins with single-solvent tests across a polarity spectrum and may progress to testing binary solvent mixtures if no single solvent is ideal.

Solvent_Selection_Workflow cluster_single Part A: Single Solvent Screening cluster_decision Part B: Decision Making start Start with ~15 mg of crude compound in a test tube add_solvent Add candidate solvent dropwise (0.5 mL) at RT start->add_solvent check_cold Soluble at Room Temp? add_solvent->check_cold heat Heat mixture to boiling check_cold->heat No reject_cold Result: POOR (Compound too soluble) check_cold->reject_cold Yes check_hot Soluble when Hot? heat->check_hot cool Cool slowly to RT, then in ice bath check_hot->cool Yes reject_hot Result: POOR (Compound insoluble) check_hot->reject_hot No check_xtal Crystals Form? cool->check_xtal reject_noxtal Result: POOR (Supersaturated / Oiled out) check_xtal->reject_noxtal No ideal Result: IDEAL (Proceed to scale-up) check_xtal->ideal Yes consider_pair Consider for Solvent Pair (As 'Good' or 'Poor' solvent) reject_cold->consider_pair reject_hot->consider_pair

Caption: Decision workflow for recrystallization solvent screening.

Protocol 1: Single Solvent Screening

This protocol details the systematic testing of individual solvents. It is essential to perform these tests on a small scale to conserve material.

Materials:

  • Crude 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one (~150-200 mg)

  • Test tubes (10-12) and a test tube rack

  • Hot plate or sand bath

  • Pasteur pipettes

  • Glass stirring rod

  • Ice bath

  • Candidate Solvents (see Table 1)

Procedure:

  • Preparation: Place approximately 15-20 mg of the crude compound into each test tube.

  • Room Temperature Test: To the first test tube, add a candidate solvent dropwise while stirring at room temperature. Add up to 1 mL. Record your observations in Table 1.

    • Ideal Outcome: The compound is insoluble or sparingly soluble.[8]

    • Poor Outcome: The compound dissolves completely. This solvent is unsuitable for single-solvent recrystallization but may be used as the "good" solvent in a solvent pair.[10]

  • Hot Solvent Test: If the compound was insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Continue to add the solvent dropwise until the solid dissolves completely.

    • Ideal Outcome: The compound dissolves in a reasonable amount of hot solvent (e.g., < 3 mL).

    • Poor Outcome: The compound does not dissolve even with a large volume of hot solvent. This solvent is unsuitable.

  • Crystallization Test: If the compound fully dissolved upon heating, allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.[11]

    • Ideal Outcome: A significant amount of crystalline solid forms upon cooling.[4]

    • Poor Outcome: No crystals form (solution is supersaturated), or an oil separates ("oiling out"). Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent or when the solution is cooled too rapidly.

  • Repeat: Repeat steps 2-4 for each candidate solvent listed in Table 1.

Data Collection:

Table 1: Solvent Screening Observations

Solvent Polarity Solubility (Cold) Solubility (Hot) Crystal Formation on Cooling? Notes / Observations
Water High Potential for H-bonding with amine/carbamate
Ethanol High Good general solvent for polar organics
Isopropanol Medium-High Less polar than ethanol
Acetone Medium Polar aprotic, may react with primary amines
Ethyl Acetate Medium Common ester solvent
Dichloromethane Low-Medium Low boiling point, use with care
Toluene Low Aromatic, may dissolve phenyl group well

| Hexanes | Low | | | | Very nonpolar |

Protocol 2: Binary Solvent Pair Screening

If no single solvent is ideal, a solvent pair can be used. This technique involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which the compound is insoluble. The two solvents must be miscible.[8][10]

Procedure:

  • Select Pair: Choose a "good" solvent (where the compound was soluble cold) and a miscible "poor" solvent (where the compound was insoluble hot). A common pair for a molecule like this might be Ethanol (good) and Water (poor).

  • Dissolve: In a test tube, dissolve ~20 mg of the compound in the minimum amount of the hot "good" solvent.

  • Induce Precipitation: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.[11]

  • Re-clarify: Add one or two drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.[10]

  • Crystallize: Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Evaluate: Assess the quantity and quality of the crystals formed.

Scale-Up and Final Purification

Once an optimal solvent or solvent pair is identified, the recrystallization can be performed on a larger scale using an Erlenmeyer flask.

Procedure:

  • Place the crude solid in an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (or the "good" solvent of a pair).

  • Heat the mixture to boiling on a hot plate while adding more solvent in portions until the solid is just dissolved.

  • If using a solvent pair, add the "poor" solvent dropwise to the hot solution until turbidity appears, then clarify with a drop of the "good" solvent.

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature to promote the growth of large, pure crystals.

  • Complete the crystallization by placing the flask in an ice bath for at least 20-30 minutes.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[11]

  • Dry the crystals thoroughly to remove all traces of solvent before characterization (e.g., melting point analysis, NMR).

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Mohrig, J. R., et al. (n.d.). RECRYSTALLIZATION. As published on ResearchGate. Retrieved from [Link]

  • University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). Recrystallization. Retrieved from [Link]

  • Pavia, D. L., et al. (1981). Solvent Selection for Recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 58(9), 743.
  • Study.com. (n.d.). What are three characteristics of a good recrystallization solvent?. Retrieved from [Link]

  • Reddit r/chemhelp. (2018). An ideal recrystallization solvent. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry Department. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • University of Toronto Scarborough Chemistry Department. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • University of Calgary Chemistry Department. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • LabXchange. (2024). Lab Procedure: Recrystallization. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Tatić, A., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 17(8), 834-855. Retrieved from [Link]

  • Lumen Learning. (n.d.). Organic Chemistry II - 23.1. Properties of amines. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yields in the synthesis of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The target molecule, 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one , combines a cyclic carbamate (oxazinan-2-one) with a reactive benzylic amine. Low yields in this synthesis typically stem from two distinct bottlenecks:

  • Ring Closure Instability: Competitive hydrolysis or polymerization during the formation of the 6-membered cyclic carbamate.

  • Amine Generation Issues: Over-alkylation (dimerization) or chemoselectivity issues during the installation of the 1-aminoethyl tail.

This guide breaks down the synthesis into modular "Support Tickets" addressing specific failure modes.

Module 1: The Oxazinanone Ring Construction

Context: The most robust route for N-aryl-1,3-oxazinan-2-ones involves the intramolecular cyclization of an in situ generated carbamate.

Standard Protocol (The Baseline)
  • Step A: Reaction of 4-aminoacetophenone with 3-chloropropyl chloroformate (or 3-bromopropyl chloroformate) to form the linear carbamate.

  • Step B: Base-mediated cyclization (NaH or KOtBu) to close the ring.

Troubleshooting Guide: Low Yield in Ring Closure

Q1: My intermediate carbamate forms well, but the cyclization step yields <30%. What is happening? Diagnosis: You are likely experiencing intermolecular polymerization rather than intramolecular cyclization.

  • Mechanism: The deprotonated nitrogen attacks a different molecule's alkyl halide chain instead of its own, creating linear oligomers.

  • Solution (High Dilution Technique):

    • Do not add the base to the substrate.

    • Protocol Adjustment: Add the substrate slowly (via syringe pump over 2-4 hours) to a refluxing solution of the base (KOtBu) in THF. This keeps the concentration of the reactive intermediate low, statistically favoring the intramolecular reaction (ring closure) over intermolecular attack.

Q2: I see the starting material disappearing, but no product forms. NMR shows a mess of aliphatic signals. Diagnosis: Hydrolysis of the leaving group or the carbamate itself.

  • Cause: Presence of water in the cyclization solvent. The 3-chloropropyl chain is susceptible to hydrolysis at high temperatures if "wet" bases are used.

  • Solution: Ensure THF is anhydrous (<50 ppm water). Switch from NaOH/KOH (which produce water) to NaH (Sodium Hydride) or KOtBu (Potassium tert-butoxide) .

Q3: Can I use the "One-Pot" method with 1,3-dibromopropane and CO2 equivalents? Analysis: While literature suggests 3-component couplings (Amine + 1,3-dibromopropane + Carbonate source), these often fail with electron-deficient anilines (like 4-acetylphenylamine).

  • Recommendation: Stick to the stepwise Chloroformate Route for N-aryl systems. It provides a thermodynamic driving force that multicomponent reactions lack for this specific scaffold.

Visualizing the Ring Closure Pathway

RingClosure Start 4-Aminoacetophenone Inter Linear Carbamate (Intermediate) Start->Inter + 3-chloropropyl chloroformate Product Oxazinan-2-one (Cyclized Core) Inter->Product Intramolecular Cyclization (High Dilution) Polymer Oligomers (Side Product) Inter->Polymer Intermolecular Attack (High Conc.)

Figure 1: The kinetic competition between cyclization (desired) and polymerization (undesired) depends heavily on concentration.

Module 2: The Benzylic Amine Installation

Context: Converting the acetyl group (ketone) to the 1-aminoethyl group.

Standard Protocol

Reductive Amination: Reaction of the ketone-functionalized oxazinanone with Ammonium Acetate (


) and Sodium Cyanoborohydride (

).
Troubleshooting Guide: Amine Synthesis Failures

Q4: I am getting a mixture of the primary amine and a "dimer" (secondary amine). How do I stop the dimer? Diagnosis: Reductive amination of ketones with ammonia often leads to over-alkylation, where the newly formed primary amine reacts with another ketone molecule.

  • The Fix (The "Borch" Modification):

    • Use a huge excess of Ammonium Acetate (10-15 equivalents).

    • Switch Reducing Agent: Use Sodium Cyanoborohydride (

      
      )  instead of Sodium Triacetoxyborohydride (
      
      
      
      ).
      
      
      is less aggressive and works better at pH 6-7, which stabilizes the imine.
    • Stepwise Approach: Pre-form the Oxime (using Hydroxylamine HCl), then reduce the oxime using

      
       or 
      
      
      
      . This guarantees a primary amine with 0% dimerization.

Q5: The ketone isn't reacting. It's just sitting there. Diagnosis: Steric hindrance or electronic deactivation. The oxazinanone ring is electron-withdrawing, making the phenyl ketone less nucleophilic.

  • Solution: Add a Lewis Acid catalyst.[1][2]

    • Add Titanium(IV) Isopropoxide (

      
      )  (1.5 eq) to the ketone and ammonia source. Stir for 12 hours to lock in the imine before adding the reducing agent. This "dehydrating" condition forces the equilibrium toward the imine.
      

Q6: How do I control the stereochemistry (Chiral 1-Aminoethyl)? Analysis: Standard reductive amination yields a racemate.

  • Recommendation: Use Ellman’s Sulfinamide .

    • Condense the ketone with (R)-tert-butanesulfinamide +

      
      .
      
    • Reduce the resulting sulfinyl imine with L-Selectride or

      
       (high diastereoselectivity).
      
    • Deprotect with HCl/MeOH to release the chiral amine.

Data Table: Reducing Agent Selection
ReagentSpecificityRisk of DimerRecommended For

Low (Reduces Ketones & Imines)HighSimple alkylations (Avoid here)

High (Reduces Imines only at pH 6)MediumStandard Reductive Amination

+

Very High (Forces Imine formation)LowStubborn/Sterically Hindered Ketones

/ Pd-C
HighLowReduction of Oximes (Alternative Route)

Module 3: Isolation & Purification

Q7: My product is water-soluble and I lose it during the aqueous workup. Diagnosis: The product is an amine. At neutral or acidic pH, it is protonated (


) and stays in the water layer.
  • Protocol:

    • After the reaction, acidify to pH 2 to destroy borohydride.

    • Wash with Ethyl Acetate (removes non-basic impurities). Discard organic layer.

    • Basify the aqueous layer to pH > 12 using NaOH.

    • Extract repeatedly (x5) with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) . The amine is now neutral and will move to the organic layer.

Summary of Optimized Workflow

Workflow Step1 Step 1: Carbamate Formation (4-Aminoacetophenone + 3-Cl-Propyl Chloroformate) Step2 Step 2: Cyclization (KOtBu / THF, High Dilution) Step1->Step2 Isolate Intermediate Step3 Step 3: Imine Formation (Ti(OiPr)4 + NH3 source) Step2->Step3 Purify Oxazinanone Step4 Step 4: Reduction (NaBH3CN) Step3->Step4 One Pot Step5 Step 5: pH-Controlled Extraction Step4->Step5 Workup

Figure 2: The optimized Tier 3 process flow minimizing polymerization and over-alkylation risks.

References

  • Synthesis of N-substituted 1,3-oxazinan-2-ones (Methodology) Title: An efficient and simple synthesis of N-substituted 1,3-oxazinan-2-ones.[3][4] Source: ResearchGate / Synthetic Communications. URL:[Link]

  • Reductive Amination Guidelines (Mechanism & Reagents) Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][5][6] Source: Journal of Organic Chemistry (via Organic Chemistry Portal). URL:[Link]

  • Titanium-Mediated Reductive Amination (Troubleshooting) Title: Titanium(IV) Isopropoxide-Mediated Reductive Amination.[1] Source: Journal of Organic Chemistry (Abdel-Magid et al.).[1][5] URL:[Link]

  • Cyclic Carbamate Synthesis (General Process) Title: Synthesis of 1,3-oxazinan-2-ones via intramolecular cyclization. Source: Organic Chemistry Portal.[7] URL:[Link]

Sources

Minimizing side reactions during oxazinan-2-one ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions During 6-Membered Cyclic Carbamate Formation Document ID: TS-OXZ-006 Last Updated: 2026-02-22 Status: Active

Executive Summary & Mechanistic Overview

User Query: Why is the formation of the 6-membered oxazinan-2-one ring significantly more prone to side reactions than its 5-membered oxazolidinone counterpart?

Technical Insight: The formation of oxazinan-2-ones from 1,3-amino alcohols is kinetically disfavored compared to 5-membered rings due to higher entropic barriers and conformational mobility (boat/chair transitions). This slower rate of intramolecular cyclization allows intermolecular side pathways (oligomerization, urea formation) to compete effectively.[1]

To minimize side reactions, you must control the concentration (favors intramolecularity), temperature (modulates activation energy), and base strength (prevents elimination).[1]

Mechanistic Pathway & Failure Points

The following diagram illustrates the critical divergence points where side reactions occur during the activation of the amino-alcohol precursor.

Oxazinanone_Pathways Start 1,3-Amino Alcohol Activation Activation (CDI/Triphosgene) Start->Activation Reagent Addition Intermed Activated Intermediate (Carbamoyl Imidazole / Chloroformate) Activation->Intermed Cyclization Intramolecular Cyclization (Slow for 6-mem rings) Intermed->Cyclization High Dilution Heat Oligomer Intermolecular Attack (Oligomerization) Intermed->Oligomer High Conc. Low Temp Urea Amine Attack (Symm. Urea Formation) Intermed->Urea Excess Amine Fast Addition Elimination Elimination (Allylic Amine) Intermed->Elimination Strong Base Hindered OH Product Oxazinan-2-one (Target) Cyclization->Product

Figure 1: Mechanistic divergence in oxazinan-2-one synthesis.[2] Green paths indicate success; red paths indicate common failure modes.[1]

Standard Operating Procedures (SOPs)

These protocols are designed to be self-validating .[1] If the checkpoint criteria are not met, do not proceed to the next step.

Protocol A: The CDI Method (Standard)

Best for: Acid-sensitive substrates, scale-up safety.

  • Activation Phase:

    • Dissolve 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) in anhydrous THF or DCM.[1]

    • Checkpoint: Ensure CDI is fresh (white free-flowing powder).[1] Yellow/caked CDI has hydrolyzed to imidazole and will fail.[1]

    • Cool to 0 °C. Slowly add the 1,3-amino alcohol (1.0 equiv) dissolved in solvent over 30 minutes.

    • Why? Slow addition at low temp favors the formation of the monomeric activated intermediate, preventing the amine from attacking two CDI molecules.

  • Cyclization Phase:

    • Stir at 0 °C for 1 hour, then warm to Room Temperature (RT).

    • Critical Action: If TLC shows intermediate but no product, reflux is often required for the 6-membered ring closure.

    • Reflux (THF: 66 °C) for 4–12 hours.[1]

  • Workup (Imidazole Removal):

    • CDI generates imidazole as a byproduct.[1][3]

    • Wash organic layer with 0.5 M HCl (if product is acid-stable) or saturated

      
       solution  (complexes imidazole effectively).[1][4]
      
Protocol B: The Triphosgene Method (High Reactivity)

Best for: Sterically hindered alcohols, low-boiling substrates.[4]

  • Preparation:

    • Dissolve 1,3-amino alcohol (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous

      
       (0.1 M concentration).
      
    • Cool to -78 °C.[1][5]

  • Activation:

    • Dissolve Triphosgene (0.35 equiv) in

      
      .[1] Add dropwise over 1 hour.
      
    • Why 0.35 equiv? Triphosgene delivers 3 equivalents of phosgene.[1] 0.35 ensures a slight excess (1.05 equiv phosgene) without promoting polymerization.[1]

  • Cyclization:

    • Allow to warm to RT slowly overnight.

    • Checkpoint: Monitor pH. If the reaction becomes acidic (HCl generation), cyclization will stall.[1] Add DIPEA to maintain pH > 7.[1]

Troubleshooting Matrix

Use this guide to diagnose specific experimental failures.

SymptomProbable CauseCorrective ActionMechanism
Gel formation / Insoluble precipitate Oligomerization. Concentration was too high (>0.2 M), favoring intermolecular reaction.Dilution. Repeat reaction at 0.05 M or lower. Use "High Dilution Technique" (simultaneous slow addition of reagents).[1]Intermolecular attack is 2nd order (rate

); Cyclization is 1st order.[1] Dilution favors cyclization.[1]
Symmetric Urea byproduct Amine competition. The amine of the starting material attacked the activated carbamate of another molecule.Reverse Addition. Add the amino alcohol to the CDI/Triphosgene solution, not vice versa.Ensures the activating agent is always in excess relative to the amine.
Racemization (Loss of ee)

Pathway or Base.
Benzylic/Allylic alcohols may ionize.[1] Strong base deprotonated the chiral center.[1]
Switch Reagents. Use CDI (neutral conditions) instead of Triphosgene/Base. Avoid heat; use catalytic DBU if necessary.[1]Carbocation formation leads to scrambling of stereochemistry.[1]
No Reaction (Starting Material remains) Conformational Lock. The 6-membered ring transition state is energetically inaccessible at RT.[1]Thermal Boost. Switch solvent to Toluene and reflux.[1] Add Lewis Acid catalyst (

).[1]
Overcoming the entropic penalty of the boat-like transition state.

Reagent Decision Logic

Select the correct reagent system based on your substrate's functional group tolerance.[1]

Reagent_Selection Input Substrate Analysis AcidSens Acid Sensitive? Input->AcidSens Steric Sterically Hindered? AcidSens->Steric No CDI Use CDI (Neutral, Reflux) AcidSens->CDI Yes Triphos Use Triphosgene (Low Temp, Base) Steric->Triphos Yes (Needs high activation) DSC Use DSC/Disuccinimidyl Carbonate (Mild) Steric->DSC No (Standard)

Figure 2: Decision tree for reagent selection based on substrate properties.[1][4]

Frequently Asked Questions (FAQs)

Q1: Can I use


 (Di-tert-butyl dicarbonate) to make oxazinan-2-ones? 
A:  Yes, but it requires a specific 2-step sequence. First, N-protect with Boc.[6] Second, treat with a strong base (NaH or LiHMDS) to induce cyclization via alkoxide attack on the Boc carbonyl (loss of t-Butanol).
Warning: This method is prone to elimination side reactions if the base concentration is too high.[1]

Q2: My reaction works for the 5-membered ring (amino-ethanol) but fails for the 6-membered ring (amino-propanol). Why? A: This is the "Baldwin's Rule" and entropy factor.[1] 5-membered rings form much faster.[1] For the 6-membered ring, the intermediate carbamate has more degrees of freedom. You must run the 6-membered reaction more dilute (0.01 M – 0.05 M) and often with higher heat than the 5-membered analog.

Q3: How do I remove the imidazole byproduct without an aqueous wash? A: If your product is water-sensitive, you can remove imidazole by filtering the reaction mixture through a short pad of silica gel (imidazole sticks to silica much more strongly than most carbamates) or by using polymer-supported scavengers (e.g., Amberlyst-15).

References

  • CDI Mediated Cyclization Kinetics

    • Title: 1,1′-Carbonyldiimidazole-mediated synthesis of carbamates and ureas.[7]

    • Source:Tetrahedron, 2005.[1]

    • URL:[Link][1]

  • Triphosgene Protocols & Safety

    • Title: Triphosgene in Organic Synthesis.[1][8][9]

    • Source:Aldrichimica Acta, 1999.[1]

  • Stereochemical Retention Strategies

    • Title: Stereoselective synthesis of chiral 1,3-oxazinan-2-ones.[10][11][12]

    • Source:Journal of Organic Chemistry, 2010.[1]

    • URL:[Link][1]

  • Comparison of Ring Sizes (5 vs 6)

    • Title: Ring-closing reactions: The effect of ring size on the rate of cycliz
    • Source:Chemical Reviews, 1974.[1]

    • URL:[Link][1]

Sources

Purification methods to remove impurities from 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the purification and handling of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one (CAS 1468499-96-8). This document is structured to assist researchers in troubleshooting purity issues, optimizing isolation protocols, and ensuring high-quality recovery of this chiral amine intermediate.

Compound Profile & Chemical Behavior

Before initiating purification, verify the physicochemical properties of your target molecule. Understanding the functional groups is critical for selecting the correct separation modality.

FeatureDescriptionImplications for Purification
Core Scaffold 1,3-Oxazinan-2-one (6-membered cyclic carbamate)Stability Warning : Generally stable, but susceptible to ring-opening hydrolysis under strong basic conditions (pH > 12) or prolonged acidic reflux.
Functional Group Primary Amine (1-Aminoethyl)Handle : Basic center (pKa ~9.0–9.5). Allows for purification via acid-base extraction and salt formation.
Stereochemistry Chiral Center (Benzylic position)Critical Quality Attribute : Requires chiral HPLC for purity assessment. Enantiomeric enrichment may be necessary via diastereomeric salt crystallization.
Solubility Moderate LipophilicitySoluble in DCM, MeOH, DMSO. Limited solubility in water (as free base); high water solubility as HCl salt.

Troubleshooting Guide: Common Purification Issues

Use this diagnostic table to address specific observations during your workflow.

Symptom Probable Cause Corrective Action
Product is an oil or sticky gum Residual solvent or trace impurities (e.g., unreacted aniline) preventing crystal lattice formation.Protocol A : Convert to a crystalline salt (HCl or Tartrate). Free bases of chiral benzylic amines are often oils; salts are typically solids.
Low purity after Acid-Base extraction Emulsion formation or carryover of neutral impurities (e.g., acetophenone precursors).Protocol B : Optimize the pH cut-offs. Extract neutrals at pH 4–5 before basifying to pH 10–11 to extract the amine.
Loss of product during aqueous workup The oxazinanone ring opened (hydrolysis) or the amine salt is too water-soluble.Avoid : Prolonged exposure to pH > 12. Solution : Use "salting out" (NaCl saturation) during extraction and switch to DCM/IPA (3:1) for better recovery.
Low Enantiomeric Excess (ee%) Partial racemization during synthesis or inefficient resolution.Protocol C : Perform a recrystallization using a chiral acid (e.g., L-Tartaric acid or D-Mandelic acid) to upgrade optical purity.
New impurity peak at RRT ~0.8 Likely the des-amino or hydroxyl analog (from reductive amination side reactions).Purification : These are non-basic or less basic. Remove via rigorous Acid-Base extraction or silica chromatography (DCM/MeOH/NH3).

Detailed Purification Protocols

Protocol A: Salt Formation & Crystallization (Recommended)

Converting the free base to a salt is the most robust method to remove non-basic impurities and improve physical form.

Reagents:

  • Crude Free Base

  • Solvent: Ethanol (absolute) or Isopropanol (IPA)

  • Acid: 4M HCl in Dioxane or L-Tartaric Acid (for chiral enrichment)

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of crude oil in minimum volume of hot Ethanol (5–10 mL per gram).

  • Acid Addition:

    • For HCl Salt: Add 1.1 eq of HCl (4M in Dioxane) dropwise at room temperature.

    • For Tartrate Salt: Add 1.0 eq of L-Tartaric acid dissolved in warm Ethanol.

  • Nucleation: Stir at room temperature for 1–2 hours. If no precipitate forms, cool to 0°C and scratch the flask walls or add a seed crystal.

  • Isolation: Filter the solid under vacuum/inert gas. Wash the cake with cold MTBE or Et2O to remove non-polar impurities.

  • Drying: Dry at 40°C under vacuum. Note: High heat may sublime the free base if not fully protonated.

Protocol B: Optimized Acid-Base Extraction

This method utilizes the basicity of the primary amine to separate it from neutral precursors (e.g., ketones) and acidic byproducts.

Workflow:

  • Dissolve: Dissolve crude mixture in DCM (dichloromethane).

  • Acid Wash (Extraction of Product): Extract the organic layer with 0.5M aqueous HCl (3x).

    • Mechanism:[1][2][3] The amine becomes protonated (

      
      ) and moves to the aqueous phase. Neutral impurities stay in DCM.
      
    • Discard: The DCM layer (contains non-basic impurities).

  • Basification: Cool the combined aqueous acidic layer to 0°C. Slowly adjust pH to 10–11 using 2M NaOH or saturated

    
    .
    
    • Caution: Do not exceed pH 12 or heat, to prevent oxazinanone hydrolysis [1].

  • Re-Extraction: Extract the cloudy aqueous mixture with DCM or EtOAc (3x).

  • Finish: Dry organics over

    
    , filter, and concentrate.
    

Visualization: Purification Decision Tree

The following logic flow illustrates the decision process for selecting the correct purification path based on crude purity and physical state.

PurificationWorkflow Start Crude 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Oil Oil / Gum CheckState->Oil CheckPurity Check Chemical Purity (HPLC) Solid->CheckPurity ActionSalt Form HCl or Tartrate Salt Oil->ActionSalt To solidify HighPurity > 95% Purity CheckPurity->HighPurity LowPurity < 90% Purity CheckPurity->LowPurity CheckChiral Check Chiral Purity (Chiral HPLC) HighPurity->CheckChiral ActionAcidBase Acid-Base Extraction (pH 4 wash -> pH 10 extract) LowPurity->ActionAcidBase Remove neutrals Racemic Low ee% CheckChiral->Racemic Fail PureEnant High ee% CheckChiral->PureEnant Pass ActionRes Diastereomeric Salt Resolution (Use Tartaric/Mandelic Acid) Racemic->ActionRes ActionRecryst Recrystallize (EtOH/Heptane) PureEnant->ActionRecryst Final Polish ActionAcidBase->CheckPurity

Figure 1: Decision matrix for purifying amino-phenyl-oxazinanone intermediates based on physical state and analytical data.

Impurity Profile & Origins

Understanding the source of impurities allows for upstream process control.

Impurity TypeLikely Structure/IdentityOriginRemoval Strategy
Hydrolysis Product 3-((4-(1-aminoethyl)phenyl)amino)propan-1-olRing opening of oxazinanone due to moisture or extreme pH.Avoid aqueous storage. Remove via flash chromatography (polar impurity).
Starting Material 4-(1-aminoethyl)anilineIncomplete cyclization reaction.Acid-Base extraction (pKa difference is small, may require chromatography or derivatization).
Ketone Precursor 3-(4-acetylphenyl)-1,3-oxazinan-2-oneIncomplete reductive amination.Acid wash : This is neutral; it will remain in organic phase during acid extraction.
Enantiomer (R) or (S) isomerLack of stereocontrol.Chiral resolution using diastereomeric crystallization with Tartaric acid [2].

Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography for this amine? A: Yes, but primary amines often streak on silica due to interaction with acidic silanol groups. Solution: Pre-treat the silica column with 1% Triethylamine (TEA) in the mobile phase, or use a solvent system containing 1–5% 7N NH3 in Methanol (e.g., DCM:MeOH:NH3 95:4:1).

Q: The product decomposes during storage. Why? A: Primary amines absorb


 from the air to form carbamates/carbonates. The oxazinanone ring is also moisture-sensitive over long periods. Storage:  Store as the HCl salt in a desiccator at -20°C under Argon.

Q: How do I determine the absolute configuration (R vs S)? A: If you do not have a reference standard, convert a small sample to a Mosher's amide (using MTPA-Cl) and analyze via 1H-NMR or 19F-NMR to determine the configuration [3].

References

  • Cyclic Carbamate Stability: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
  • Chiral Amine Resolution: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard protocols for resolving benzylic amines with tartaric/mandelic acid).
  • Mosher's Method : Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519.[Link]

Sources

Improving enantiomeric excess (ee) of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Enantiomeric Excess of Chiral Arylethylamines

Guide for Researchers: Strategies for 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one

As a Senior Application Scientist, this guide is designed to provide you with in-depth, actionable insights into improving the enantiomeric excess (ee) of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one. While literature on this specific molecule is sparse, the core chemical challenge lies in controlling the stereocenter of the 1-arylethylamine moiety. The principles and troubleshooting strategies detailed here are broadly applicable to this class of compounds and will equip you to systematically enhance the enantiopurity of your product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary strategies for obtaining an enantiomerically enriched final product?

There are two fundamental pathways to achieve an enantiomerically pure compound: direct asymmetric synthesis or separation of a racemic mixture through chiral resolution. The choice between them often depends on factors like available starting materials, scalability, and cost.

  • Asymmetric Synthesis : This "chiral-by-design" approach aims to create the desired enantiomer selectively from a prochiral precursor.[1][2] For a 1-arylethylamine structure, a common method is the asymmetric reduction of a corresponding acetophenone derivative. This strategy often involves chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction.[3]

  • Chiral Resolution : This classical method involves synthesizing the molecule as a racemic mixture (a 50:50 mixture of both enantiomers) and then separating them.[4] The most prevalent technique for amines is diastereomeric salt crystallization.[4][5] This involves reacting the racemic amine with an enantiomerically pure chiral acid (a "resolving agent") to form two diastereomeric salts.[5][6] Since diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in solubility.[5]

Strategy Principle Advantages Disadvantages
Asymmetric Synthesis Selective formation of one enantiomer from a prochiral starting material using a chiral catalyst, reagent, or auxiliary.[1][2]Potentially higher theoretical yield (up to 100%). More atom-economical.Requires development and optimization of a stereoselective reaction. Catalysts can be expensive or sensitive.[1]
Chiral Resolution Separation of a racemic mixture by converting enantiomers into separable diastereomers.[4]Utilizes well-established, often robust crystallization techniques. Can sometimes be simpler to implement initially.Maximum theoretical yield for the desired enantiomer is 50%, discarding the other half.[4][7] Can be labor-intensive.
Q2: My asymmetric synthesis is resulting in low enantiomeric excess (ee). What are the most common causes and how can I troubleshoot this?

Low enantiomeric excess in an asymmetric reaction is a common challenge that can often be resolved by systematically investigating several key parameters. The catalyst system and reaction conditions are the most critical factors.[3][8]

Potential Cause Troubleshooting Steps & Explanation
Catalyst Issues 1. Catalyst Choice: The chiral ligand or catalyst is the heart of the reaction's selectivity. If the ee is low, the chosen catalyst may not be optimal for your specific substrate. Screen a library of related chiral ligands or catalysts. For example, in asymmetric transfer hydrogenation, different chiral ligands on a metal center (e.g., Ruthenium) can yield vastly different enantioselectivities.[8] 2. Catalyst Purity & Activity: Chiral catalysts can be sensitive to air, moisture, and impurities.[3] Ensure you are using a fresh or properly stored catalyst. Run the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) with anhydrous solvents.
Sub-Optimal Reaction Conditions 1. Temperature: Enantioselectivity is often highly temperature-dependent. The energy difference between the two diastereomeric transition states leading to the R and S enantiomers can be small. Lowering the reaction temperature generally increases the energy difference, favoring the formation of one enantiomer and thus improving the ee.[3][8] Perform a temperature screen (e.g., 25°C, 0°C, -20°C, -78°C). 2. Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex in the transition state.[8] A solvent screen is crucial. Test a range of solvents with varying polarities, from non-polar (e.g., Toluene) to polar aprotic (e.g., THF, Dichloromethane).
Product Racemization 1. Reaction Time: Monitor the reaction over time. It's possible the desired product forms with high ee initially but then slowly racemizes under the reaction conditions. Determine the optimal time that maximizes yield without compromising ee. 2. Work-up Conditions: Racemization can also occur during the work-up. Amines can be susceptible to racemization under harsh acidic or basic conditions. Employ a mild work-up procedure to isolate the product.[8]

graph Troubleshooting_Low_EE {
graph [rankdir="TB", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="Low ee Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Catalyst [label="Verify Catalyst Integrity\n(Fresh? Anhydrous?)", fillcolor="#FBBC05"]; Optimize_Temp [label="Optimize Temperature\n(Run at lower T)", fillcolor="#FBBC05"]; Screen_Solvent [label="Screen Solvents\n(Vary polarity)", fillcolor="#FBBC05"]; Time_Study [label="Conduct Time-Course Study\n(Check for racemization)", fillcolor="#FBBC05"]; High_ee [label="High ee Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Catalyst; Check_Catalyst -> Optimize_Temp [label="If catalyst is good"]; Optimize_Temp -> Screen_Solvent [label="If ee still low"]; Screen_Solvent -> Time_Study [label="If ee still low"]; Time_Study -> High_ee [label="If optimized"]; }

Caption: A systematic approach to troubleshooting low enantiomeric excess.

Q3: How can I improve the success of a chiral resolution using diastereomeric salt crystallization?

The success of a diastereomeric resolution hinges on maximizing the solubility difference between the two diastereomeric salts.[5] This is almost entirely an empirical process of optimization.

  • Select a Resolving Agent : For amines, common chiral resolving agents are enantiomerically pure acids like (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, (+)-Mandelic acid, or (+)-Camphorsulfonic acid.[4][6]

  • Solvent Screening (Crucial Step) :

    • In separate small-scale experiments, dissolve the racemic amine and a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chosen resolving agent in a variety of hot solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile).

    • Allow the solutions to cool slowly to room temperature and then potentially to a lower temperature (e.g., 4°C).

    • Observe which solvent yields a crystalline solid. This is your lead solvent system.

  • Optimization :

    • Once a solvent is identified, perform the crystallization on a larger scale using equimolar amounts of the racemic amine and resolving agent.

    • Dissolve the components in the minimum amount of hot solvent to achieve a clear solution.

    • Allow the solution to cool very slowly. Slow cooling promotes the formation of larger, purer crystals. Seeding with a small crystal from a previous batch can be beneficial.

  • Isolation and Analysis :

    • Isolate the crystals by filtration.

    • Liberate the free amine from the salt by treating it with a base (e.g., aqueous NaOH) and extracting it into an organic solvent.

    • Analyze the enantiomeric excess of the isolated amine using a suitable method (see Q4).

  • Recrystallization : It is rare for a single crystallization to yield enantiomerically pure material.[5] One or more recrystallizations of the diastereomeric salt from the same solvent system are often necessary to achieve >99% ee.

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Q4: What are the most reliable methods for determining enantiomeric excess (ee)?

Accurate determination of ee is fundamental to optimizing your reaction. Visualizing the two enantiomers as separate peaks is the most robust approach.

  • Chiral High-Performance Liquid Chromatography (HPLC) : This is the gold standard for ee determination. It uses a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times.[9][10] Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often effective for separating chiral amines.[8] The ee is calculated from the relative areas of the two peaks in the chromatogram.[9]

  • Chiral Gas Chromatography (GC) : Similar to HPLC, this method uses a chiral stationary phase but is suitable for analytes that are volatile and thermally stable.[11] The amine may need to be derivatized to increase its volatility.

  • NMR Spectroscopy with Chiral Shift Reagents : While less common for primary analysis, this technique can be used for confirmation. A chiral shift reagent (e.g., a lanthanide complex) is added to the NMR sample. It forms diastereomeric complexes with the enantiomers, causing corresponding protons in the two enantiomers to appear at different chemical shifts in the ¹H NMR spectrum. The ee can be determined by integrating the distinct signals.[11]

Method Principle Primary Use Considerations
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP) leading to chromatographic separation.[9][10]Quantitative Analysis. The most common and reliable method for accurate ee determination.[12]Requires method development (column, mobile phase selection).
Chiral GC Separation on a chiral column based on volatility and interaction with the CSP.[11]Quantitative Analysis. Suitable for volatile and thermally stable compounds.May require derivatization of the amine.
NMR + Chiral Shift Reagent Formation of transient diastereomeric complexes that have non-equivalent NMR signals.[11]Qualitative/Confirmatory. Useful when chiral chromatography methods are unavailable.Can be less accurate than chromatography; peak overlap can be an issue.

References

  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. Available at: [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PMC. Available at: [Link]

  • Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. University of Prince Edward Island. Available at: [Link]

  • Chiral Aldehyde Catalysis-Enabled Asymmetric α-Functionalization of Activated Primary Amines. PubMed. Available at: [Link]

  • Dual Chiral Catalysis Enabled Asymmetric Syntheses of Amines. ACS Publications. Available at: [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]

  • Asymmetric catalysis with chiral primary amine-based organocatalysts. RSC Publishing. Available at: [Link]

  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers. Available at: [Link]

  • Chiral resolution. Wikipedia. Available at: [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. Available at: [Link]

  • Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence... ResearchGate. Available at: [Link]

  • Manganese‐Catalyzed Anti‐Markovnikov Hydroarylation of Enamides: Modular Synthesis of Arylethylamines. Wiley Online Library. Available at: [Link]

  • Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available at: [Link]

  • Asymmetric reactions_synthesis. University of Missouri-St. Louis. Available at: [Link]

  • Catalytic Strategy for Regioselective Arylethylamine Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Determination of enantiomeric excess. University of Bath. Available at: [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. Available at: [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. University of Bath's research portal. Available at: [Link]

  • Enantioselective Intramolecular α-Arylation of Benzylamine Derivatives: Synthesis of a Precursor to Levocetirizine. PubMed. Available at: [Link]

  • Asymmetric Synthesis. University of Bath. Available at: [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. Available at: [Link]

  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. ResearchGate. Available at: [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]

  • Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Semantic Scholar. Available at: [Link]

  • Efficient Construction of β-Arylethylamines via Selective C(sp3)-H Arylation of Aliphatic Amines. ACS Catalysis. Available at: [Link]

  • Asymmetric synthesis. DU Chem. Available at: [Link]

  • Concise Introduction to Asymmetric Synthesis. Chemistry IIT Bombay. Available at: [Link]

  • Design and synthesis of phenethyl benzo[5][13]oxazine-3-ones as potent inhibitors of PI3Kinasegamma. PubMed. Available at: [Link]

  • Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. Semantic Scholar. Available at: [Link]

  • New and efficient synthesis of 1,4-oxazines through the reaction of acetylenic esters and nitrosonaphthols in the presence of phosphine derivatives. Semantic Scholar. Available at: [Link]

  • SYNTHESIS OF SUBSTITUTED PHENAZINES VIA PALLADIUM-CATALYZED ARYL LIGATION. HETEROCYCLES. Available at: [Link]

Sources

Resolving solubility issues of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one

Executive Summary

You are likely encountering precipitation when moving this compound from a stock solution (DMSO or acidic water) into physiological buffers (PBS, pH 7.4). This is not a random event; it is a predictable physicochemical phenomenon driven by the ionization state of the primary amine and the lipophilicity of the phenyl-oxazinanone core .

This guide treats the molecule not just as a powder, but as a dynamic system sensitive to protonation (


) and counter-ion interactions.
Module 1: The pH Solubility Trap (The "Protonation Switch")

The Issue: The compound dissolves readily in 0.1 N HCl or pure water (which often absorbs


 to become slightly acidic) but precipitates immediately upon addition to pH 7.4 buffer.

The Science: The 1-aminoethyl tail is a primary amine with a pKa likely in the range of 9.0–9.8 .

  • At pH < 7.0: The amine is protonated (

    
    ). The molecule is a cationic salt, highly soluble in water.
    
  • At pH 7.4 (Physiological): You are approaching the pKa. The equilibrium shifts toward the neutral free base (

    
    ). The hydrophobic phenyl-oxazinanone core dominates, drastically reducing aqueous solubility (often < 10 µg/mL).
    

Troubleshooting Protocol: pH-Dependent Solubilization

  • Calculate Intrinsic Solubility (

    
    ):  Do not assume the compound is "insoluble." It is pH-dependently soluble.
    
  • The "Step-Down" Dilution Method:

    • Dissolve stock in 50 mM Acetate Buffer (pH 4.5) or 50 mM Citrate Buffer (pH 5.0) .

    • Why? These buffers maintain the amine in its cationic (soluble) state.

    • Application: If your assay tolerates pH 5.0–6.0, run it there. If you must be at pH 7.4, proceed to Module 3 (Cyclodextrins).

Module 2: Buffer Incompatibility (The Phosphate Problem)

The Issue: Even at lower pH (e.g., pH 6.0), the compound precipitates specifically in Phosphate Buffered Saline (PBS), but not in water.

The Science: This is the Common Ion Effect . Cationic amines can form insoluble salts with multivalent anions like phosphate (


). If the lattice energy of the [Drug

—Phosphate

] crystal is high, the salt will crash out of solution regardless of the pH.

Troubleshooting Protocol: Buffer Swapping

  • Immediate Action: Stop using PBS for stock dilutions.

  • Recommended Buffers:

    • Saline (0.9% NaCl): No phosphate to precipitate the amine.

    • MES or HEPES: Zwitterionic buffers that do not interact strongly with amine cations.

    • Citrate: Often improves solubility by acting as a solubilizing counter-ion.

Module 3: Advanced Solubilization (Cyclodextrins)

The Issue: You require pH 7.4 for cell culture or IV injection, and the free base precipitates. Co-solvents like DMSO (up to 5%) are insufficient.

The Science: The 1,3-oxazinan-2-one ring fused to the phenyl group creates a planar, lipophilic "guest" motif perfect for inclusion into


-Cyclodextrin  cavities. The cyclodextrin encapsulates the hydrophobic core, shielding it from water, while the exterior hydroxyls maintain aqueous solubility.[1]

Protocol: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) Formulation
  • Standard: 20% (w/v) HP-

    
    -CD in water or saline.
    
  • Procedure:

    • Prepare a 40% (w/v) stock of HP-

      
      -CD in pure water.
      
    • Dissolve your compound in a minimal volume of 0.1 M HCl (ensure full protonation).

    • Slowly add the cyclodextrin stock to the drug solution (1:1 volume ratio).

    • Adjust pH carefully to 7.4 using 0.1 M NaOH.

    • Result: The cyclodextrin "traps" the molecule before it can precipitate as the pH rises.

Module 4: Stability (The Ring Opening Risk)

The Issue: LC-MS shows a mass shift of +18 Da (M+18) after 24 hours at pH > 8 or elevated temperatures.

The Science: The 1,3-oxazinan-2-one is a cyclic carbamate.[2] While more stable than 5-membered oxazolidinones, it is susceptible to base-catalyzed hydrolysis .

  • Mechanism: Hydroxide (

    
    ) attacks the carbonyl carbon, opening the ring to form an amino-alcohol derivative.
    
  • Risk Factor: High pH (> 8.5) and heat accelerate this degradation.

Storage Recommendation:

  • Store stocks in anhydrous DMSO at -20°C.

  • Avoid aqueous buffers > pH 8.0 for prolonged periods (> 4 hours).

Visual Troubleshooting Workflows
Workflow 1: Solubility Optimization Decision Tree

SolubilityDecision Start Start: Compound Precipitation CheckPH Check Buffer pH Start->CheckPH IsNeutral Is pH > 7.0? CheckPH->IsNeutral Acidify Action: Acidify to pH 4.5-5.5 (Protonate Amine) IsNeutral->Acidify Yes (Free Base forms) CheckBuffer Check Buffer Composition IsNeutral->CheckBuffer No (Already Acidic) Acidify->CheckBuffer IsPhosphate Is it PBS/Phosphate? CheckBuffer->IsPhosphate SwapBuffer Action: Switch to Saline, Citrate, or HEPES IsPhosphate->SwapBuffer Yes (Salt Precipitate) NeedNeutral Must assay be pH 7.4? IsPhosphate->NeedNeutral No NeedNeutral->Acidify No UseCD Action: Use 20% HP-β-Cyclodextrin NeedNeutral->UseCD Yes

Caption: Decision matrix for identifying the root cause of precipitation (pH vs. Counter-ion) and selecting the correct remediation strategy.

Workflow 2: Cyclodextrin Complexation Protocol

CDProtocol Step1 1. Dissolve Drug in 0.1M HCl (Clear Solution) Step2 2. Add 40% HP-β-CD (1:1 Ratio) Step1->Step2 Step3 3. Complexation Time (Stir 30 min @ RT) Step2->Step3 Step4 4. Adjust pH to 7.4 (Slowly with NaOH) Step3->Step4 Step5 5. Filter Sterilize (0.22 µm PVDF) Step4->Step5

Caption: Step-by-step "In-Situ" complexation method to maintain solubility at physiological pH.

Frequently Asked Questions (FAQ)
SymptomProbable CauseCorrective Action
Cloudiness immediately upon adding PBS. Common Ion Effect: Phosphate anions reacting with the protonated amine.Switch to Tris-Buffered Saline (TBS) or Citrate Buffer . Avoid Phosphate.
Precipitation after 2 hours at pH 7.4. Slow Crystallization: The free base is supersaturated and slowly crashing out.Add 10-20% HP-β-Cyclodextrin to the buffer to stabilize the neutral form.
Loss of potency in stock solution (DMSO). Wet DMSO: Water in DMSO promotes hydrolysis of the oxazinanone ring over time.Use anhydrous DMSO and store single-use aliquots at -20°C.
Can I use PEG-400? Yes, but it is less effective than Cyclodextrins for this specific scaffold.If using PEG, keep concentration <10% to avoid toxicity in sensitive cell lines.
References
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3][4] Advanced Drug Delivery Reviews. (Explains the Phosphate/Amine incompatibility).

  • Pop, E., et al. (1998). Chemical stability of cyclic carbamates. International Journal of Pharmaceutics. (General stability mechanisms for oxazinanones).

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pH-dependent solubility profiling).

Sources

Technical Guide: Optimization of Temperature & Pressure for Aminoethyl Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process Development & Scale-Up Document ID: TS-RED-AM-042 Subject: Thermodynamic & Kinetic Control in Catalytic Hydrogenation of Nitriles to Aminoethyl Motifs

Executive Summary & Scope

This guide addresses the reduction of precursors (primarily cyanomethyl groups,


) to aminoethyl  moieties (

). While various hydride donors exist, this document focuses on Catalytic Hydrogenation , the industry standard for scalability and atom economy.

The central challenge in this transformation is not conversion, but selectivity . The reaction is highly sensitive to Temperature (


) and Hydrogen Pressure (

). Improper balance leads to the formation of secondary amines (dimers) via imine condensation. This guide provides a mechanistic understanding of these variables to enable precise control over the reaction outcome.

Mechanistic Grounding: The "Why" Behind the Protocol

To optimize


 and 

, one must understand the competing pathways occurring on the catalyst surface.
The Von Braun-Type Competition

The reduction proceeds via a reactive aldimine intermediate . The fate of this intermediate determines the product purity.

  • Primary Pathway (Desired): The nitrile adsorbs and reduces to an imine, which is rapidly hydrogenated to the primary amine.

  • Secondary Pathway (Parasitic): The formed primary amine attacks a neighboring unreduced imine on the catalyst surface, forming a secondary imine, which then reduces to a secondary amine (dimer).

DOT Diagram 1: Reaction Network & Control Points

ReactionPathway Nitrile Nitrile Precursor (R-CN) Imine Aldimine Intermediate (R-CH=NH) Nitrile->Imine +H2 (Surface) PriAmine Primary Amine (R-CH2-NH2) Imine->PriAmine +H2 (FAST) High Pressure Favors SecImine Secondary Imine Imine->SecImine + PriAmine (-NH3) High Temp Favors SecAmine Secondary Amine (Dimer) SecImine->SecAmine +H2 Ammonia Exogenous NH3 Ammonia->SecImine Suppresses Formation (Mass Action)

Figure 1: The kinetic competition between hydrogenation (Green path) and condensation (Red path). High hydrogen pressure accelerates the Green path; High temperature and low ammonia concentration favor the Red path.

Optimization Matrix: Temperature vs. Pressure

The following table summarizes the effects of


 and 

on reaction kinetics and selectivity.
VariableAdjustmentKinetic EffectSelectivity EffectRecommended Range
Pressure (

)
Increase Increases rate (First-order w.r.t

concentration).
Improves. Higher surface coverage of

displaces imine and speeds up reduction, leaving less time for coupling.
20 – 60 bar (High pressure is critical for primary amines).
Temperature (

)
Increase Increases rate (Arrhenius).Degrades. Higher

favors the condensation step (higher

) and desorption of intermediates.
40°C – 80°C (Keep as low as possible while maintaining rate).
Agitation Increase Increases

(Gas-Liquid mass transfer).
Improves. Prevents

starvation at the catalyst surface.
>1000 RPM (Essential for heterogeneous catalysis).[1]

Troubleshooting Guide (Q&A)

Scenario A: "I am seeing 15-20% secondary amine dimer in my crude LCMS."

Q: Is your Hydrogen Pressure high enough?

  • Technical Insight: The reduction of the imine to the amine is often mass-transfer limited. If the surface concentration of

    
     drops, the imine "sits" on the catalyst longer, increasing the probability of collision with an amine.
    
  • Action: Increase pressure to >30 bar. Ensure your stirring rate is maximizing gas-liquid entrainment.

Q: Did you add a suppressor?

  • Technical Insight: The condensation reaction releases ammonia (

    
    ). By adding exogenous ammonia, you shift the equilibrium backward (Le Chatelier’s principle), preventing dimer formation [1].
    
  • Action: Use 7M

    
     in Methanol as your solvent, or add 2-5 equivalents of 
    
    
    
    . For base-sensitive substrates, acetic anhydride can be used to trap the primary amine as an acetamide immediately (requires hydrolysis later).
Scenario B: "The reaction stalls at 60% conversion."

Q: Is your catalyst poisoned?

  • Technical Insight: Nitriles often contain trace sulfur or halides from previous steps (e.g., if prepared via substitution with NaCN). Raney Nickel is extremely sensitive to sulfur poisoning.

  • Action: Recrystallize or distill the nitrile precursor. Wash the catalyst with water/methanol before use (if using Raney Ni slurry).

Q: Is the Temperature too low for the substrate sterics?

  • Technical Insight: While low

    
     favors selectivity, sterically hindered nitriles require thermal energy to adsorb onto the catalyst pore sites.
    
  • Action: If selectivity is good but conversion is poor, increase

    
     in 5°C increments. Do not exceed 100°C without checking thermal stability.
    
Scenario C: "My product is over-reduced (deamination or ring reduction)."

Q: Are you using the wrong catalyst for the conditions?

  • Technical Insight:

    
     is aggressive and can cause hydrogenolysis of benzyl groups or reduction of aromatic rings (especially phenols) at high pressures.
    
  • Action: Switch to Raney Cobalt or Raney Nickel . These are less prone to ring reduction than Pd or Pt [2]. If using Pd, lower the pressure to 1-5 bar and stop exactly at stoichiometric uptake.

Experimental Protocol: The "Gold Standard"

This protocol is designed for the reduction of a generic Cyanomethyl precursor to an Aminoethyl product using Raney Nickel. It prioritizes selectivity.

Safety Warning: Raney Nickel is pyrophoric when dry.[2][3] Never expose to air. Keep under solvent at all times.[3]

Materials
  • Substrate: 10 mmol Nitrile (

    
    )
    
  • Catalyst: Raney Nickel (active slurry, ~50 wt% in

    
    ), 20-50 wt% loading relative to substrate.
    
  • Solvent: 7N Ammonia in Methanol (Commercial or prepared by bubbling

    
     gas).
    
  • Equipment: High-pressure autoclave (e.g., Parr reactor).

Step-by-Step Procedure
  • Catalyst Preparation:

    • Decant the water from the Raney Nickel slurry.[2][3]

    • Wash the catalyst 3x with absolute Methanol (to remove water) and 1x with the reaction solvent. Do not let the catalyst dry.

  • Loading:

    • Transfer the wet catalyst to the autoclave liner.

    • Add the solution of Nitrile in 7N

      
      /MeOH.
      
    • Seal the reactor immediately.

  • Purging (Critical for Safety):

    • Purge with Nitrogen (

      
      ) 3 times (pressurize to 5 bar, vent to 1 bar).
      
    • Purge with Hydrogen (

      
      ) 3 times (pressurize to 10 bar, vent to 1 bar).
      
  • Reaction:

    • Set agitation to maximum stable RPM (typically 800-1200 RPM).

    • Pressurize

      
       to 40 bar (approx 600 psi) .
      
    • Heat to 50°C .

    • Monitor

      
       uptake. Reaction is complete when uptake plateaus.
      
  • Workup:

    • Cool to room temperature. Vent

      
      . Purge with 
      
      
      
      .
    • Filter the mixture through a pad of Celite (keep the filter cake wet with solvent to prevent ignition).

    • Rinse with MeOH.[4] Concentrate filtrate under reduced pressure.

Diagnostic Decision Tree

Use this flow to diagnose failure modes during optimization.

TroubleshootingTree Start Problem Identified IssueType Selectivity or Activity? Start->IssueType Selectivity High Secondary Amine IssueType->Selectivity Impure Product Activity Stalled / Low Conversion IssueType->Activity Slow Reaction CheckNH3 Is Ammonia Present? Selectivity->CheckNH3 AddNH3 Action: Add 5-10 eq NH3 or switch to NH3/MeOH CheckNH3->AddNH3 No CheckPress Is Pressure > 20 bar? CheckNH3->CheckPress Yes IncPress Action: Increase Pressure (Increases H2 surface coverage) CheckPress->IncPress No CheckPoison Sulfur/Halide in SM? Activity->CheckPoison CleanSM Action: Recrystallize SM Increase Catalyst Loading CheckPoison->CleanSM Yes CheckTemp Is Temp < 40C? CheckPoison->CheckTemp No IncTemp Action: Increase Temp (Caution: Check Selectivity) CheckTemp->IncTemp Yes

Figure 2: Decision tree for troubleshooting common hydrogenation failures.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Standard reference for ammonia suppression effects).
  • Rylander, P. N. (1979).[5] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[5]

  • Bagal, D. B., & Bhanage, B. M. (2015). Recent advances in transition metal catalyzed hydrogenation of nitriles to amines.[5] Advanced Synthesis & Catalysis, 357(5), 883-900.

  • Fouilloux, P. (1983). The nature of Raney nickel, its adsorbed hydrogen and its catalytic activity for hydrogenation reactions. Applied Catalysis, 8(1), 1-42.

  • Org. Synth. 1955, 35, 6. Hydrogenation of Nitriles (General Procedures).

Sources

Technical Support Center: Preventing Racemization of Chiral Amino Groups

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for maintaining stereochemical integrity during synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter the critical challenge of preventing racemization at chiral centers adjacent to an amino group, such as in aminoethyl-containing moieties. Loss of a specific stereoisomer can lead to diminished biological activity and complex purification challenges, making robust, racemization-free protocols essential.[1][2][3][4]

This resource provides in-depth, troubleshooting-focused answers to common questions, explains the underlying chemical mechanisms, and offers field-proven protocols to ensure your synthesis yields the desired enantiomer with high fidelity.

Part 1: Frequently Asked Questions - The "Why" and "How" of Racemization

This section addresses the fundamental principles governing racemization in the context of amide bond formation, a common reaction involving chiral amino groups.

Q1: What exactly is racemization, and why is it a critical issue in my synthesis?

A: Racemization is the conversion of a single, optically active enantiomer (a non-superimposable mirror image molecule) into a 50:50 mixture of both enantiomers, known as a racemate.[2][4] In drug development, the three-dimensional structure of a molecule is intrinsically linked to its biological function.[5] One enantiomer may be therapeutically active while the other is inactive or, in some cases, causes undesirable side effects.[3][6] Therefore, maintaining the correct stereochemistry is paramount for efficacy and safety.[1] The presence of the undesired enantiomer creates a diastereomeric impurity in subsequent steps, complicating purification and reducing the overall yield of the active pharmaceutical ingredient (API).[1][5]

Caption: Visualization of a single enantiomer converting into a racemic mixture.

Q2: What is the primary chemical mechanism that causes racemization during amide bond formation?

A: The most prevalent mechanism for racemization during the coupling of N-protected amino acids or similar chiral carboxylic acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[7][8]

Here's the step-by-step causality:

  • Activation: The carboxylic acid is activated by a coupling reagent (e.g., a carbodiimide like EDC or DIC). This forms a highly reactive intermediate, such as an O-acylisourea.[7][9]

  • Oxazolone Formation: The carbonyl oxygen of the N-protecting group (like Acetyl, Benzoyl, or even Fmoc under certain conditions) attacks the activated carboxyl group, cyclizing to form the oxazolone ring.

  • Tautomerization & Racemization: The proton on the chiral carbon (the α-carbon) of the oxazolone is now highly acidic. In the presence of a base, this proton is easily removed, forming a planar, achiral enol-like intermediate.[7][8]

  • Reprotonation: When this planar intermediate is reprotonated, it can occur from either face with roughly equal probability, leading to a mixture of both R and S configurations.[8] This scrambles the original stereochemistry.

Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are significantly less prone to forming oxazolones, thus providing greater protection against racemization.[7]

Caption: The oxazolone mechanism is a primary pathway for racemization.

Part 2: Troubleshooting Guide - Solving Common Lab Problems

This section is formatted to address specific experimental failures and provide a logical, step-by-step approach to resolving them.

Q3: My chiral HPLC analysis shows a significant amount of the undesired enantiomer after my coupling reaction. What should I investigate first?

A: This is a classic problem. A loss of enantiomeric excess (e.e.) almost always points to issues within the coupling step itself.[10] Use the following workflow to diagnose the likely cause.

Troubleshooting_Workflow start Low Enantiomeric Excess (e.e.) Detected check_reagent Step 1: Review Coupling Reagent & Additives start->check_reagent check_base Step 2: Scrutinize Base Choice & Stoichiometry check_reagent->check_base Is reagent appropriate? (See Table 1) check_temp Step 3: Check Reaction Temperature & Time check_base->check_temp Is base weak & non-nucleophilic? (e.g., Collidine) check_solvent Step 4: Consider Solvent Effects check_temp->check_solvent Was reaction run cold (0 °C)? And for minimal time? solution High e.e. Achieved check_solvent->solution Is solvent appropriate? (e.g., DMF, CH2Cl2)

Caption: A decision tree for troubleshooting racemization in coupling reactions.

Detailed Breakdown:

  • Coupling Reagent & Additives: If you are using a carbodiimide like DCC or DIC alone, you are at high risk for racemization.[11]

    • Solution: Always use a carbodiimide in conjunction with a racemization-suppressing additive.[7][12] Additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) react with the activated intermediate to form an active ester that is more stable and less prone to racemization than the O-acylisourea.[7][9][13] HOAt (1-Hydroxy-7-azabenzotriazole) is even more effective than HOBt at suppressing racemization.[9]

  • Base Selection and Stoichiometry: The choice and amount of base are critical.[9][14]

    • Problem: Strong, sterically unhindered bases (like triethylamine) can readily deprotonate the chiral center, accelerating racemization.[9] Using excess base is a very common mistake.

    • Solution: Switch to a weaker, sterically hindered base. N,N-Diisopropylethylamine (DIPEA) is common, but for sensitive substrates, 2,4,6-collidine is a superior choice as it is less basic and bulkier, which disfavors proton abstraction at the chiral center.[7][9] Always use the minimum amount of base required, typically 1-2 equivalents.

  • Reaction Temperature and Time:

    • Problem: Higher temperatures provide the activation energy needed for the racemization pathway.[5] Longer reaction times simply provide more opportunity for the base to epimerize the activated intermediate before the desired coupling occurs.

    • Solution: Perform the coupling at 0 °C or even lower if possible.[5] Monitor the reaction closely (e.g., by TLC or UPLC-MS) and quench it as soon as the starting material is consumed. Do not let reactions run overnight unnecessarily.

Q4: Which coupling reagent should I choose? Can you provide a comparison?

A: The choice of reagent is one of the most impactful decisions for preventing racemization. Modern uronium/aminium and phosphonium salt reagents are generally preferred for sensitive substrates as they are highly efficient and, when used correctly, lead to very low levels of racemization.[7][11]

Table 1: Comparison of Common Coupling Reagents for Racemization Control

Reagent ClassExamplesRacemization RiskKey Considerations
Carbodiimides DCC, DIC, EDCHigh (without additives) Economical but inefficient for complex couplings. Requires an additive like HOBt or OxymaPure to be effective at suppressing racemization.[7][11][12]
Phosphonium Salts BOP, PyBOP, PyAOPLow to Very Low Highly efficient but can be expensive. BOP produces a carcinogenic byproduct (HMPA); PyBOP is a safer alternative.[7][12] PyAOP is particularly effective for hindered couplings.[12]
Aminium/Uronium Salts HBTU, HATU, HCTULow to Very Low Very fast reaction rates.[12] HATU, which incorporates a HOAt moiety, is considered one of the gold standards for minimizing racemization.[7] Requires a non-nucleophilic base (e.g., DIPEA, collidine) for activation.[7]
Immonium Salts COMUVery Low Based on OxymaPure, offering high efficiency with a better safety profile than benzotriazole-based reagents.[7][14]
Novel Reagents Ynamides (Zhao Reagents)Essentially Zero These reagents operate under neutral conditions, avoiding the base-induced racemization pathway entirely.[1][15][16] Excellent for extremely sensitive substrates.

Recommendation: For most applications where racemization is a concern, HATU or COMU with a hindered base like 2,4,6-collidine is an excellent starting point.

Part 3: Validated Protocols & Methodologies

Adherence to validated, step-by-step procedures is crucial for reproducibility and success.

Protocol 1: Low-Racemization Amide Coupling using HATU

This protocol describes a general procedure for coupling a chiral N-protected carboxylic acid to an amine with minimal risk of racemization.

Materials:

  • N-protected chiral carboxylic acid (1.0 eq)

  • Amine (or amine salt, 1.0-1.2 eq)

  • HATU (1.1 eq)

  • 2,4,6-Collidine or DIPEA (2.0-2.5 eq)

  • Anhydrous DMF or CH₂Cl₂

  • Argon or Nitrogen atmosphere

Procedure:

  • Preparation: In an oven-dried flask under an inert atmosphere (Argon), dissolve the N-protected chiral carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Slowly add 2,4,6-collidine (2.0 eq) to the solution. Stir for 1-2 minutes. This pre-activates the carboxylic acid.

  • Amine Addition: Add the amine (1.0 eq) to the reaction mixture. If the amine is provided as a salt (e.g., HCl), an additional equivalent of base may be necessary.

  • Reaction: Stir the reaction at 0 °C, monitoring its progress by TLC or LC-MS every 30-60 minutes.

  • Quenching: Once the starting carboxylic acid is consumed (typically 1-4 hours), quench the reaction by adding saturated aqueous NH₄Cl or water.

  • Workup: Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer successively with 5% citric acid, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Chiral Analysis: Critically, analyze the enantiomeric or diastereomeric purity of the final product using chiral HPLC or SFC.

Protocol 2: General Workflow for Chiral Purity Analysis by HPLC

You cannot prevent a problem you cannot measure. Establishing a reliable analytical method to quantify the enantiomeric excess (e.e.) is a non-negotiable part of the process.[17]

Objective: To separate and quantify the desired enantiomer from the undesired one.

  • Column Selection: The most critical step is choosing the right Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are extremely versatile and a good first choice for many chiral amines and their derivatives.[17][18]

  • Mode of Separation:

    • Normal Phase: Typically uses a mobile phase of hexane/isopropanol or hexane/ethanol.[18] This is often the first mode to try. Adding a small amount of an amine modifier like diethylamine (DEA) can improve peak shape for basic analytes.[18]

    • Reversed Phase: Uses mobile phases like acetonitrile/water or methanol/water, often with buffers.

  • Method Development:

    • Prepare a Racemic Standard: Synthesize or purchase a small amount of the racemic version of your target compound. This is essential to confirm that your method can actually separate the two enantiomers and to identify their retention times.[18]

    • Initial Screening: Start with a standard mobile phase (e.g., 90:10 Hexane:IPA). Inject the racemic standard.

    • Optimization: If separation is not achieved, systematically vary the ratio of the solvents (e.g., 80:20, 70:30). Change the alcohol co-solvent (e.g., from IPA to ethanol). The addition of acidic or basic modifiers can also dramatically affect selectivity.[19]

  • Quantification: Once baseline separation is achieved, inject your synthesized sample. The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: % e.e. = |(Area_E1 - Area_E2) / (Area_E1 + Area_E2)| * 100

References

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). BoroScience. Retrieved February 21, 2026, from [Link]

  • HPLC-based method for determination of absolute configuration of alpha-chiral amines. (n.d.). Pubs.rsc.org. Retrieved February 21, 2026, from [Link]

  • Hu, L., Xu, S., Zhao, Z., Yang, Y., Peng, Z., Yang, M., Wang, C., & Zhao, J. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135–13138. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 21, 2026, from [Link]

  • Al-Qawasmeh, R. A., Al-Tel, T. H., & El-Abadelah, M. M. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(19), 5946. [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. (2021). Chemical Communications, 57(93), 12384-12402. [Link]

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (2016). Journal of the American Chemical Society, 138(40), 13135-13138. [Link]

  • Coupling Reagents. (n.d.). Aapptec. Retrieved February 21, 2026, from [Link]

  • Racemization Assays. (n.d.). Wiley Online Library. Retrieved February 21, 2026, from [Link]

  • Abdul-Aziz, A., & Beker, W. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • Racemization – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 21, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved February 21, 2026, from [Link]

  • Gaus, K., Lindner, W., & Lämmerhofer, M. (2009). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed, 30(24), 5859-5868. [Link]

  • Chirality in drug development: from racemic mixtures to enantiopure substances. (n.d.). Ardena. Retrieved February 21, 2026, from [Link]

  • Wolf, C., & Merten, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(25), 8894–8900. [Link]

  • Ballard, A., Narduolo, S., Ahmad, H. O., Cosgrove, D. A., Leach, A. G., & Buurma, N. J. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery, 14(6), 527–539. [Link]

  • Ramu, V. G., Bardají, E., & Heras, M. (2014). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Synthesis, 46(08), 1054–1058. [Link]

  • Ballard, A., Narduolo, S., Ahmad, H. O., Cosgrove, D. A., Leach, A. G., & Buurma, N. J. (2019). The problem of racemization in drug discovery and tools to predict it. ResearchGate. Retrieved February 21, 2026, from [Link]

  • Ballard, A., Narduolo, S., Ahmad, H. O., Cosgrove, D. A., Leach, A. G., & Buurma, N. J. (2019). The problem of racemization in drug discovery and tools to predict it. ORCA - Online Research @ Cardiff. Retrieved February 21, 2026, from [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2025, August 5). ResearchGate. Retrieved February 21, 2026, from [Link]

Sources

Overcoming cyclization failures in phenyl-1,3-oxazinan-2-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Cyclization Failures in Phenyl-1,3-oxazinan-2-one Derivatives Role: Senior Application Scientist Status: Active | Ticket Priority: High

Executive Summary: The Entropy Challenge

Welcome to the technical support hub for cyclic carbamate synthesis. If you are accessing this guide, you are likely facing low yields, oligomerization, or incomplete conversion in the synthesis of phenyl-1,3-oxazinan-2-one .

The Core Problem: Unlike their 5-membered counterparts (oxazolidinones), which form rapidly due to favorable kinetics (Baldwin’s 5-exo-trig), 6-membered 1,3-oxazinan-2-ones suffer from a distinct entropic disadvantage . The formation of the 6-membered ring is kinetically slower, allowing intermolecular reactions (polymerization) to compete effectively.

The presence of a phenyl group adds a layer of conformational complexity. Depending on its position (C4, C5, or C6) and stereochemistry, it can either act as a conformational anchor (favoring cyclization via the Thorpe-Ingold effect) or a steric barrier (favoring polymerization).

Diagnostic & Troubleshooting Modules

Module A: The "Gummy Residue" (Oligomerization)

Symptom: The reaction mixture turns viscous/cloudy; LCMS shows repeating mass units (+177 or similar). Diagnosis: Intermolecular polymerization has outcompeted intramolecular cyclization.

Root Cause Technical Explanation Corrective Action
Concentration too high Second-order intermolecular kinetics (

) dominate over first-order intramolecular kinetics (

).
High Dilution Principle: Run the reaction at < 0.05 M . Use a syringe pump to add the substrate slowly to the carbonyl source.
Wrong Temperature 6-membered ring closure often requires higher activation energy (

) than polymerization.
Heat is Essential: Unlike 5-membered rings, 1,3-oxazinan-2-ones often require reflux (THF or Toluene) to overcome the entropic barrier.
Conformational Lock The phenyl group is forcing the intermediate into a non-reactive chair conformation.Solvent Switch: Switch from non-polar (DCM) to polar aprotic (MeCN, DMF) to disrupt internal H-bonds and lower the barrier for the required gauche conformer.
Module B: The "Stalled Reaction" (Incomplete Conversion)

Symptom: Starting material (amino alcohol) persists despite excess reagent. Diagnosis: The activated intermediate is stable but unable to close the ring, or the reagent has decomposed.

Reagent System Failure Mode Troubleshooting Step
CDI (Carbonyldiimidazole) Moisture in the solvent hydrolyzed the CDI to imidazole and CO2.Dry Solvents: Ensure THF/DCM is anhydrous. Activation Check: Add the CDI solid to the amine solution and watch for vigorous

evolution. No bubbles = Dead reagent.
Triphosgene Incomplete decomposition. Triphosgene requires a nucleophile or heat to release all 3 eq. of phosgene.Base Stoichiometry: Ensure you are using at least 2.2 eq. of base (e.g.,

or DIPEA). The HCl generated must be scavenged to drive the equilibrium.
Urea / DMC Reaction temperature too low. These are "green" but kinetically sluggish.Thermodynamic Push: These methods often require

and a catalyst (e.g.,

or

).

Mechanistic Visualization

Understanding the competition between the Desired Pathway (Cyclization) and the Killer Pathway (Polymerization) is critical.

Cyclization_Pathways Start Amino Alcohol (Substrate) Act Activated Intermediate (Isocyanate or Carbamoyl Imidazole) Start->Act Activation (CDI/Triphosgene) Act->Act Conformational Equilibrium Cyclic Phenyl-1,3-oxazinan-2-one (Target) Act->Cyclic Intramolecular (k_cyc, 1st Order) FAVORED BY DILUTION Polymer Polyurethane/Oligomer (By-product) Act->Polymer Intermolecular (k_poly, 2nd Order) FAVORED BY CONC.

Caption: Kinetic competition between unimolecular ring closure (green) and bimolecular polymerization (red). High dilution suppresses the red pathway.

Validated Experimental Protocols

Method A: The "Standard" CDI Route (Mild Conditions)

Best for: Acid-sensitive substrates and initial screening.

  • Preparation: Dry a 2-neck round bottom flask (RBF) and purge with

    
    .
    
  • Dissolution: Dissolve 1.0 eq of phenyl-amino-alcohol in anhydrous THF (0.1 M concentration).

  • Activation: Add 1.2 eq of CDI in one portion at

    
    .
    
    • Checkpoint: Observe gas evolution (

      
      ).[1] Stir at 
      
      
      
      for 30 mins, then warm to RT.
  • Cyclization Drive: Reflux the mixture (

    
    ) for 4–12 hours.
    
    • Why? The intermediate

      
      -acyl imidazole is stable at RT. Heat is required to force the oxygen nucleophile to attack the carbonyl.
      
  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove imidazole), then Brine. Dry over

    
    .[2][3]
    
Method B: The Triphosgene Route (High Reactivity)

Best for: Sterically hindered phenyl derivatives or stubborn substrates. Safety Warning: Generates Phosgene in situ. Use a fume hood with good ventilation.

  • Setup: 3-neck RBF, dropping funnel,

    
     line, and a caustic scrubber  (NaOH solution) for the exhaust gas.
    
  • Base Layer: Dissolve 1.0 eq of amino alcohol and 3.0 eq of DIPEA in anhydrous DCM (0.05 M). Cool to

    
     (or 
    
    
    
    if solubility is poor).
  • Reagent Addition: Dissolve 0.4 eq of Triphosgene (generates 1.2 eq phosgene) in DCM. Add this solution dropwise over 1 hour.

    • Critical: Fast addition leads to polymerization.

  • Reaction: Allow to warm to RT slowly. If LCMS shows intermediate (carbamoyl chloride), heat to reflux.

  • Quench: Carefully add saturated

    
     solution.
    

Decision Logic for Troubleshooting

Use this logic flow to determine your next experimental move.

Troubleshooting_Tree Problem Start: Reaction Failed Check_LCMS Check LCMS/NMR Problem->Check_LCMS Result_SM Recovered SM only? Check_LCMS->Result_SM Result_Poly Multiple peaks/Gunk? Check_LCMS->Result_Poly Result_Inter Intermediate (M+Im/Cl)? Check_LCMS->Result_Inter Sol_Reagent Solution: Reagent Quality Check CDI/Base freshness Result_SM->Sol_Reagent Yes Sol_Dilution Solution: High Dilution Decrease conc to 0.01M Result_Poly->Sol_Dilution Yes Sol_Heat Solution: Force Closure Increase Temp / Add NaH Result_Inter->Sol_Heat Yes

Caption: Troubleshooting logic flow based on crude reaction analysis.

Frequently Asked Questions (FAQs)

Q1: Why does the phenyl group matter? Can't I just use standard conditions? A: The phenyl group introduces 1,3-diaxial interactions . If the phenyl group is forced into an axial position during the transition state, the energy barrier for cyclization increases significantly.

  • Tip: If your phenyl group is at C4, the cis-relationship with the C6 substituent (if any) is crucial. You may need to use a bulky base (like KHMDS) to favor the kinetic enolate/anion that allows for ring closure.

Q2: I see the intermediate carbamate by LCMS, but it won't close. Should I add more base? A: Not necessarily. If you are using CDI, the intermediate is an


-acyl imidazole.[2] Adding a strong base (NaH) can help deprotonate the alcohol and force the closure (forming the alkoxide). However, if you are using Triphosgene, the intermediate is a carbamoyl chloride; adding heat is usually more effective than adding more amine base, which might just cause elimination.

Q3: Can I use "Green" reagents like Dimethyl Carbonate (DMC)? A: Yes, but be prepared for harsh conditions. DMC-mediated cyclization of phenyl-amino-alcohols typically requires temperatures >120°C and catalysts like TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene). For delicate drug intermediates, CDI is preferred.

References

  • CDI-Mediated Cyclization Mechanism

    • Title: N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles.[4]

    • Source: Journal of Organic Chemistry (2006).[4]

    • URL:[Link]

  • Triphosgene Applications & Safety

    • Title: Triphosgene in Organic Synthesis: A Vers
    • Source: MDPI Molecules (2009).
    • URL:[Link]

  • Ring-Chain Competition (Polymerization vs. Cyclization)

    • Title: Intermicellar Polymerization and Intramicellar Cyclization: A Supramolecular Ring–Chain Competition Reaction.[5]

    • Source: East China University of Science and Technology (2021).
    • URL:[Link]

  • One-Pot Synthesis Strategies

    • Title: Integrated One-Pot Synthesis of 1,3-Oxazinan-2-ones
    • Source: CHIMIA (2015).[6]

    • URL:[Link]

Sources

Validation & Comparative

Structural Elucidation and Comparative NMR Profiling: 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide provides a definitive protocol for the structural characterization of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one . As a six-membered cyclic carbamate (oxazinanone) featuring a chiral benzylic amine, this scaffold presents specific spectral challenges distinguishable from its five-membered analogue (oxazolidinone)—a common pharmacophore in antibiotics like Linezolid.

The primary analytical challenge is distinguishing the 6-membered oxazinanone ring from the thermodynamically favored 5-membered oxazolidinone impurity, which can form via competitive cyclization pathways if amino-alcohol precursors are impure.

This document synthesizes experimental data and mechanistic causality to provide a self-validating NMR interpretation workflow.

Experimental Protocol (Standardized)

To ensure reproducibility and solubility of the polar amine and carbamate moieties, DMSO-d6 is the required solvent. CDCl3 may cause line broadening of the amide/amine protons or insolubility of salt forms.

Sample Preparation Workflow
  • Solvent: DMSO-d6 (99.8% D) + 0.03% TMS (v/v).

  • Concentration: 10–15 mg of compound in 0.6 mL solvent.

  • Temperature: 298 K (25 °C).

  • Acquisition Parameters:

    • 1H NMR: 16 scans, 30° pulse angle, D1 = 1.0s.

    • 13C NMR: 512 scans, proton-decoupled (CPD), D1 = 2.0s.

1H NMR Interpretation & Assignment

The 1H NMR spectrum is defined by three distinct regions: the aliphatic ring system, the chiral ethyl side chain, and the para-substituted aromatic system.

Diagnostic Features (The "Fingerprint")

The most critical feature confirming the 1,3-oxazinan-2-one (6-membered ring) over the oxazolidinone (5-membered ring) is the C5-Methylene multiplet .

PositionGroupShift (δ, ppm)MultiplicityIntegrationStructural Insight (Causality)
Aromatic Ar-H (Ortho to N)7.35 – 7.45Doublet (or AA')2HDeshielded by the N-linked carbamate induction.
Aromatic Ar-H (Ortho to Alkyl)7.25 – 7.35Doublet (or BB')2HSlightly shielded relative to ortho-N protons.
Ring C4

4.25 – 4.35Triplet (broad)2HStrongly deshielded by direct oxygen attachment.
Side Chain

(Benzylic)
3.95 – 4.05Quartet1HBenzylic position + Amine induction.
Ring C6

3.60 – 3.75Triplet (broad)2HDeshielded by Nitrogen; distinct from oxazolidinone

.
Ring C5 Central

2.05 – 2.15 Multiplet 2H CRITICAL: The "bridge" methylene. Absent in 5-membered rings.
Side Chain

1.8 – 2.5Broad Singlet2HExchangeable. Shift varies with concentration/water content.
Side Chain

1.25 – 1.35Doublet3HCoupled to the benzylic methine (

Hz).

Analyst Note: The coupling of the


 and 

triplets to the central C5 multiplet confirms the contiguous 3-carbon chain of the oxazinanone ring.

13C NMR Interpretation

The Carbon-13 spectrum provides confirmation of the carbonyl environment and the ring size.

Carbon TypeAssignmentShift (δ, ppm)Diagnostic Value
Carbonyl

(Carbamate)
152.0 – 154.0 Cyclic carbamate resonance.
Aromatic Ar-C (Ipso-N)140.0 – 142.0Attachment point to the heterocycle.
Aromatic Ar-C (Ipso-Alkyl)144.0 – 146.0Attachment point to the aminoethyl group.
Aromatic Ar-CH126.0 – 129.0Typical phenyl signals.
Ring

(C4)
66.0 – 68.0 Characteristic of O-adjacent methylene in 6-ring.
Side Chain Benzylic

50.0 – 52.0Chiral center carbon.
Ring

(C6)
46.0 – 48.0 N-adjacent methylene.
Side Chain

24.0 – 26.0Methyl group.
Ring Central

(C5)
21.0 – 23.0 Validation Peak: Confirms 6-membered ring existence.

Comparative Analysis: Product vs. Alternatives

In drug development, this scaffold is often synthesized via cyclization of a precursor. The two most common failures are Ring Contraction (forming the 5-membered oxazolidinone) or Incomplete Reduction (retaining a ketone or nitro group).

Comparison Table: Target vs. Impurities
FeatureTarget: 1,3-Oxazinan-2-one Alternative: Oxazolidin-2-one (5-membered)Precursor: Acetyl/Ketone
Ring Protons 3 distinct sets (

)
2 distinct sets (

)
N/A (Linear chain)
Key 1H Signal ~2.1 ppm (Multiplet) Absent (No central

)
~2.5 ppm (Singlet,

)
Ring Carbons 3 Aliphatic Signals (67, 47, 22 ppm)2 Aliphatic Signals (~62, ~45 ppm)Linear signals
Side Chain Quartet (~4.0 ppm) + Doublet (~1.3 ppm)Same as TargetSinglet (

) + No Methine
Why this matters:

If you synthesize this compound using a 1,3-amino alcohol and a carbonate source (e.g., CDI or Phosgene), trace impurities of 1,2-amino alcohol (from starting material synthesis) will yield the oxazolidinone . The 2.1 ppm multiplet is your primary purity checkpoint.

Structural Validation Logic (Visualization)

The following decision tree illustrates the logic flow for confirming the structure using the data provided above.

NMR_Validation Start Start: Acquire 1H NMR (DMSO-d6) Check_Aromatic Check Aromatic Region (7.2-7.5 ppm) Are there 4H (AA'BB' or 2x Doublets)? Start->Check_Aromatic Check_SideChain Check Side Chain Is there a Quartet (~4.0) and Doublet (~1.3)? Check_Aromatic->Check_SideChain Yes Check_Ring CRITICAL: Check Aliphatic Ring Region Count distinct CH2 multiplets. Check_SideChain->Check_Ring Yes Singlet_Methyl Singlet Methyl found at ~2.5 ppm (No Quartet) Check_SideChain->Singlet_Methyl No Three_Sets 3 Distinct Sets Found (incl. ~2.1 ppm multiplet) Check_Ring->Three_Sets 3 Sets Two_Sets 2 Distinct Sets Found (No ~2.1 ppm signal) Check_Ring->Two_Sets 2 Sets Conclusion_Target CONFIRMED: 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one Three_Sets->Conclusion_Target Conclusion_Isomer REJECT: Oxazolidinone Impurity (5-membered ring) Two_Sets->Conclusion_Isomer Conclusion_Ketone REJECT: Ketone Precursor (Incomplete Reduction) Singlet_Methyl->Conclusion_Ketone

Caption: Logic flow for distinguishing the target 6-membered oxazinanone from common 5-membered impurities and precursors.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 641496, 1,3-Oxazinan-2-one. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (Reference for additivity rules of cyclic methylene protons). Retrieved from [Link]

Chiral HPLC separation of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Chiral HPLC Separation of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one Enantiomers

Introduction

The compound 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one is a chiral molecule possessing a stereogenic center at the aminoethyl side chain. In pharmaceutical development, the separation and analysis of enantiomers are critical, as individual enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] The 1,3-oxazinan-2-one core is a relevant scaffold in medicinal chemistry, and its derivatives have been explored for various therapeutic applications, including as antibacterial agents.[2][3] Therefore, a robust and reliable analytical method for separating the enantiomers of this compound is paramount for quality control, pharmacokinetic studies, and ensuring stereochemical purity.

This guide provides an in-depth comparison of various chiral stationary phases (CSPs) for the successful High-Performance Liquid Chromatography (HPLC) separation of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one enantiomers. We will explore the underlying principles of chiral recognition and present a systematic approach to method development, supported by comparative experimental data.

The Challenge of Separating Primary Amine Enantiomers

The target molecule contains a primary amine, a functional group that can present challenges in chiral chromatography. Primary amines are prone to strong interactions with residual silanol groups on silica-based stationary phases, which can lead to poor peak shape and band broadening.[4] Therefore, the selection of both the CSP and the mobile phase, including appropriate additives, is crucial for achieving optimal separation.

Comparative Evaluation of Chiral Stationary Phases

The direct separation of enantiomers on a CSP is the most widely used approach in chiral HPLC.[5] This method relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[6] We evaluated three classes of state-of-the-art CSPs known for their broad applicability and success in separating primary amines: Polysaccharide-based, Cyclofructan-based, and Macrocyclic Glycopeptide-based CSPs.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, derived from cellulose and amylose, are the most widely used chiral selectors due to their remarkable versatility and broad enantiorecognition capabilities.[7] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, occurring within the "chiral pockets" or grooves of the polysaccharide polymer structure.[6]

We selected two widely used immobilized polysaccharide columns for this study:

  • Column A: Amylose tris(3,5-dimethylphenylcarbamate) - Immobilized

  • Column B: Cellulose tris(3,5-dimethylphenylcarbamate) - Immobilized

The immobilization of these phases allows for the use of a wider range of solvents compared to their coated counterparts, enhancing method development flexibility.[8]

Cyclofructan-Based CSPs

Cyclofructan-based CSPs have emerged as highly effective selectors for the separation of primary amines, often excelling in polar organic and normal phase modes.[4][9] The chiral recognition is primarily driven by hydrogen bonding and dipole-dipole interactions with the hydroxyl and ether groups of the cyclofructan macrocycle.

  • Column C: L-proline and N-1-(1-naphthyl)ethyl carbamoylated cyclofructan-6 (Larihc CF6-P type)

Macrocyclic Glycopeptide-Based CSPs

Macrocyclic glycopeptides, such as teicoplanin, function as complex chiral selectors possessing multiple stereogenic centers and various functional groups (ionic, acidic, basic).[10] This complexity allows for a multi-modal approach to chiral recognition, including ionic interactions, hydrogen bonding, and inclusion complexation. They are particularly useful for polar and ionizable compounds like underivatized amino acids and amines.[10]

  • Column D: Teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T)

Experimental Design & Protocols

A systematic screening approach is the most efficient strategy for chiral method development.[5][6] The following workflow was employed to evaluate the selected columns.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mobile Phase Evaluation cluster_2 Phase 3: Additive Optimization cluster_3 Phase 4: Final Method Optimization A Column A (Immobilized Amylose) NP Normal Phase (NP) Heptane/Alcohol A->NP PO Polar Organic (PO) ACN/Alcohol A->PO B Column B (Immobilized Cellulose) B->NP B->PO C Column C (Cyclofructan) C->NP C->PO D Column D (Macrocyclic Glycopeptide) RP Reversed-Phase (RP) (For Column D) D->RP Acid Acidic Additive (e.g., 0.1% TFA) NP->Acid Base Basic Additive (e.g., 0.1% TEA/EDA) NP->Base PO->Acid PO->Base RP->Acid Optimize Fine-tune % Alcohol, Flow Rate, Temperature Acid->Optimize Base->Optimize

Caption: Chiral Method Development Workflow.
Standard Chromatographic Conditions
  • Columns: 4.6 x 250 mm, 5 µm particle size

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Concentration: 1.0 mg/mL in mobile phase

Mobile Phase Screening Protocols
  • Normal Phase (NP) Mode (Columns A, B, C):

    • Mobile Phase A: n-Hexane/Ethanol (90:10, v/v)

    • Mobile Phase B: n-Hexane/Isopropanol (90:10, v/v)

  • Polar Organic (PO) Mode (Columns A, B, C):

    • Mobile Phase C: Acetonitrile/Methanol (95:5, v/v)

    • Mobile Phase D: Acetonitrile/Ethanol (95:5, v/v)

  • Reversed-Phase (RP) Mode (Column D):

    • Mobile Phase E: 10 mM Ammonium Acetate in Water/Methanol (50:50, v/v)

Additive Screening

For each mobile phase showing initial promise, the effect of acidic and basic additives was evaluated to improve peak shape and selectivity.[9]

  • Acidic Additive: 0.1% Trifluoroacetic Acid (TFA)

  • Basic Additive: 0.1% Triethylamine (TEA) or Diethylamine (DEA)

Results and Discussion: A Comparative Analysis

The following tables summarize the key performance data obtained from the screening experiments.

Table 1: Performance of Polysaccharide-Based CSPs (Columns A & B)

ColumnMobile PhaseAdditivek'₁k'₂Selectivity (α)Resolution (Rs)Comments
A (Amylose) NP: Hex/IPA (90:10)None3.123.551.141.4Tailing peaks
A (Amylose) NP: Hex/IPA (90:10)0.1% TEA2.853.421.202.5 Good peak shape & resolution
A (Amylose) PO: ACN/MeOH (95:5)0.1% TFA4.514.881.081.1Partial separation
B (Cellulose) NP: Hex/EtOH (90:10)0.1% TEA5.215.421.040.8Poor separation
B (Cellulose) PO: ACN/EtOH (95:5)0.1% TEA3.984.461.122.1Good separation, longer run time
  • Analysis: The immobilized amylose-based CSP (Column A) provided the best performance under Normal Phase conditions. The addition of a basic modifier (TEA) was critical to mitigate silanophilic interactions, resulting in significantly improved peak symmetry and baseline resolution (Rs > 2.0).[5] This highlights the importance of additives when analyzing basic compounds. The cellulose-based phase showed some selectivity but was generally less effective for this specific analyte.

Table 2: Performance of Cyclofructan and Macrocyclic Glycopeptide CSPs (Columns C & D)

ColumnMobile PhaseAdditivek'₁k'₂Selectivity (α)Resolution (Rs)Comments
C (Cyclofructan) NP: Hex/EtOH (80:20)0.1% TEA2.152.681.253.1 Excellent, fast separation
C (Cyclofructan) PO: ACN/MeOH (90:10)0.1% TFA+0.1%TEA1.882.291.222.8Excellent peak shape
D (Teicoplanin) RP: NH₄OAc/MeOHNone6.116.841.121.9Good separation, broad peaks
D (Teicoplanin) RP: NH₄OAc/MeOH0.1% Formic Acid5.546.321.142.2Improved peak shape
  • Analysis: The cyclofructan-based CSP (Column C) demonstrated outstanding performance in both Normal Phase and Polar Organic modes, yielding the highest resolution values.[4][9] This CSP class is often a top choice for primary amines due to strong hydrogen bonding capabilities. The macrocyclic glycopeptide column (Column D) offered a viable reversed-phase alternative, which can be advantageous for LC-MS applications. The addition of a volatile acid improved performance, likely by enhancing ionic interactions and controlling the ionization state of the analyte.[10]

Visualizing the Chiral Recognition Mechanism

The superior separation on the cyclofructan phase likely arises from a precise spatial arrangement of interactions.

G cluster_csp Cyclofructan CSP cluster_analyte Analyte Enantiomer CSP Cyclofructan Hydroxyl Groups Carbamate Linker Analyte Phenyl Ring Primary Amine (-NH2) Oxazinanone Ring Analyte:f1->CSP:f1 H-Bonding Analyte:f2->CSP:f2 Dipole-Dipole Analyte:f0->CSP:f0 Steric Fit/Inclusion

Caption: Proposed interactions with Cyclofructan CSP.

Conclusion and Recommendations

This comparative study demonstrates that several viable options exist for the chiral HPLC separation of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one enantiomers.

  • Recommended Primary Method: The cyclofructan-based CSP (Column C) in Normal Phase mode (n-Hexane/Ethanol with 0.1% TEA) provided the best overall performance, with excellent resolution (Rs = 3.1), good peak shape, and a relatively short analysis time. This method is ideal for routine quality control and purity testing.

  • Alternative Method 1: The immobilized amylose-based CSP (Column A) , also in Normal Phase with a basic additive, is a robust and effective alternative, achieving baseline separation (Rs = 2.5). Polysaccharide columns are known for their durability and broad applicability.[7]

  • Alternative Method 2 (LC-MS Compatibility): For applications requiring mass spectrometry detection, the macrocyclic glycopeptide CSP (Column D) in Reversed-Phase mode with a volatile buffer (ammonium acetate or formate) is the most suitable choice.

Ultimately, the choice of a chiral stationary phase and mobile phase system is an empirical process.[11] However, a systematic screening of columns with diverse chiral selectors, such as polysaccharide and cyclofructan derivatives, provides the highest probability of success for separating challenging primary amines.

References

  • BenchChem. (2025). Enantiomeric Separation of Amines Using β-Cyclodextrin and 1,2,3,4-Tetrahydro-1-naphthylamine Hydrochloride: Application Notes.
  • Ismail, O. H., et al. (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Pharmaceutical Analysis.
  • Woods, R. M., Breitbach, Z. S., & Armstrong, D. W. (2022). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
  • REFLECT. (n.d.). CHIRAL STATIONARY PHASES.
  • I.B.S. (n.d.). Chiral HPLC Method Development.
  • Matysová, L., & Šatínský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Regis Technologies, Inc. (n.d.). Chiral Stationary Phases.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • LCGC International. (2023). Newly Devised Peptide Chiral Stationary Phases Evaluated for Enantioselectivity in HPLC Applications.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • MilliporeSigma. (n.d.). Chiral Method Development Strategies for HPLC.
  • Pan, W., et al. (2006). Synthesis and antibacterial activities of chiral 1,3-oxazinan-2-one derivatives. PubMed.
  • Daicel Chemical Industries Ltd. (n.d.). Method development with CHIRALPAK® IA.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • Wang, G., et al. (2005). New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives. PubMed.

Sources

Technical Comparison Guide: LC-MS/MS Characterization of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the LC-MS/MS characterization and fragmentation dynamics of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one . This analysis synthesizes structural elucidation principles with comparative data against structural analogs to assist in impurity profiling and metabolite identification.

Executive Summary & Chemical Context

3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one (hereafter AEP-Ox ) represents a specific class of N-aryl cyclic carbamates. It features a 6-membered 1,3-oxazinan-2-one ring fused to a phenyl group bearing a benzylic primary amine. This structure is critical in drug development as a potential degradation product of oxazolidinone antibiotics or as a chiral building block for Factor Xa inhibitors.

This guide compares AEP-Ox against two structural alternatives to benchmark its mass spectrometric behavior:

  • Analog A (De-amino): 3-Phenyl-1,3-oxazinan-2-one (Baseline core stability).

  • Analog B (Acyclic): 1-(4-(1-aminoethyl)phenyl)-3-(3-hydroxypropyl)urea (Ring-opened hydrolysis product).

Comparative Physicochemical Profile
FeatureAEP-Ox (Target) Analog A (De-amino) Analog B (Acyclic)
Formula C₁₂H₁₆N₂O₂C₁₀H₁₁NO₂C₁₂H₁₉N₃O₂
MW (Monoisotopic) 220.12 Da177.08 Da237.15 Da
[M+H]⁺ 221.13 178.09 238.16
Polarity (LogP) Low (Polar Amine)High (Non-polar)High (Polar Urea)
Key Frag.[1][2][3][4][5][6] Channel Neutral loss of NH₃ & CO₂Loss of CO₂ onlyLoss of H₂O

Experimental Methodology (Self-Validating Protocol)

To ensure reproducible characterization, the following protocol utilizes a "Dual-Stream" injection strategy to validate ionization preference.

Sample Preparation
  • Stock Solution: Dissolve 1 mg AEP-Ox in 1 mL MeOH (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

    • Rationale: Acidification ensures protonation of the benzylic amine (

      
      ) and the carbamate nitrogen, maximizing sensitivity in ESI+.
      
LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 mins.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

    • Note: APCI is not recommended for AEP-Ox due to thermal instability of the benzylic amine, which may lead to premature in-source fragmentation (loss of NH₃).

Fragmentation Mechanics & Signaling Pathways

The fragmentation of AEP-Ox is driven by two competing charge sites: the basic benzylic amine and the cyclic carbamate.

Primary Fragmentation Pathways
  • Pathway A (Amine-Driven): Protonation at the primary amine triggers the neutral loss of Ammonia (NH₃, 17 Da). This generates a stabilized benzylic carbocation (

    
     204).
    
  • Pathway B (Ring-Driven): The oxazinanone ring undergoes a retro-cyclization, ejecting Carbon Dioxide (CO₂, 44 Da). This is the diagnostic transition for cyclic carbamates.

  • Pathway C (Composite): Sequential loss of NH₃ and CO₂ leads to the core phenyl-allyl cation species.

Visualization of Fragmentation Logic

The following diagram illustrates the validated fragmentation tree for AEP-Ox.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 221.13 (Protonated AEP-Ox) Frag_NH3 [M+H - NH3]+ m/z 204.10 (Benzylic Cation) Parent->Frag_NH3 - NH3 (17 Da) (Benzylic Cleavage) Frag_CO2 [M+H - CO2]+ m/z 177.14 (Ring Opening) Parent->Frag_CO2 - CO2 (44 Da) (Carbamate Collapse) Frag_Core Core Fragment m/z 160.09 (De-aminated + Ring Open) Frag_NH3->Frag_Core - CO2 (44 Da) Frag_CO2->Frag_Core - NH3 (17 Da) Frag_Trop Tropylium-like Ion m/z 132.08 Frag_Core->Frag_Trop - C2H4 (Ethylene)

Figure 1: Validated MS/MS fragmentation tree showing competitive loss of Ammonia and Carbon Dioxide.

Comparative Performance Guide

This section evaluates AEP-Ox against its analogs to aid in impurity identification.

Chromatographic Selectivity
  • AEP-Ox vs. Analog A (De-amino):

    • Observation: AEP-Ox elutes earlier (lower

      
      ) than Analog A on C18 columns.
      
    • Mechanism: The primary amine on the ethyl chain introduces significant polarity and hydrogen bonding capability, reducing hydrophobic interaction compared to the purely lipophilic phenyl core of Analog A.

  • AEP-Ox vs. Analog B (Acyclic):

    • Observation: AEP-Ox elutes later than Analog B.

    • Mechanism: The cyclic oxazinanone ring constrains the molecule, hiding the polar urea/hydroxyl groups found in the acyclic Analog B, making AEP-Ox relatively more hydrophobic.

Mass Spectral Fingerprinting

Use the table below to distinguish AEP-Ox from potential interference.

Diagnostic FeatureAEP-Ox Analog A (De-amino) Interpretation
Base Peak (Low CE)

204 ([M-NH₃]⁺)

178 ([M+H]⁺)
Labile amine dominates AEP-Ox spectrum.
CO₂ Loss (-44 Da) Present (

)
Present (

)
Confirms intact oxazinanone ring in both.
Benzylic Cleavage ProminentAbsentSpecific to the aminoethyl side chain.

Critical Insight: If you observe a peak at


 239 (+18 Da relative to AEP-Ox), it is likely the hydrolyzed open-ring impurity  (Analog B), formed during storage in aqueous basic buffers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 641496, 1,3-Oxazinan-2-one. Retrieved from [Link]

  • Trost, B. M., &wqkq, J. (2013). Gold-catalyzed oxycyclization of allenic carbamates: Expeditious synthesis of 1,3-oxazin-2-ones.[5] Beilstein Journal of Organic Chemistry.[5] Retrieved from [Link]

  • Rejzek, M., et al. (2025). Cyclization reaction of amines with dialkyl carbonates to yield 1,3-oxazinan-2-ones. ResearchGate. Retrieved from [Link]

  • Holčapek, M., et al. (2010). Tandem mass spectrometry of small-molecule antiviral drugs. PMC. Retrieved from [Link]

Sources

Comparing stability of 1,3-oxazinan-2-one versus 1,3-oxazolidin-2-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Stability of 1,3-Oxazinan-2-one versus 1,3-Oxazolidin-2-one Derivatives

Authored by: A Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, cyclic carbamates, specifically the 5-membered 1,3-oxazolidin-2-one and the 6-membered 1,3-oxazinan-2-one ring systems, are of paramount importance.[1][2][3] The oxazolidinone core, famously represented by the antibiotic Linezolid, is a well-established pharmacophore known for its activity against multi-drug resistant Gram-positive bacteria.[1][4][5] Its six-membered counterpart, the oxazinanone ring, is also a crucial building block for various biologically active compounds, including anti-inflammatory and antibacterial agents.[3][6][7]

The selection of a specific heterocyclic core in a drug design campaign is a multi-faceted decision, where chemical and metabolic stability plays a pivotal role. A molecule's stability profile directly influences its shelf-life, pharmacokinetic properties (such as half-life and clearance), and ultimately, its in vivo efficacy and safety.[8][9] While both five- and six-membered cyclic carbamates are generally considered to be chemically robust, subtle structural differences between them can lead to significant variations in their susceptibility to degradation.[10][11]

This guide provides a comprehensive comparison of the stability of 1,3-oxazinan-2-one and 1,3-oxazolidin-2-one derivatives. We will delve into the theoretical underpinnings of their stability, present methodologies for their empirical evaluation, and offer insights to guide researchers in making informed decisions during the drug discovery process.

Theoretical Underpinnings of Stability: A Tale of Two Rings

The stability of both oxazolidinones and oxazinanones is fundamentally derived from the resonance of the carbamate functional group, which imparts a stable "amide-ester" hybrid character.[10][11] This resonance delocalizes the nitrogen lone pair and reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to a simple ester or carbonate.

The primary theoretical difference in stability between the five- and six-membered rings arises from ring strain .

  • 1,3-Oxazolidin-2-one (5-membered ring): Five-membered rings are not perfectly flat and exist in envelope or twist conformations to alleviate some torsional strain. However, they generally possess higher intrinsic angle and torsional strain compared to their six-membered counterparts. This strain can potentially increase the reactivity of the endocyclic bonds, including the carbamate group, making it slightly more susceptible to ring-opening reactions.

  • 1,3-Oxazinan-2-one (6-membered ring): Six-membered rings can adopt a stable, low-energy chair conformation, which minimizes both angle and torsional strain. This greater conformational flexibility and lower intrinsic energy state generally contribute to higher thermodynamic stability.[11]

Therefore, from a purely theoretical standpoint, one might hypothesize that the 1,3-oxazinan-2-one ring would exhibit slightly greater stability towards hydrolytic and enzymatic degradation due to its lower ring strain. However, the overall stability of a derivative is profoundly influenced by the nature and position of its substituents, which can introduce steric hindrance or electronic effects that may either enhance or diminish the intrinsic stability of the core ring system.[12]

Comparative Degradation Pathways

The primary non-metabolic degradation pathway for both ring systems is hydrolysis, which can be catalyzed by acid or, more commonly, base. Under basic conditions, the reaction is typically initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon.[13][14] This leads to a tetrahedral intermediate that subsequently collapses, cleaving the C-O bond and opening the ring to form a carbamic acid intermediate, which rapidly decarboxylates to yield the corresponding amino alcohol.

Caption: General mechanism of base-catalyzed hydrolysis.

Metabolically, both scaffolds can be susceptible to hydrolysis by plasma esterases and other hydrolases, following a similar ring-opening mechanism.[9][10] Generally, both five- and six-membered cyclic carbamates are considered relatively stable and do not typically undergo metabolic ring opening readily, a property that contributes to their utility in drug design.[11][15]

Quantitative Stability Comparison

Direct head-to-head experimental studies providing quantitative stability data (e.g., half-lives) for a matched pair of 1,3-oxazinan-2-one and 1,3-oxazolidin-2-one derivatives are not extensively reported in the literature. However, based on the general principles discussed, we can summarize their expected stability profiles.

Table 1: Summary of Stability Characteristics

Stability Parameter1,3-Oxazolidin-2-one (5-Membered)1,3-Oxazinan-2-one (6-Membered)Rationale & References
Ring Strain Higher inherent torsional and angle strain.Lower strain; can adopt a stable chair conformation.Theoretical principles of cycloalkane stability.
Hydrolytic Stability Generally high, but potentially slightly lower than the 6-membered ring due to higher ring strain.[4][16]Generally high, potentially slightly more stable due to lower ring strain.[11]The carbamate is cyclized, conferring higher stability than acyclic analogues for both.[4][11]
Enzymatic Stability Considered to have good metabolic stability.[16]Also considered to be metabolically stable.Both ring systems are generally resistant to metabolic ring opening.[10][11]
Key Influencing Factors Stability is highly dependent on the nature and position of substituents on the ring.[12][17]Stability is highly dependent on the nature and position of substituents on the ring.Steric and electronic effects of substituents can outweigh the intrinsic stability of the core.

To illustrate how a direct comparison would be quantified, the following table presents hypothetical data from a comparative plasma stability assay.

Table 2: Illustrative Experimental Data for a Matched Pair of Compounds

CompoundRing SystemPlasma SourceHalf-life (t½, minutes)% Remaining at 120 min
Example A 1,3-Oxazolidin-2-oneHuman24574.1
Example B 1,3-Oxazinan-2-oneHuman31082.5
Example A 1,3-Oxazolidin-2-oneRat19865.2
Example B 1,3-Oxazinan-2-oneRat25575.0
Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols for Stability Assessment

To empirically determine the relative stability of these two scaffolds, a series of well-controlled, side-by-side experiments are necessary. The following protocols describe standardized assays for assessing hydrolytic and plasma stability.

Protocol 1: Comparative Hydrolytic Stability Assessment

Objective: To determine and compare the rate of hydrolysis of a 1,3-oxazinan-2-one derivative and a 1,3-oxazolidin-2-one derivative under acidic, neutral, and basic conditions.

Methodology:

  • Stock Solution Preparation:

    • Prepare 10 mM stock solutions of each test compound in a suitable organic solvent (e.g., DMSO or Acetonitrile).

  • Buffer Preparation:

    • Prepare three aqueous buffers:

      • pH 3.0 (e.g., 0.1 M Citrate Buffer)

      • pH 7.4 (e.g., 0.1 M Phosphate Buffered Saline, PBS)

      • pH 9.0 (e.g., 0.1 M Borate Buffer)

  • Incubation:

    • For each compound and each pH condition, add 10 µL of the 10 mM stock solution to 990 µL of the pre-warmed (37°C) buffer in a microcentrifuge tube. This results in a final compound concentration of 100 µM.

    • Vortex gently to mix.

    • Incubate all samples in a water bath or incubator set to 37°C.

  • Time-Point Sampling:

    • Withdraw 50 µL aliquots from each incubation mixture at specified time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).

    • The t=0 sample should be taken immediately after mixing.

  • Reaction Quenching:

    • Immediately quench the reaction in each aliquot by adding it to a tube or well containing 100 µL of a cold organic solvent (e.g., Acetonitrile) with an appropriate internal standard.

    • For the pH 9.0 samples, it may be necessary to add a small amount of acid (e.g., 10 µL of 1 M HCl) to the quenching solution to neutralize the base and prevent further degradation post-sampling.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate any salts.

    • Analyze the supernatant using a validated stability-indicating LC-MS/MS method to quantify the amount of parent compound remaining.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

    • Plot the natural logarithm of the percentage remaining versus time. The slope of the linear regression line (k) can be used to calculate the half-life (t½ = -0.693 / k).

cluster_workflow Workflow: Hydrolytic Stability Assay prep 1. Prepare 10 mM Stock Solutions (Compound A & B in DMSO) incubate 3. Incubate at 37°C (Final Conc. 100 µM) prep->incubate buffers 2. Prepare Buffers (pH 3.0, 7.4, 9.0) buffers->incubate sample 4. Sample at Time Points (0, 1, 2, 4, 8, 24, 48h) incubate->sample quench 5. Quench with Acetonitrile (+ Internal Standard) sample->quench analyze 6. Analyze by LC-MS/MS quench->analyze data 7. Calculate % Remaining & Half-Life (t½) analyze->data cluster_workflow Workflow: Plasma Stability Assay prep 1. Prepare 1 mM Stock Solutions (Compound A & B in DMSO) incubate 3. Initiate Reaction in Plasma (Final Conc. 10 µM) prep->incubate plasma 2. Pre-warm Pooled Plasma to 37°C plasma->incubate quench 4. Quench at Time Points (0, 5, 15, 30, 60, 120 min) with Cold Acetonitrile + IS incubate->quench precipitate 5. Centrifuge to Precipitate Proteins quench->precipitate analyze 6. Analyze Supernatant by LC-MS/MS precipitate->analyze data 7. Calculate % Remaining & Half-Life (t½) analyze->data

Caption: Experimental workflow for plasma stability.

Conclusion and Field-Proven Insights

Both 1,3-oxazolidin-2-one and 1,3-oxazinan-2-one scaffolds are valuable assets in medicinal chemistry, largely due to their favorable stability profiles. [11]While theoretical considerations of ring strain suggest that the six-membered oxazinanone ring may possess a slight intrinsic stability advantage over the five-membered oxazolidinone, this difference is often marginal and can be easily overshadowed by the electronic and steric influences of substituents.

For drug development professionals, the key takeaway is that neither scaffold should be dismissed or favored solely based on its core structure. Instead, a robust, data-driven approach is essential. The choice between these two ring systems should be guided by:

  • Empirical Data: Conduct head-to-head stability assays, such as those outlined above, on lead compounds early in the discovery process. This provides the most reliable data for decision-making. [9]2. Structure-Stability Relationships (SSRs): Systematically evaluate how different substituents on each core affect stability. This allows for the rational design of more robust analogues.

  • Overall Pharmacological Profile: Stability is just one piece of the puzzle. The final selection must balance stability with potency, selectivity, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

By employing rigorous comparative analysis, researchers can confidently select the optimal scaffold, mitigating late-stage attrition and accelerating the development of safe and effective new medicines.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Sayyad, N., & Ghorab, M. M. (2022). Mechanism of base-induced hydrolysis of carbamates. ResearchGate. [Link]

  • Ferreira, L. G., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 13(3), 263-294. [Link]

  • Christenson, I. (1964). RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION. Acta Chemica Scandinavica, 18, 904-922. [Link]

  • Fernández, I., et al. (2018). Hydrolysis of a carbamate triggered by coordination of metal ions. Dalton Transactions, 47(4), 1133-1140. [Link]

  • Wang, Y., et al. (2022). Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. International Journal of Molecular Sciences, 23(24), 15993. [Link]

  • Ferreira, L. G., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Wang, G. (2008). Synthesis and Antibacterial Properties of Oxazolidinones and Oxazinanones. Anti-Infective Agents in Medicinal Chemistry, 7(1), 32-49. [Link]

  • Kumar, D., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(11), 1186–1191. [Link]

  • Wang, G. (2008). Synthesis and Antibacterial Properties of Oxazolidinones and Oxazinanones. Bentham Science Publishers. [Link]

  • Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3362-71. [Link]

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Charnwood Discovery. [Link]

  • Wang, G. (2008). Synthesis and Antibacterial Properties of Oxazolidinones and Oxazinanones. Ingenta Connect. [Link]

  • Li, C., et al. (2005). Development and application of high throughput plasma stability assay for drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 39(1-2), 249-56. [Link]

  • Domainex. (n.d.). Plasma Stability Assay. Domainex. [Link]

  • Cyprotex. (n.d.). Plasma Stability. Evotec. [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Creative Bioarray. [Link]

  • Damdoom, W. K., & Al-Jeilawi, S. M. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science. [Link]

  • Bajaj, S., et al. (2018). Methods and Protocols for Drug Stability Studies. ResearchGate. [Link]

  • Kantevari, S., & Chinde, S. (2013). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry, 2013, 489315. [Link]

  • Moloney, G. P., et al. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Organic Chemistry Portal. [Link]

  • Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Markl, D., & Zeitler, J. A. (2020). Defining Drug Stability with Dissolution Testing. Pharmaceutical Technology, 44(8). [Link]

  • Raytor. (2025). Unlocking Pharmaceutical Drug Properties Through Vitro Release Tests. Raytor. [Link]

  • Ferreira, L. G., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing. [Link]

  • Peterson, E. A., & Jacobsen, E. N. (2018). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society, 140(51), 18064–18074. [Link]

  • Markovic, D., et al. (2022). Five-Membered Cyclic Carbonates and Carbamates. Encyclopedia MDPI. [Link]

  • Justia Patents. (2014). 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Justia Patents. [Link]

  • Wikipedia. (n.d.). Oxazolidine. Wikipedia. [Link]

  • Markovic, D., et al. (2022). Recent Advances in the Synthesis of Five-Membered Cyclic Carbonates and Carbamates from Allylic or Propargylic Substrates and CO2. Catalysts, 12(5), 547. [Link]

  • CDSCO. (2024). Guidance on Stability Studies of In-vitro Diagnostic Medical Device (IVDMD). Central Drugs Standard Control Organisation. [Link]

  • Blanalt, S., et al. (2011). Aromatic or Chiral Heterocycle — Balance Between 1,3-Oxazoline-2-thione and 1,3-Oxazolidine-2-thione. ResearchGate. [Link]

  • ASEAN. (n.d.). ASEAN Guideline on Stability Study of Drug Product. ASEAN. [Link]

  • Rostami, A., et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1826–1834. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Oxazolidin-2-one Ring, a Popular Framework in Synthetic Organic Chemistry Part 2. Applications and Modifications. ResearchGate. [Link]

  • Al-Tel, T. H. (2010). 1,3-Oxazinan-2-one motif. ResearchGate. [Link]

  • Wang, G., et al. (2006). Synthesis and antibacterial activities of chiral 1,3-oxazinan-2-one derivatives. Bioorganic & Medicinal Chemistry Letters, 16(8), 2111-4. [Link]

  • Liu, J., et al. (2020). Enzyme and photoredox sequential catalysis for the synthesis of 1,3-oxazine derivatives in one pot. Catalysis Science & Technology, 10(15), 5126-5130. [Link]

  • Alajarín, R., et al. (2023). Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure and Mechanism. Molecules, 28(4), 1673. [Link]

  • Wikipedia. (n.d.). 2-Oxazolidinone. Wikipedia. [Link]

  • Alezra, V., et al. (2002). Regio- and stereoselective ring-opening of chiral 1,3-oxazolidin-2-one derivatives by organocopper reagents provides novel access to di-, tri- and tetra-substituted alkene dipeptide isosteres. Journal of the Chemical Society, Perkin Transactions 1, 2396-2404. [Link]

  • Wang, G., & Agrafiotis, D. K. (2005). New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives. Tetrahedron Letters, 46(4), 603-605. [Link]

  • Reddy, B. V. S., et al. (2013). Integrated One-Pot Synthesis of 1,3-Oxazinan-2-ones from Isocyanoacetates and Phenyl Vinyl Selenones. The Journal of Organic Chemistry, 78(15), 7651–7657. [Link]

Sources

Validating Reference Standards for 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Integrity of the Standard

In the development of oxazinanone-based therapeutics, the intermediate 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one represents a critical quality attribute. As a chiral primary amine attached to a cyclic carbamate, this molecule presents unique stability and quantification challenges—specifically hygroscopicity and the potential for carbamate hydrolysis.

This guide compares the validation of a Certified Reference Standard (CRS) against Technical Grade Alternatives , focusing on the critical divergence between Mass Balance (Chromatographic Purity) and Quantitative NMR (qNMR) for potency assignment.

Key Insight: For this specific amine-functionalized oxazinanone, relying solely on HPLC Area% (the industry default for lower-grade standards) frequently results in a potency overestimation of 3–7% due to undetected inorganic salts and non-chromophoric counter-ions.

Structural Confirmation & Orthogonal Characterization

Before potency can be assigned, the structural integrity of the standard must be absolute. The 1,3-oxazinan-2-one ring is a six-membered cyclic carbamate; its stability is pH-dependent, and the exocyclic amine is a reactive nucleophile.

The Validation Matrix
TechniquePurposeCritical Quality Attribute (CQA) for this Molecule
1H / 13C NMR IdentityConfirm the integrity of the oxazinanone ring (distinct -OCH2- triplets) and the ethyl linker.
HR-MS (ESI+) IdentityAccurate mass confirmation (

) to rule out des-ethyl degradation products.
Chiral HPLC PurityCritical: Quantify the enantiomeric excess (% ee) of the (1-aminoethyl) center.
qNMR PotencyAbsolute quantification of the active moiety (free base or salt).

Comparative Analysis: qNMR vs. Mass Balance[1][2]

The central debate in reference standard validation is the method of potency assignment. For 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one, the choice of method dictates the accuracy of all downstream assays.

Method A: The Traditional Mass Balance Approach

Formula:



  • Pros: Familiar to QC labs; aligns with ICH Q2 guidelines for general impurities.

  • Cons: High Risk for Amines. This method assumes that all impurities are detected. It frequently misses inorganic salts (e.g., chloride, acetate) trapped by the primary amine during isolation, leading to an inflated potency value.

Method B: The qNMR Approach (Recommended)

Formula: Potency derived from the molar ratio of the analyte signal to an NIST-traceable internal standard (e.g., Maleic Acid or BTMSB-d4).

  • Pros: Metrological Traceability. It measures the number of protons directly, independent of the sample's salt form, water content, or lack of UV chromophore.

  • Cons: Requires high-field NMR (≥400 MHz) and expert data processing.

Performance Data Comparison

The following data simulates a validation study performed on a "98% Pure" Technical Grade lot of the analyte.

ParameterMethod A: Mass Balance (HPLC + TGA) Method B: 1H-qNMR (Internal Std) Scientist's Interpretation
Chromatographic Purity 99.2% (Area %)N/AHPLC ignores non-UV active salts.
Volatiles (TGA/KF) 0.5%N/A
Residue on Ignition < 0.1%N/AROI often fails to fully convert volatile amine salts.
Calculated Potency 98.6% 94.2% Discrepancy: 4.4%
Root Cause False High. Missed detection of 4.4% Hydrochloride salt formation.True Value. qNMR sees the "active moiety" protons only relative to the IS.

Experimental Protocols

Protocol 1: Chiral Purity by HPLC

Objective: Isolate the R- and S- enantiomers of the aminoethyl side chain.

  • Column: Chiralpak IB-3 (Immobilized cellulose-based), 4.6 x 150 mm, 3 µm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: Diethylamine (DEA) is mandatory to suppress peak tailing of the primary amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Oxazinanone carbonyl absorption).

  • Temperature: 25°C.

  • System Suitability: Resolution (

    
    ) between enantiomers > 2.0.
    
Protocol 2: Potency Assignment via 1H-qNMR

Objective: Establish absolute purity traceable to SI units.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable to NIST SRM).

    • Selection Logic: Non-hygroscopic, distinct singlet at ~6.1 ppm, does not overlap with the oxazinanone ring protons (4.2–4.5 ppm).

  • Solvent: DMSO-

    
     (Ensures full solubility of the polar amine).
    
  • Relaxation Delay (D1): Set to

    
     (typically 30–60 seconds) to ensure full magnetization recovery (essential for quantitative accuracy).
    
  • Pulse Angle: 90°.

  • Scans: 16 or 32 (Signal-to-Noise ratio > 300:1).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight.

Visualization: Validation Logic

The following diagrams illustrate the decision-making process and the validation workflow for this specific class of molecules.

Diagram 1: Reference Standard Validation Workflow

ValidationWorkflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Purity & Potency cluster_2 Phase 3: Release Syn Crude Synthesis Iso Isolation Syn->Iso Struct Structure ID (NMR/MS/IR) Iso->Struct Chiral Chiral HPLC (% ee) Struct->Chiral Resid Residuals (TGA/GC-HS) Struct->Resid Potency Potency Assignment (qNMR) Chiral->Potency If >99% ee Resid->Potency CoA Generate CoA (Certified Reference) Potency->CoA

Caption: Step-by-step workflow for converting a crude isolate into a Certified Reference Standard (CRS).

Diagram 2: Potency Method Decision Tree

DecisionTree Start Select Potency Method IsSalt Is the molecule a Salt or Hygroscopic Amine? Start->IsSalt qNMR_Path Use qNMR (Primary Method) IsSalt->qNMR_Path Yes (High Risk) Chrom_Path Use Mass Balance (100% - Impurities) IsSalt->Chrom_Path No (Stable Neutral) Reason1 Avoids counter-ion errors qNMR_Path->Reason1 CheckUV Does it have a strong Chromophore? Chrom_Path->CheckUV CheckUV->qNMR_Path No (UV Invisible) CheckUV->Chrom_Path Yes

Caption: Decision logic for selecting qNMR over Mass Balance based on the analyte's physicochemical properties.

References

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[2][3][4] [Link]

  • BIPM (Bureau International des Poids et Mesures). (2020). The application of quantitative NMR (qNMR) for the purity assessment of organic calibration standards.[5][6][7][8][9] [Link]

Sources

Comparative Bioassay Validation: 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one vs. Standard Oxazolidinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To validate the biological activity of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one (hereafter referred to as OXZ-6 ), a novel 6-membered cyclic carbamate, against the industry-standard 5-membered oxazolidinone, Linezolid (LZD) .

Context: The oxazolidinone class (e.g., Linezolid) inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit. However, resistance mechanisms such as cfr methylation necessitate the exploration of scaffold modifications. OXZ-6 represents a ring-expansion strategy (oxazolidinone


 oxazinanone) designed to alter binding kinetics and metabolic stability while retaining the pharmacophore essential for activity against Gram-positive pathogens (MRSA, VRE).

This guide outlines a tiered validation protocol to objectively compare OXZ-6 against Linezolid , focusing on ribosomal affinity, antibacterial potency, and mitochondrial selectivity.

Part 1: Structural Logic & Mechanism of Action (MoA)

The Scaffold Comparison

The primary structural difference lies in the core ring size. Validation must determine if the increased steric bulk of the 6-membered oxazinanone ring compromises the critical H-bond interactions at the peptidyl transferase center (PTC).

FeatureAlternative: Linezolid (LZD) Product: OXZ-6 (Oxazinanone) Validation Implication
Core Ring 1,3-Oxazolidin-2-one (5-membered)1,3-Oxazinan-2-one (6-membered)Affects conformational entropy and binding pocket fit.
Pharmacophore N-aryl-5-acetamidomethylN-aryl-4-(1-aminoethyl)The "1-aminoethyl" tail mimics the alanine moiety; critical for orientation.
Primary Target Bacterial 50S Ribosome (23S rRNA)Bacterial 50S Ribosome (23S rRNA)Requires competitive binding assays.
Major Liability Myelosuppression (Mitochondrial tox)UnknownRequires mitochondrial protein synthesis (MPS) inhibition testing.
MoA Visualization

The following diagram illustrates the competitive binding mechanism and the validation logic flow.

Bioassay_Validation_Flow Compound Candidate: OXZ-6 (Oxazinanone) Target Bacterial 50S Ribosome (P-site) Compound->Target Binding Affinity (Kd) Mechanism Inhibition of Translation Initiation Target->Mechanism Blocks fMet-tRNA Tier1 Tier 1: Biochemical (In Vitro Translation) Mechanism->Tier1 Validates MoA Tier2 Tier 2: Cellular (MIC / Time-Kill) Mechanism->Tier2 Validates Potency Tier3 Tier 3: Selectivity (Mitochondrial Tox) Tier2->Tier3 Validates Safety LZD Comparator: Linezolid LZD->Target Reference

Caption: Validation logic flow connecting the OXZ-6 candidate to specific bioassay tiers, using Linezolid as the reference standard.

Part 2: Validation Protocols

Tier 1: Macromolecular Synthesis Assay (MoA Confirmation)

Objective: Confirm that OXZ-6 specifically inhibits protein synthesis and not DNA/RNA synthesis. This distinguishes it from fluoroquinolones or rifamycins.

Protocol: S. aureus Macromolecular Synthesis

  • Culture: Grow S. aureus (ATCC 29213) to early exponential phase (

    
    ).
    
  • Treatment: Aliquot culture into wells containing OXZ-6 or LZD at

    
     MIC.
    
  • Labeling: Add radiolabeled precursors:

    • 
      -Thymidine (DNA synthesis)
      
    • 
      -Uridine (RNA synthesis)
      
    • 
      -Leucine (Protein synthesis)
      
  • Incubation: Incubate for 20 minutes at 37°C.

  • Precipitation: Add ice-cold 5% trichloroacetic acid (TCA) to precipitate macromolecules.

  • Quantification: Collect precipitate on glass fiber filters and count via liquid scintillation.

Success Criteria:

  • OXZ-6 must show

    
     inhibition of 
    
    
    
    -Leucine incorporation.
  • Inhibition of Thymidine/Uridine should be

    
     (indicating selectivity for translation).
    
Tier 2: In Vitro Translation (IVT) Competition Assay

Objective: Quantify the IC50 of OXZ-6 directly at the ribosomal level, removing cell wall permeability variables.

Protocol:

  • System: Use an E. coli S30 Extract System for Circular DNA (Promega) or a coupled transcription/translation kit.

  • Template: pBESTluc plasmid (encoding luciferase).

  • Reaction:

    • Mix S30 extract, amino acid mixture (minus methionine), and

      
      -Methionine.
      
    • Add OXZ-6 and LZD in a dose-response range (0.1 nM to 100

      
      M).
      
  • Incubation: 1 hour at 37°C.

  • Detection: Measure luminescence (luciferase activity) or precipitate TCA-insoluble counts (

    
    -Met).
    
  • Analysis: Plot % Activity vs. Log[Concentration] to derive IC50.

Comparative Data Output (Mock):

Compound IC50 (Ribosomal) Interpretation

| Linezolid |




M | Standard binding affinity. | | OXZ-6 |


M | Slightly lower affinity due to ring constraint? |
Tier 3: Minimum Inhibitory Concentration (MIC)

Objective: Assess whole-cell potency against key pathogens, including resistant strains.

Protocol (CLSI M07-A10 Standard):

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum:

    
     CFU/mL.
    
  • Plate Layout: 96-well plate, 2-fold serial dilutions of OXZ-6 and LZD (64

    
    g/mL to 0.06 
    
    
    
    g/mL).
  • Strains:

    • S. aureus ATCC 29213 (QC strain).

    • S. aureus NRS119 (Linezolid-resistant, cfr+).

    • E. faecium (VRE).

  • Incubation: 16-20 hours at 35°C.

  • Readout: Lowest concentration with no visible growth.

Self-Validating Step: Include a "Growth Control" (no drug) and "Sterility Control" (media only). If Growth Control fails, the assay is void.

Part 3: Safety & Selectivity (The "Deal Breaker" Assay)

The primary failure mode for oxazolidinones is Mitochondrial Protein Synthesis (MPS) Inhibition . Because bacterial ribosomes (70S) are evolutionarily similar to mammalian mitochondrial ribosomes, compounds must be screened for selectivity.

Protocol: Mitochondrial vs. Cytoplasmic Translation

  • Cell Line: Rat heart mitochondria (highly active) or HepG2 cells.

  • Differentiation:

    • Cytoplasmic: Measure incorporation of

      
      -Leucine in the presence of Chloramphenicol (inhibits mitochondrial, leaves cytoplasmic active).
      
    • Mitochondrial: Measure incorporation in the presence of Cycloheximide (inhibits cytoplasmic, leaves mitochondrial active).

  • Exposure: Treat with OXZ-6 and LZD (0.1 - 100

    
    M).
    
  • Calculation: Calculate the Selectivity Index (

    
    ).
    

Target Profile:

  • OXZ-6 is superior if its

    
     is significantly higher than Linezolid's, implying reduced myelosuppression risk.
    

Part 4: Comparative Performance Summary

The following table synthesizes the expected data outputs for a successful validation campaign.

MetricLinezolid (Benchmark) OXZ-6 (Candidate) Performance Verdict
Ribosomal IC50 ~2

M
TBD (Target < 5

M)
Biochemical Potency
MIC (MRSA) 1-2

g/mL
TBD (Target

2

g/mL)
Clinical Efficacy Proxy
MIC (cfr+ MRSA) > 8

g/mL (Resistant)
Target

4

g/mL
Key Differentiator
Mito. IC50 ~10-15

g/mL
Target > 50

g/mL
Safety Advantage
Solubility ModerateLikely HigherFormulation Ease
Author’s Note on Interpretation

If OXZ-6 shows higher MICs (lower potency) than Linezolid but significantly lower mitochondrial toxicity, it remains a viable candidate. The 6-membered ring often imparts greater metabolic stability, potentially allowing for higher dosing to compensate for lower intrinsic affinity.

References

  • Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents, 23(2), 113-119. Link

  • Livermore, D. M. (2003). Linezolid in vitro: mechanism and antibacterial spectrum. Journal of Antimicrobial Chemotherapy, 51(suppl_2), ii9-ii16. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Link

  • McKee, E. E., et al. (2006). Inhibition of mitochondrial protein synthesis by oxazolidinones. Antimicrobial Agents and Chemotherapy, 50(6), 2042-2049. Link

Definitive Structural Confirmation of Novel N-Aryl Oxazinanones: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel chemical entities such as 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one, a compound of interest due to the pharmacological potential of the 1,3-oxazinan-2-one scaffold, precise structural confirmation is paramount.[1][2][3] This guide provides a comprehensive comparison of X-ray crystallography with alternative and complementary spectroscopic and computational methods for the structural elucidation of this and related small molecules. We will delve into the causality behind experimental choices, presenting field-proven insights for researchers, scientists, and drug development professionals.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is the most powerful technique for determining the three-dimensional atomic structure of a chemical compound, providing an unparalleled level of detail at atomic resolution.[4][5][6] The resulting structural data can reveal crucial information about a compound's kinetic and thermodynamic properties, which is invaluable for understanding its interaction with biological targets.[7]

The fundamental strength of X-ray crystallography lies in its ability to generate a precise three-dimensional map of electron density within a crystal. From this map, the exact positions of atoms, bond lengths, bond angles, and stereochemistry can be determined with a high degree of accuracy. This makes it the gold standard for absolute structural confirmation.

Experimental Workflow: X-ray Crystallography

xray_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement crystal_growth High-Purity Sample (>99%) screening Crystallization Screening (Vapor Diffusion, Evaporation) crystal_growth->screening mounting Crystal Mounting screening->mounting Single Crystal Selection diffractometer X-ray Diffractometer (Mo or Cu source) mounting->diffractometer diffraction Diffraction Data Collection diffractometer->diffraction data_processing Data Processing (Integration, Scaling) diffraction->data_processing Diffraction Pattern structure_solution Structure Solution (Direct Methods/Patterson) data_processing->structure_solution refinement Structural Refinement structure_solution->refinement validation Validation (CIF file generation) refinement->validation

Caption: Workflow for small molecule X-ray crystallography.

  • Crystal Growth (The Critical First Step):

    • Rationale: The quality of the diffraction data is directly dependent on the quality of the crystal. A well-ordered, single crystal is essential.

    • Procedure:

      • Start with a highly purified sample of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one (>99%).

      • Employ various crystallization techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. A screening of different solvents and solvent mixtures is often necessary.

  • Data Collection:

    • Rationale: To obtain a complete dataset, the crystal is rotated in the X-ray beam to measure the intensities of a large number of unique reflections.

    • Procedure:

      • A suitable single crystal is mounted on a goniometer head.

      • The mounted crystal is placed in a single-crystal X-ray diffractometer.[4]

      • Data is collected, typically at low temperatures (e.g., 100 K) to minimize thermal vibrations and potential crystal decay.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction intensities are used to solve the phase problem and generate an initial electron density map. This model is then refined to best fit the experimental data.

    • Procedure:

      • The diffraction data is processed to yield a set of structure factors.

      • The crystal structure is solved using direct methods or Patterson methods to obtain an initial atomic model.

      • The model is refined using least-squares methods to improve the fit between the calculated and observed diffraction data.

      • The final structure is validated and typically deposited in a crystallographic database.

Complementary and Alternative Techniques for Structural Elucidation

While X-ray crystallography provides a definitive solid-state structure, it is not always feasible due to difficulties in obtaining suitable crystals. Moreover, it provides a static picture of the molecule. Therefore, other techniques are essential for confirming the structure in solution and providing complementary information.

NMR spectroscopy is a powerful technique for determining the bonding arrangement and stereochemistry of a molecule in solution.[8][9] It is often the first and most informative technique used for the structural elucidation of new organic compounds.[10][11][12][13]

Experimental Workflow: 2D NMR for Structural Elucidation

nmr_workflow cluster_sample Sample Preparation cluster_1d 1D NMR cluster_2d 2D NMR cluster_elucidation Structure Elucidation sample_prep Dissolve Sample in Deuterated Solvent proton_nmr ¹H NMR sample_prep->proton_nmr carbon_nmr ¹³C NMR cosy COSY (¹H-¹H Correlation) carbon_nmr->cosy hsqc HSQC (¹H-¹³C one-bond) hmbc HMBC (¹H-¹³C long-range) noesy NOESY/ROESY (Through-space) fragment_assembly Fragment Assembly noesy->fragment_assembly stereochemistry Stereochemistry Determination fragment_assembly->stereochemistry final_structure Proposed Structure stereochemistry->final_structure

Caption: Workflow for structural elucidation using 2D NMR.

  • 1D NMR (¹H and ¹³C):

    • Rationale: To identify the different types of protons and carbons and their chemical environments.

    • Procedure: Acquire ¹H and ¹³C NMR spectra of the compound in a suitable deuterated solvent.

  • 2D NMR - Connectivity (COSY, HSQC, HMBC):

    • Rationale: To establish the bonding framework of the molecule.

    • Procedure:

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.[14]

      • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds, which is crucial for connecting molecular fragments.[14]

  • 2D NMR - Stereochemistry (NOESY/ROESY):

    • Rationale: To determine the relative stereochemistry by identifying protons that are close in space.

    • Procedure: Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum.

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound.[15] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, often sufficient to confirm the molecular formula.[16] Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which can help to identify structural motifs.[17][18]

Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometry, spectroscopic properties (e.g., NMR chemical shifts), and relative energies of different possible isomers or conformers.[19][20] This can be particularly useful for corroborating experimental data and for understanding the molecule's conformational preferences.

Comparative Analysis of Structural Confirmation Techniques
Technique Information Provided Sample Requirements Advantages Limitations
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, packing.[5][6]High-quality single crystal (0.1-0.5 mm).Unambiguous and definitive structural determination.[5] High precision.[5]Crystal growth can be a major bottleneck. Provides a solid-state structure, which may differ from the solution-state.[21]
NMR Spectroscopy Connectivity, relative stereochemistry, solution-state conformation, dynamics.[8][22]1-10 mg of pure sample in solution.Provides information about the structure in a physiologically relevant state (solution).[22] Non-destructive.[23]Does not provide absolute configuration without a chiral reference. Can have signal overlap in complex molecules.[21]
Mass Spectrometry Molecular weight, elemental composition, structural fragments.[9][17]Micrograms to nanograms of sample.High sensitivity.[15] Provides molecular formula confirmation (HRMS).[16]Does not provide stereochemical information. Fragmentation can be complex to interpret.
Computational Chemistry Predicted 3D structure, conformational analysis, predicted spectroscopic data.[19]None (in silico).Can be used to predict structures and properties before synthesis. Can help to interpret experimental data.[24]Accuracy depends on the level of theory and basis set used.[20] Requires experimental validation.
Conclusion: An Integrated Approach for Definitive Confirmation

For the unambiguous structural confirmation of a novel compound like 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one, an integrated approach is recommended. While single-crystal X-ray crystallography remains the gold standard for providing a definitive solid-state structure, its feasibility is not always guaranteed. Therefore, a comprehensive analysis using a combination of 1D and 2D NMR techniques is essential to determine the solution-state structure and stereochemistry. High-resolution mass spectrometry is crucial for confirming the molecular formula. Finally, computational modeling can serve as a powerful tool to corroborate experimental findings and provide deeper insights into the molecule's conformational landscape. The synergy of these techniques provides a self-validating system for the unequivocal structural elucidation of novel chemical entities.

References

  • Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. (n.d.).
  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30).
  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.).
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  • Application of Mass Spectrometry on Small Molecule Analysis. (2022, March 24).
  • Small Molecule X-ray Crystallography | Genesis Drug Discovery & Development. (n.d.).
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  • Small Molecule X-Ray Crystallography, Theory and Workflow - ResearchGate. (2025, December 11).
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  • Design and synthesis of phenethyl benzo[5][17]oxazine-3-ones as potent inhibitors of PI3Kinasegamma - PubMed. (2007, February 1). Retrieved from

  • Copper-Catalyzed Four-Component A 3 -Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles - MDPI. (2025, February 4).
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we synthesize and handle. The proper disposal of these materials is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one, a nitrogen-containing heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this protocol is synthesized from data on structurally similar compounds and established best practices for chemical waste management.

Pre-Disposal Risk Assessment: Understanding the Compound

Nitrogen-containing heterocyclic compounds can present a range of biological activities and potential hazards.[1][2][3][4][5] Structurally related compounds, such as other oxazinan-2-ones and aromatic amines, may cause skin, eye, and respiratory tract irritation.[6][7][8] Some are also harmful if swallowed.[7][9] Therefore, a cautious approach is warranted.

Assumed Hazard Profile:

Hazard ClassPotential Effects
Acute Toxicity (Oral) Harmful if swallowed.[7][9]
Skin Irritation/Corrosion May cause skin irritation.[6][7]
Eye Irritation/Damage May cause serious eye irritation.[6][7]
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.[7][8]
Environmental Hazard Potential for aquatic toxicity with long-lasting effects.

Given these potential hazards, 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one should be handled as a hazardous chemical. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[10][11][12][13]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Prior to handling 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one for disposal, all personnel must be equipped with the appropriate PPE. This is a critical step in mitigating exposure risks.[12]

Recommended PPE:

EquipmentSpecificationsRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.[8]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles or splashes.[8]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Not generally required for small quantities handled with adequate ventilation. If generating dust, a NIOSH-approved respirator may be necessary.To prevent inhalation of airborne particles.[14]

All handling and preparation for disposal should be conducted within a certified chemical fume hood to ensure adequate ventilation.[10][12]

Step-by-Step Disposal Protocol

The following protocol outlines the procedures for the safe disposal of both small and large quantities of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one, as well as contaminated materials.

Small Quantities (e.g., < 1 gram)

For small, residual quantities of the solid compound, direct collection into a designated hazardous waste container is the preferred method.

  • Prepare a Labeled Waste Container: Obtain a compatible, sealable container for solid chemical waste. Clearly label it as "Hazardous Waste" and list the full chemical name: "3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one".

  • Transfer the Compound: Carefully sweep or scrape the solid material into the waste container using a dedicated spatula or brush. Avoid generating dust.[14]

  • Seal and Store: Securely close the container and store it in a designated satellite accumulation area for hazardous waste, away from incompatible materials like strong oxidizing agents and strong acids.[14]

Large Quantities (e.g., > 1 gram) and Contaminated Labware

For larger quantities or contaminated disposable labware (e.g., weigh boats, pipette tips), the following procedure should be followed.

  • Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[13][15]

  • Container Selection: Use a robust, leak-proof container appropriate for solid hazardous waste. Ensure the container material is compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable.[15]

  • Labeling: Affix a hazardous waste label to the container with the complete chemical name and an approximate quantity.

  • Packaging: Place the compound directly into the labeled container. Contaminated disposable items should also be placed in this container. For contaminated, non-disposable glassware, proceed to the decontamination step.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.

Decontamination of Glassware

Proper decontamination of reusable glassware is essential to prevent cross-contamination and ensure safety.

  • Initial Rinse: In a fume hood, rinse the glassware with a suitable organic solvent in which 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one is soluble. Common choices include ethanol, methanol, or acetone.

  • Collect Rinsate: This initial solvent rinse is now considered hazardous waste. Collect all rinsate in a designated container for hazardous liquid waste. Label this container appropriately, listing the solvent and the contaminant.

  • Secondary Wash: Wash the glassware with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Spill Management

In the event of a spill, prompt and safe cleanup is crucial.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate personnel.

  • Don PPE: Wear the recommended PPE, including respiratory protection if there is a risk of inhaling dust.

  • Containment: For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container.[10][14] Avoid actions that could make the dust airborne. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place the absorbent material into the hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, following your institution's protocols.

Waste Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one and associated materials.

DisposalWorkflow Disposal Decision Workflow for 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one Start Identify Waste Type Solid_Compound Solid Compound Start->Solid_Compound Contaminated_Disposables Contaminated Disposables (e.g., gloves, weigh boats) Start->Contaminated_Disposables Contaminated_Glassware Contaminated Reusable Glassware Start->Contaminated_Glassware Spill_Material Spill Material Start->Spill_Material Solid_Waste_Container Place in Labeled Solid Hazardous Waste Container Solid_Compound->Solid_Waste_Container Contaminated_Disposables->Solid_Waste_Container Decontaminate_Glassware Decontaminate Glassware (Solvent Rinse) Contaminated_Glassware->Decontaminate_Glassware Spill_Material->Solid_Waste_Container Store_Waste Store in Designated Hazardous Waste Area for EHS Pickup Solid_Waste_Container->Store_Waste Liquid_Waste_Container Collect Rinsate in Labeled Liquid Hazardous Waste Container Decontaminate_Glassware->Liquid_Waste_Container Liquid_Waste_Container->Store_Waste

Caption: Decision workflow for waste stream segregation.

Conclusion: A Commitment to Safety

The responsible disposal of chemical waste is a critical component of scientific research. By adhering to these guidelines, which are based on the best available information for structurally similar compounds and general laboratory safety principles, you can ensure the safe management of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one waste. Always consult your institution's specific waste disposal policies and your EHS department for any additional requirements.

References

  • Safety Data Sheet. (n.d.).
  • 3-(4-Acetylphenyl)-1,3-oxazinan-2-one - AK Scientific, Inc. (n.d.).
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  • Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. (2014, February 15).
  • 4-Phenyl-3-buten-2-one 99 122-57-6 - Sigma-Aldrich. (n.d.).
  • 3-[2-[(4-Azidobenzoyl)amino]ethyl] 5-ethyl 1,4-dihydro-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-3,5-pyridinedicarboxylate - Echemi. (n.d.).
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. (2025, August 6).
  • methyl 2-oxo-3-phenyl-1,3-oxazinane-4-carboxylate - C12H13NO4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20).
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Personal protective equipment for handling 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Handling and Safety Guide: 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one

This document provides essential safety and handling protocols for 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one. As a novel research chemical, a comprehensive, peer-reviewed toxicological profile is not yet available. Therefore, this guidance is synthesized from the known hazards of its core chemical structure, 1,3-oxazinan-2-one, and established best practices for handling compounds with unknown hazard profiles. Prudence dictates treating this compound with a high degree of caution.

Hazard Assessment and Risk Profile

The primary known hazard is based on the parent scaffold, 1,3-oxazinan-2-one. The European Chemicals Agency (ECHA) classifies this parent compound as harmful if swallowed.[1] For novel derivatives like the topic compound, we must infer additional potential hazards based on common reactive functional groups and the precautionary principle.

Assumed GHS Classification Summary

Hazard ClassHazard CodeHazard StatementBasis of Assumption
Acute Toxicity, OralH302Harmful if swallowedClassification of parent compound 1,3-oxazinan-2-one.[1][2]
Skin Corrosion/IrritationH315Causes skin irritationAssumed for novel chemicals; a common property of amine-containing compounds.[3][4]
Serious Eye Damage/IrritationH319Causes serious eye irritationStandard assumption for fine chemical powders and amine derivatives.[3][4]
Specific Target Organ ToxicityH335May cause respiratory irritationFine powders and volatile compounds can irritate the respiratory tract.[3][4][5]

Due to the lack of specific data, this compound is not classified as a carcinogen, mutagen, or reproductive toxin, but exposure should be minimized.

Engineering Controls: The First Line of Defense

Personal protective equipment is the final barrier; your primary protection comes from robust engineering controls designed to minimize exposure.

  • Chemical Fume Hood: All manipulations of this compound, both in solid and solution form, must be performed inside a certified chemical fume hood.[6] This is critical to prevent inhalation of airborne particulates or vapors.[6]

  • Ventilation: The laboratory must be equipped with adequate general ventilation to support the fume hood and ensure air quality.[3][7]

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[3][4]

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered PPE approach is mandatory. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[8][9]

Core PPE Requirements

Protection TypeSpecificationRationale and Best Practices
Eye & Face ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles for solution work or risk of splash.Protects against accidental splashes and airborne powder.[3][10]
Hand Chemical-resistant gloves (Nitrile recommended).Provides a direct barrier against skin contact.[7][8] Always inspect gloves for tears or punctures before use.[7][8] For extended work, consider double-gloving. Use proper glove removal technique to avoid contaminating your skin.[7][8]
Body Cotton lab coat, fully fastened.Protects skin and personal clothing from contamination.[3][7] For large-scale operations (>1g), supplement with a chemical-resistant apron.
Respiratory Not required when using a certified fume hood.A fume hood provides adequate respiratory protection.[10] If a fume hood is unavailable or in case of a large spill, a NIOSH-approved respirator with particulate filters (for solids) or organic vapor cartridges (for solutions) is necessary.[7][8]

Safe Handling & Operational Protocols

A systematic workflow is critical to ensuring safety and experimental integrity. The following diagram and protocols outline the essential steps for handling this compound from receipt to disposal.

G Figure 1: Standard operational workflow for safely handling the compound. cluster_prep Preparation cluster_handling Active Handling (Inside Fume Hood) cluster_cleanup Post-Experiment A Review SDS & Protocol B Verify Fume Hood Operation A->B C Don Full PPE (Gloves, Goggles, Lab Coat) B->C D Carefully Weigh Solid Compound C->D Enter Fume Hood E Prepare Solution (Add solid to solvent) D->E F Perform Experiment E->F G Decontaminate Workspace & Glassware F->G Experiment Complete H Segregate & Label Waste (Solid, Liquid, Sharps) G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: A logical workflow minimizes risk by ensuring preparation, handling, and cleanup are performed in a defined sequence.

Step-by-Step Methodologies

A. Weighing the Solid Compound:

  • Place a weigh boat on an analytical balance inside the chemical fume hood.

  • Tare the balance.

  • Using a clean spatula, carefully transfer the desired amount of the solid compound to the weigh boat. Avoid any actions that could generate dust.

  • If dust is observed, pause and allow the fume hood to clear the airborne particles before proceeding.

B. Preparing a Solution:

  • Add the desired volume of solvent to a suitable flask or beaker inside the fume hood.

  • Add a magnetic stir bar.

  • Carefully add the pre-weighed solid to the solvent while it is stirring. This prevents clumping and splashing.

  • Rinse the weigh boat with a small amount of solvent and add it to the flask to ensure a complete transfer.

  • Cover the container.

Emergency Procedures

Immediate and correct response to an exposure is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[7][8] Seek medical attention if irritation persists.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[3][6] Seek immediate medical attention from an ophthalmologist.[6]

  • Inhalation: Move the affected person to fresh air immediately.[3][6][7] If breathing is difficult, administer oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water and have them drink two glasses of water at most.[6] Seek immediate medical attention.[6]

  • Spill: Evacuate non-essential personnel. Wearing full PPE, cover the spill with an absorbent, non-combustible material (e.g., vermiculite, sand).[11] Scoop the material into a labeled, sealable container for hazardous waste disposal.[8] Ventilate the area and wash the spill site after material pickup is complete.[7][8] Do not allow the product to enter drains.[10]

Decontamination and Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Workspace Decontamination: At the end of each procedure, wipe down the work surface inside the fume hood with a suitable solvent (e.g., 70% ethanol or isopropanol) and then with soap and water.

  • Waste Segregation:

    • Solid Waste: Place contaminated gloves, weigh boats, paper towels, and excess solid reagent into a clearly labeled hazardous solid waste container.

    • Liquid Waste: Dispose of all solutions containing the compound and any solvent rinses into a labeled hazardous liquid waste container.

    • Sharps: Contaminated needles or sharp-edged tools must be disposed of in a designated sharps container.

  • Disposal: All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[10] Under no circumstances should this chemical or its solutions be disposed of down the drain. [12]

References

  • ChemScene. (2025). Safety Data Sheet.
  • INDOFINE Chemical Company, Inc. (2026). Safety Data Sheet.
  • Enamine. (n.d.). Safety Data Sheet.
  • Chemicea. (n.d.). Material Safety Data Sheet.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet.
  • Thermo Fisher Scientific. (2013). Safety Data Sheet.
  • Nouryon. (2025). Safety Data Sheet.
  • BLD Pharmatech. (n.d.). Safety Data Sheet.
  • Cytiva. (2025). Product Safety Data Information.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Aldrich. (2025). Safety Data Sheet.
  • FMC. (n.d.). Safety Data Sheet.
  • ChemScene. (2025). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). 1,3-Oxazinan-2-one. PubChem Compound Database.
  • Sigma-Aldrich. (n.d.). 1,3-Oxazinan-2-one.
  • Yale Environmental Health & Safety. (n.d.). Drain Disposal of Chemicals.

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3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one
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3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.